1-Fluoro-3-(pentafluoroethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWFBHAJIRLYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Metabolic Resilience: A Technical Guide to 1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3)
Executive Summary
In contemporary drug discovery and agrochemical development, the strategic incorporation of polyfluoroalkyl groups has evolved from a niche structural modification to a foundational design principle. 1-Fluoro-3-(pentafluoroethyl)benzene (CAS: 2396-10-3) represents a highly versatile, bifunctional building block[1]. By combining the bioisosteric properties of a fluorine atom with the extreme metabolic stability and lipophilicity of a pentafluoroethyl (-CF₂CF₃) moiety, this compound serves as a critical precursor for synthesizing next-generation active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the causality behind its pharmacokinetic utility and provide a self-validating, field-proven protocol for its regioselective functionalization.
Physicochemical Profiling & Structural Logic
To understand the utility of 1-Fluoro-3-(pentafluoroethyl)benzene, we must first analyze its baseline physicochemical metrics. The meta-relationship between the highly electronegative fluorine atom and the electron-withdrawing pentafluoroethyl group creates a unique electronic landscape across the benzene ring.
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 2396-10-3[1] | Primary identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₄F₆[2] | High fluorine-to-carbon ratio dictates strong electron withdrawal. |
| Molecular Weight | 214.11 g/mol [2] | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Boiling Point | 114.8 ± 40.0 °C (Predicted)[2] | Volatile enough for facile removal during solvent evaporation, yet stable for standard reflux conditions. |
| Density | 1.384 ± 0.06 g/cm³[2] | High density is characteristic of polyfluorinated aromatics due to dense electron clouds. |
| LogP (Octanol/Water) | ~3.6[2] | Optimal lipophilicity for passive cellular membrane permeation. |
The Pharmacokinetic Imperative: Why the Pentafluoroethyl Group?
The selection of 1-Fluoro-3-(pentafluoroethyl)benzene as a starting scaffold is rarely accidental; it is driven by the need to engineer metabolic resilience into a drug candidate.
-
Cytochrome P450 Evasion: The substitution of hydrogen with fluorine on aromatic rings is a proven strategy to block oxidative metabolism[3]. The strong C-F bond (approx. 116 kcal/mol) resists enzymatic cleavage, thereby prolonging the API's half-life.
-
The Pentafluoroethyl Advantage: While the trifluoromethyl (-CF₃) group is ubiquitous, the pentafluoroethyl (-CF₂CF₃) group offers a larger van der Waals volume, effectively mimicking the steric bulk of an ethyl or isopropyl group[4]. However, unlike alkyl groups, the -CF₂CF₃ moiety is entirely resistant to oxidation and significantly enhances hydrogen bonding interactions with target receptors, leading to higher binding affinities[4].
-
Synergistic Lipophilicity: The predicted LogP of 3.6 ensures that derivatives synthesized from this scaffold will inherently possess the lipophilic character required to cross the blood-brain barrier (BBB) or penetrate dense lipid membranes[2].
Fig 1: Logical relationship between structural substituents and pharmacokinetic outcomes.
Synthetic Utility: Directed Ortho-Metalation (DoM)
The true value of CAS 2396-10-3 lies in its synthetic tractability. The molecule features two highly electronegative, electron-withdrawing groups (EWG) at the 1 and 3 positions. This creates a highly acidic proton at the C2 position (sandwiched between the fluorine and the pentafluoroethyl group).
Despite the steric bulk of the -CF₂CF₃ group, the synergistic inductive effects of both substituents allow for highly regioselective Directed ortho-Metalation (DoM) . When treated with a strong base like n-Butyllithium (n-BuLi), the C2 position is exclusively deprotonated. This lithiated intermediate can then be trapped by various electrophiles.
A prime example of this workflow is the synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde (CAS: 112641-27-7) using methyl formate as the electrophile[5].
Fig 2: Experimental workflow for the synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde.
Experimental Protocol: Synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde
To ensure scientific integrity, the following is a self-validating, step-by-step methodology for the formylation of 1-Fluoro-3-(pentafluoroethyl)benzene[5].
Causality Note: Cryogenic conditions (-78 °C) are strictly mandated during the lithiation step. Failing to maintain this temperature will result in the elimination of lithium fluoride (LiF), generating a highly reactive benzyne intermediate that leads to uncontrolled polymerization and tar formation.
Materials Required:
-
Substrate: 1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3) - 1.0 equivalent
-
Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes) - 1.1 equivalents
-
Electrophile: Methyl Formate (anhydrous) - 1.5 equivalents
-
Solvent: Tetrahydrofuran (THF, anhydrous) & Hexane
-
Quench: 1M Sulfuric Acid (H₂SO₄)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under a continuous flow of ultra-pure Argon. Introduce anhydrous THF (10 mL per mmol of substrate) and 1-Fluoro-3-(pentafluoroethyl)benzene.
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C. Validation Check: Ensure vigorous stirring to prevent localized freezing of the solvent.
-
Regioselective Lithiation: Add n-BuLi dropwise via a syringe pump over 15 minutes. The highly acidic C2 proton is abstracted. Maintain the reaction at -78 °C for 1 hour to ensure complete metalation.
-
Electrophilic Trapping: Introduce anhydrous methyl formate dropwise. The lithiated intermediate attacks the carbonyl carbon. Stir for an additional 2 hours at -78 °C, then slowly allow the reaction mixture to warm to 0 °C.
-
Quenching & Hydrolysis: Carefully quench the reaction by adding 1M H₂SO₄. This acidic workup collapses the hemiacetal intermediate into the desired aldehyde.
-
Isolation: Extract the aqueous layer with hexane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 2-Fluoro-6-(pentafluoroethyl)benzaldehyde (CAS 112641-27-7).
Conclusion
1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3) is far more than a simple fluorinated solvent or reagent; it is a precision-engineered building block. By leveraging its unique electronic properties—specifically the synergistic inductive withdrawal that enables C2-lithiation—chemists can seamlessly integrate the metabolically robust pentafluoroethyl group into complex pharmaceutical architectures.
References
-
Molaid - m-Fluor-pentafluoraethyl-benzol - CAS 2396-10-3 Properties & Characterization URL:[Link]
-
MDPI (Pharmaceuticals) - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications URL:[Link]
-
Encyclopedia.pub - The Role of Small Molecules Containing Fluorine Atoms URL:[Link]
-
Molaid - 2-Fluoro-6-(pentafluoroethyl)benzaldehyde | CAS 112641-27-7 Synthesis & Reactions URL:[Link]
Sources
- 1. 1-Fluoro-3-(pentafluoroethyl)benzene CAS#: 2396-10-3 [m.chemicalbook.com]
- 2. m-Fluor-pentafluoraethyl-benzol - CAS号 2396-10-3 - 摩熵化学 [molaid.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 5. 2-Fluoro-6-(pentafluoroethyl)benzaldehyde - CAS号 112641-27-7 - 摩熵化学 [molaid.com]
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-Fluorophenyl Pentafluoroethyl Ketone Derivatives for Advanced Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The strategic placement of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter lipophilicity and pKa to improve cell permeability and oral bioavailability.
This guide focuses on a specific, yet highly promising, class of compounds: 3-fluorophenyl pentafluoroethyl ketone derivatives . These molecules feature two distinct fluorinated motifs:
-
The 3-Fluorophenyl Group: A monosubstituted aromatic ring where the fluorine atom exerts a strong inductive electron-withdrawing effect, influencing the acidity of adjacent protons and the reactivity of the aromatic system.
-
The Pentafluoroethyl Ketone Group: A short perfluoroalkyl chain attached to a carbonyl. The ketone can act as a reversible or irreversible covalent warhead for various enzyme classes, while the pentafluoroethyl group provides significant metabolic stability and unique electronic properties.
The combination of these two motifs creates a scaffold with significant potential for developing targeted covalent inhibitors, probes for chemical biology, and other specialized therapeutic agents. This document provides a comprehensive overview of the synthesis, key properties, and potential applications of these derivatives, grounded in established chemical principles and supported by authoritative literature.
Core Synthesis Strategies: Accessing the Fluorinated Scaffold
The primary challenge in synthesizing 3-fluorophenyl pentafluoroethyl ketone derivatives lies in the efficient and regioselective formation of the C(aryl)-C(O) bond. The most direct and widely employed method is the Friedel-Crafts acylation of a suitable fluorinated aromatic precursor.
Primary Synthetic Route: Electrophilic Acylation
The most common approach involves the reaction of a 1-substituted-3-fluorobenzene with a highly electrophilic pentafluoroethyl acylating agent, typically in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).
Mechanism and Rationale: The Lewis acid activates the acylating agent (e.g., pentafluoropropionyl chloride or pentafluoropropionic anhydride) by coordinating to the carbonyl oxygen, generating a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring. The fluorine atom on the ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, starting with a precursor like 1-bromo-3-fluorobenzene is a strategic choice, as it directs the acylation to the position para to the bromine, yielding the desired 4-bromo-2-fluorophenyl intermediate, which can be further modified.
Caption: Friedel-Crafts acylation for synthesis of a key ketone intermediate.
Detailed Experimental Protocol: Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
1-Bromo-3-fluorobenzene (1.0 eq)
-
Pentafluoropropionic anhydride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Setup: Under a nitrogen atmosphere, a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous AlCl₃ (1.3 eq) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.
-
Acylium Ion Formation: A solution of pentafluoropropionic anhydride (1.2 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 15 minutes. The mixture is stirred at 0°C for an additional 30 minutes to ensure complete formation of the acylium ion complex.
-
Aromatic Addition: A solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, the reaction mixture is carefully cooled back to 0°C and quenched by the slow, dropwise addition of crushed ice, followed by 1M HCl. This is an exothermic step and must be performed with caution.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ketone.
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Properties and Pharmacokinetic Implications
The unique arrangement of fluorine atoms in 3-fluorophenyl pentafluoroethyl ketone derivatives imparts distinct properties that are highly relevant for drug design.
| Property | Influence of Fluorine | Rationale & Impact on Drug Development |
| Electrophilicity of Carbonyl | Significantly Increased | The five fluorine atoms on the ethyl group are powerful electron-withdrawing groups, making the ketone carbonyl highly electrophilic and susceptible to nucleophilic attack. This is the basis for its potential as a covalent inhibitor of serine, cysteine, or threonine proteases.[1][2] |
| Metabolic Stability | Greatly Enhanced | The C-F bond is significantly stronger than the C-H bond. The perfluoroethyl group is resistant to oxidative metabolism by Cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate. |
| Lipophilicity (logP) | Increased | Fluorine is more electronegative than hydrogen but is also larger. Perfluoroalkyl groups generally increase a molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. |
| Acidity of α-Protons | Not Applicable | The ketone has no α-protons on the pentafluoroethyl side, preventing enolization and related side reactions or metabolic pathways. |
| Hydrate Formation | Favored in Aqueous Media | The high electrophilicity of the fluorinated ketone promotes the formation of a stable gem-diol (hydrate) in the presence of water. This hydrate can act as a transition-state analog, mimicking the tetrahedral intermediate of substrate hydrolysis in enzymes like proteases.[3] |
Applications in Medicinal Chemistry and Drug Discovery
The pentafluoroethyl ketone moiety is a well-established "warhead" for enzyme inhibition.[4][5][6] Its high electrophilicity allows it to react with nucleophilic residues (e.g., Ser, Cys) in an enzyme's active site.
Target Class: Serine and Cysteine Proteases
Many proteases, which are implicated in diseases ranging from cancer to viral infections, utilize a serine or cysteine residue for catalysis. A 3-fluorophenyl pentafluoroethyl ketone derivative can be designed to bind selectively to a target protease's active site.
Caption: Covalent inhibition of a serine protease via hemiketal formation.
The reaction forms a stable, yet potentially reversible, hemiketal adduct, effectively locking the enzyme in an inactive state. The 3-fluorophenyl portion of the molecule would be responsible for providing specificity, fitting into a particular binding pocket (e.g., the S1 pocket of a protease) and orienting the ketone warhead for optimal reaction with the catalytic residue.
Potential Therapeutic Areas:
-
Antivirals: Many viral proteases (e.g., Hepatitis C, SARS-CoV) are serine or cysteine proteases and are validated drug targets.[6]
-
Oncology: Cathepsins and other proteases are often dysregulated in cancer and are involved in tumor invasion and metastasis. Peptidyl fluoromethyl ketones have been explored extensively for this purpose.[1][2]
-
Inflammation: Enzymes like phospholipase A2, which are involved in inflammatory signaling, can be targeted by fluorinated ketones.[4][5]
Future Outlook and Challenges
While the 3-fluorophenyl pentafluoroethyl ketone scaffold holds considerable promise, several challenges remain. The primary hurdle is achieving target selectivity. Because the ketone warhead is broadly reactive, the specificity must be engineered into the aromatic portion of the molecule to minimize off-target effects.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitutions on the phenyl ring to optimize potency and selectivity for specific enzyme targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.
-
Advanced Synthetic Routes: Developing alternative synthetic methods that avoid harsh Lewis acids and offer greater functional group tolerance.
By addressing these challenges, researchers can unlock the full potential of this unique and powerful chemical scaffold in the development of next-generation therapeutics.
References
-
Title: Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes Source: eScholarship.org URL: [Link]
-
Title: Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Fluoro ketone inhibitors of hydrolytic enzymes Source: PubMed - NIH URL: [Link]
-
Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: PubMed - NIH URL: [Link]
-
Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: PMC (PubMed Central) URL: [Link]
-
Title: Peptidyl fluoro-ketones as proteolytic enzyme inhibitors Source: PubMed - NIH URL: [Link]
-
Title: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates Source: SIOC Journals URL: [Link]
Sources
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
The Pentafluoroethyl Group: A Non-Classical Bioisostere for meta-Substituted Benzene Rings in Drug Discovery
An In-depth Technical Guide:
Abstract
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. While the phenyl ring is a ubiquitous motif, it often presents challenges related to metabolic instability and suboptimal physicochemical properties.[1] Bioisosteric replacement is a cornerstone of lead optimization, with significant effort dedicated to developing saturated mimics for para- and meta-substituted arenes.[2][3][4][5][6] This guide introduces a non-classical approach: the use of the pentafluoroethyl (C₂F₅) group not as a geometric mimic, but as a physicochemical bioisostere for substituents on a meta-substituted benzene ring. We will delve into the unique electronic and steric properties of the C₂F₅ group, its profound impact on lipophilicity and metabolic stability, and the synthetic methodologies for its incorporation. This document serves as a technical resource for medicinal chemists and drug development professionals seeking to leverage this powerful, yet underutilized, functional group to overcome common optimization hurdles.
Introduction: Beyond Geometric Mimicry in Bioisosterism
The concept of bioisosterism—the replacement of a functional group with another that retains the parent molecule's biological activity—is a foundational strategy in medicinal chemistry.[7][8] Historically, this has often involved substituting groups with similar steric and electronic properties. For aromatic systems, this has led to the development of innovative saturated scaffolds, such as bicyclo[1.1.1]pentane (BCP) for para-substituted benzenes, which replicate the geometry of substituent exit vectors while improving properties like solubility and metabolic stability.[1]
However, the challenge of creating true geometric mimics for meta-substituted benzenes remains a significant hurdle.[2][3] This guide proposes a paradigm shift: instead of focusing on geometric fidelity, we can consider a bioisosteric replacement that reproduces the functional contributions of a meta-substituent. Many meta-substituents are employed not for a specific directional interaction, but to modulate the overall electronics, lipophilicity, and metabolic profile of the molecule.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[9][10][11][12] The pentafluoroethyl (C₂F₅) group, in particular, offers a unique and potent combination of properties. Herein, we explore the C₂F₅ group as a functional bioisostere, capable of replacing an entire meta-substituted phenyl ring system to confer desirable drug-like properties.
Physicochemical Profile of the Pentafluoroethyl Group
The C₂F₅ group's utility stems from a unique combination of electronic, steric, and lipophilic characteristics that distinguish it from both its hydrocarbon counterpart and the more common trifluoromethyl (CF₃) group.
-
Electronic Effects : The C₂F₅ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This significantly lowers the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.[13] This deactivating effect is crucial for enhancing the stability of the entire molecule.[12][14]
-
Lipophilicity : One of the most dramatic effects of introducing a C₂F₅ group is the substantial increase in lipophilicity.[15][16] This property is critical for modulating a compound's ability to cross cellular membranes, which can directly impact bioavailability and target engagement.[17][18]
-
Metabolic Stability : The strength of the C-F bond (considerably stronger than a C-H bond) makes the C₂F₅ group exceptionally resistant to enzymatic attack, particularly by Cytochrome P450 enzymes.[9][10][19] By replacing a metabolically labile group or blocking a site of metabolism, the C₂F₅ group can significantly extend a compound's half-life.[14][20]
-
Conformational Influence : The C₂F₅ group is not a passive substituent. Its size and the potential for gauche effects involving the C-C and C-F bonds can influence the preferred conformation of the molecule, which can be a critical factor in receptor binding.[21][22]
Data Presentation: Comparative Physicochemical Properties
To contextualize the impact of the C₂F₅ group, the following table compares its properties against common substituents often found in the meta-position of bioactive molecules.
| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σ_m) | van der Waals Volume (ų) | Role in Drug Design |
| -C₂F₅ | +1.53 (est.) | +0.52 | ~63.5 | Strongly lipophilic, strong electron-withdrawer, metabolic blocker |
| -CF₃ | +0.88 | +0.43 | ~42.6 | Lipophilic, electron-withdrawer, metabolic blocker[9] |
| -Cl | +0.71 | +0.37 | ~19.9 | Lipophilic, moderate electron-withdrawer |
| -CN | -0.57 | +0.56 | ~29.0 | Polar, strong electron-withdrawer, H-bond acceptor |
| -NO₂ | -0.28 | +0.71 | ~33.2 | Polar, very strong electron-withdrawer, potential toxicity |
| -CH₃ | +0.56 | -0.07 | ~22.4 | Lipophilic, weak electron-donor |
| -H | 0.00 | 0.00 | ~7.3 | Baseline reference |
Data compiled and estimated from various sources for comparative purposes.
Strategic Application: The C₂F₅ Group as a Physicochemical Mimic
The central thesis of this guide is the use of the C₂F₅ group to replace not just a single substituent, but the combined physicochemical vector of a meta-substituted arene. This is a non-classical bioisosteric replacement strategy.
Consider a lead compound containing a meta-nitrophenyl or meta-cyanophenyl group. These groups are often included to provide strong electron-withdrawing character and polarity. However, they may also introduce metabolic liabilities or poor permeability. Replacing the entire substituted ring with a C₂F₅-phenyl group can achieve the desired electron-withdrawing effect while simultaneously increasing lipophilicity and blocking metabolism.
Caption: Geometric vs. Physicochemical Bioisosterism.
When to Employ This Strategy:
-
Metabolic Instability: When the parent aromatic ring or its meta-substituent is a primary site of oxidative metabolism.[12]
-
Poor Permeability: When the lead compound has low lipophilicity, hindering its ability to cross biological membranes.
-
Toxicity Concerns: To replace groups with known liabilities, such as the nitro group, which can be reduced to toxic metabolites.
-
Intellectual Property: To create novel chemical matter with significantly improved properties, thereby strengthening patent positions.[4]
Synthetic Methodologies for Aromatic Pentafluoroethylation
The practical application of this strategy hinges on the accessible and reliable synthesis of C₂F₅-substituted arenes. Several robust methods have been developed.
Caption: Workflow for Selecting a Pentafluoroethylation Method.
Key Experimental Protocol: Copper-Catalyzed Pentafluoroethylation of Aryl Iodides
This protocol provides a reliable method for introducing the C₂F₅ group onto an aromatic ring starting from a readily available aryl iodide. The causality behind these choices is critical: copper is an effective catalyst for this transformation, DMF is a polar aprotic solvent that facilitates the reaction, and the specific temperature is optimized for reaction rate versus decomposition.
Objective: To synthesize 1-pentafluoroethyl-3-nitrobenzene from 1-iodo-3-nitrobenzene.
Materials:
-
1-iodo-3-nitrobenzene (1.0 equiv)
-
Copper powder (2.0 equiv)
-
Pentafluoroethyl iodide (C₂F₅I) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add copper powder (2.0 equiv).
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF. Stir the suspension and add 1-iodo-3-nitrobenzene (1.0 equiv).
-
Reaction Initiation: Add pentafluoroethyl iodide (1.5 equiv) to the stirred suspension via syringe.
-
Heating: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS. Rationale: This temperature provides sufficient energy to overcome the activation barrier for the oxidative addition and subsequent reductive elimination steps without significant decomposition of the C₂F₅I reagent.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x) to remove DMF and residual salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-pentafluoroethyl-3-nitrobenzene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
This self-validating protocol includes clear steps for reaction, workup, and purification, with in-process controls (TLC/GC-MS) and final characterization to ensure the integrity of the result.
Conclusion and Future Perspectives
The pentafluoroethyl group offers a compelling, albeit non-classical, solution to the challenges associated with meta-substituted benzene rings in drug discovery. By shifting the focus from geometric mimicry to physicochemical function, medicinal chemists can unlock a powerful tool for enhancing metabolic stability, modulating lipophilicity, and creating novel intellectual property. The C₂F₅ group acts as a "metabolic shield" and a "lipophilicity booster," providing a unique combination of properties that is difficult to achieve with other single substituents.
Future advancements in this area will likely focus on the development of more efficient, milder, and scalable late-stage pentafluoroethylation methods. As these synthetic tools become more accessible, the systematic exploration of the C₂F₅ group as a strategic bioisostere in diverse drug discovery programs is poised to grow, offering new avenues to optimize the drug-like properties of next-generation therapeutics.
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Convenient Synthesis of Pentafluoroethyl Thioethers via Catalytic Sandmeyer Reaction with a Stable Fluoroalkylthiolation Reagent. (2016). Organic Chemistry Frontiers. [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). Journal of Medicinal Chemistry. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed. [Link]
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Phenol (bio)isosteres in drug design and development. (2024). Archiv der Pharmazie. [Link]
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Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]
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An In-depth Technical Guide to 1-Fluoro-3-(pentafluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-3-(pentafluoroethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While a specific PubChem Compound Identification (CID) for this molecule is not currently available, this document synthesizes information based on structurally related compounds and the well-established principles of fluorine chemistry. The guide covers its physicochemical properties, potential synthetic routes, and prospective applications, with a particular focus on its utility as a building block in the design of novel therapeutic agents and advanced materials. The strategic placement of both a fluorine atom and a pentafluoroethyl group on the benzene ring imparts unique electronic and lipophilic characteristics, making it a valuable scaffold for modulating the properties of lead compounds in drug discovery.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and physicochemical properties.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]
1-Fluoro-3-(pentafluoroethyl)benzene is a prime example of a strategically fluorinated building block. The presence of a fluorine atom and a pentafluoroethyl group on the benzene ring creates a distinct electronic and steric environment. This disubstituted benzene derivative serves as a versatile intermediate for the synthesis of more complex molecules with tailored properties.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₄F₆ | Based on the chemical structure. |
| Molecular Weight | ~214.11 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light-colored liquid | Typical for many fluorinated aromatic compounds. |
| Boiling Point | Estimated to be in the range of 140-160 °C | Based on the boiling points of similar fluorinated benzenes. |
| Lipophilicity (LogP) | High | The presence of six fluorine atoms significantly increases lipophilicity. |
| Reactivity | The aromatic ring is deactivated towards electrophilic substitution. | Both the fluorine and pentafluoroethyl groups are electron-withdrawing. |
Structural Diagram:
Caption: Chemical structure of 1-Fluoro-3-(pentafluoroethyl)benzene.
Synthesis Strategies
The synthesis of 1-Fluoro-3-(pentafluoroethyl)benzene can be approached through several established methods in organofluorine chemistry. A plausible synthetic workflow is outlined below.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1-Fluoro-3-(pentafluoroethyl)benzene.
Experimental Protocol: Copper-Mediated Cross-Coupling
This protocol is a generalized procedure based on established cross-coupling reactions for the formation of carbon-perfluoroalkyl bonds.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1-fluorobenzene (1 equivalent), copper powder (2-3 equivalents), and a suitable aprotic polar solvent (e.g., DMF or NMP).
-
Addition of Reagent: Add pentafluoroethyl iodide (1.5-2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 120-160 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper salts and dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 1-Fluoro-3-(pentafluoroethyl)benzene.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of 1-Fluoro-3-(pentafluoroethyl)benzene makes it a highly valuable building block in several areas of research and development.
4.1. Medicinal Chemistry and Drug Design
The incorporation of fluorinated moieties is a widely used strategy to enhance the drug-like properties of therapeutic candidates.[6][7] The 1-fluoro-3-(pentafluoroethyl)phenyl group can be incorporated into lead compounds to:
-
Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, prolonging the half-life of a drug.
-
Modulate Lipophilicity: The high lipophilicity of the pentafluoroethyl group can enhance membrane permeability and oral bioavailability.
-
Fine-tune pKa: The electron-withdrawing nature of the fluorine substituents can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.[3]
-
Enhance Binding Affinity: The unique electronic properties of the fluorinated ring can lead to favorable interactions with biological targets.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated aromatic rings.
-
Neuroscience: The blood-brain barrier penetration of CNS-active drugs can be improved by increasing lipophilicity.
-
Infectious Diseases: Fluorinated quinolones are a well-known class of antibiotics.[7]
Logical Relationship of Fluorination to Drug Properties:
Caption: Impact of the 1-fluoro-3-(pentafluoroethyl)phenyl moiety on drug properties.
4.2. Materials Science
Fluorinated aromatic compounds are also utilized in the development of advanced materials, including:
-
Liquid Crystals: The polarity and rigidity of the fluorinated benzene ring can influence the mesophase behavior of liquid crystalline materials.
-
Polymers: Incorporation of fluorinated monomers can lead to polymers with enhanced thermal stability, chemical resistance, and low surface energy.
-
Organic Electronics: The electronic properties of organic semiconductors can be tuned through fluorination to improve charge transport and device performance.
Safety and Handling
As with all fluorinated organic compounds, 1-Fluoro-3-(pentafluoroethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For research use only, not intended for diagnostic or therapeutic use.[8]
Conclusion
1-Fluoro-3-(pentafluoroethyl)benzene represents a valuable and versatile building block for the synthesis of novel organic molecules. Its strategic fluorination pattern provides a powerful tool for medicinal chemists and materials scientists to modulate molecular properties and design next-generation therapeutic agents and high-performance materials. While a dedicated entry in public chemical databases is currently absent, its synthesis is achievable through established methodologies, and its potential applications are vast and compelling.
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Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]
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-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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(Pentafluoroethyl)benzene | C8H5F5 | CID 11298517. PubChem. [Link]
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fluorinated aromatic building blocks for medicinal chemistry
Title: Strategic Integration of Fluorinated Aromatic Building Blocks in Medicinal Chemistry: A Technical Guide
Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently leverage the "fluorine effect" to rescue failing chemical series. The strategic incorporation of fluorinated aromatic building blocks is not merely a structural tweak; it is a profound physicochemical intervention. Fluorine’s unique properties—its extreme electronegativity (3.98 on the Pauling scale), small atomic radius (~1.47 Å, closely mimicking hydrogen's ~1.20 Å), and the exceptional strength of the C(sp²)–F bond (~552 kJ/mol)—allow medicinal chemists to precisely modulate a molecule's pharmacokinetics and pharmacodynamics without drastically altering its steric bulk[1],[2]. This guide explores the mechanistic causality behind fluorination and provides self-validating protocols for integrating these critical building blocks.
Understanding why we introduce fluorinated aromatics dictates where we place them. The effects are highly predictable if one understands the underlying physical chemistry[3],[4].
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings or benzylic positions. Replacing a vulnerable C–H bond with a robust C–F bond directly blocks this oxidative liability[2]. The high bond dissociation energy of the C–F bond prevents hydrogen abstraction, effectively shunting metabolism away from the fluorinated site[5].
-
pKa Tuning and Permeability: Fluorine exerts a strong inductive electron-withdrawing effect (-I). When placed near a basic amine, a fluorinated aromatic ring pulls electron density away through the σ-bond network, lowering the amine's pKa[2],[6]. This increases the proportion of the un-ionized drug at physiological pH (7.4), dramatically enhancing passive membrane permeability and oral bioavailability[5].
-
Lipophilicity (LogP) Adjustments: While aliphatic fluorination can sometimes decrease lipophilicity due to polarity, the monofluorination of an aromatic ring typically increases LogP by +0.14 units, and a trifluoromethyl (-CF₃) group can increase it by nearly a full log unit[7]. This is critical for optimizing blood-brain barrier (BBB) penetration in CNS-active agents[5].
Table 1: Quantitative Impact of Aromatic Fluorination on Physicochemical Properties
| Property | Mechanistic Causality | Typical Shift / Quantitative Effect |
| Lipophilicity (LogP) | High electronegativity and low polarizability of the F atom on aromatic systems. | Monofluorination: +0.14 log units.-CF₃ group: +0.8 to +1.0 log units[7]. |
| Acidity/Basicity (pKa) | Strong inductive electron-withdrawing effect (-I) through σ-bonds. | Lowers pKa of adjacent basic amines by 1–2 units[2]. |
| Metabolic Stability | C(sp²)–F bond strength (~552 kJ/mol) resists CYP450-mediated oxidation. | Significantly increases in vitro intrinsic half-life (t₁/₂)[2]. |
| Binding Affinity | Fluorine acts as a weak hydrogen-bond acceptor; alters local dipole moments. | Enhances target residence time; stabilizes specific bioactive conformations[4],. |
Decision Workflow for Fluorinated Building Blocks
The selection of a fluorinated aromatic building block must be hypothesis-driven. The following workflow illustrates the logical progression from identifying a lead liability to synthetic execution.
Decision workflow for integrating fluorinated aromatics in lead optimization.
Synthetic Methodologies & Experimental Protocols
To physically realize these designs, we rely on robust synthetic methodologies. The two most reliable methods for incorporating fluorinated aromatics are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Methodology A: Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines
Causality & Mechanism: SNAr is a cornerstone reaction in medicinal chemistry[8],[9]. The strong electron-withdrawing nature of fluorine activates the aromatic ring (especially pyridines and pyrimidines) for nucleophilic attack. Paradoxically, while the C–F bond is the strongest carbon-halogen bond, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer intermediate—or, as recent kinetic isotope effect (KIE) studies have proven, via a concerted single-transition-state mechanism in many heterocycles[8],[10]. The high electronegativity of fluorine stabilizes the accumulating negative charge in the transition state, making fluoropyridines up to 320 times more reactive than their chloropyridine counterparts[8].
Protocol 1: General SNAr of 2-Fluoropyridine with Secondary Amines Self-Validation Check: The reaction's progress can be unambiguously tracked via ¹⁹F NMR. The disappearance of the distinct aryl-fluoride signal (typically between -60 and -80 ppm depending on the heterocycle) confirms complete conversion.
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 2-fluoropyridine (1.0 equiv, e.g., 1.0 mmol) in anhydrous tert-amyl alcohol (5.0 mL) to achieve a 0.2 M concentration[8].
-
Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv)[8]. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
-
Reaction Execution: Seal the vial and heat the mixture to 110 °C in a heating block. Stir vigorously for 12–18 hours[8].
-
Monitoring: Monitor the reaction via LC-MS or ¹⁹F NMR. The high reactivity of the C–F bond ortho to the pyridine nitrogen generally ensures >95% conversion.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL)[8].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Methodology B: Palladium-Catalyzed C–F Activation in Polyfluoroarenes
Causality & Mechanism: While isolated C–F bonds are generally inert to palladium-catalyzed cross-coupling, polyfluorinated aromatics (e.g., pentafluorobenzene or fluorinated nitrobenzenes) possess highly electron-deficient rings. This extreme electron deficiency lowers the LUMO of the arene, facilitating the oxidative addition of electron-rich Pd(0) species directly into the C–F bond[11]. This allows for the selective functionalization of fluorinated building blocks without needing pre-halogenated (bromo/iodo) precursors.
Protocol 2: Suzuki-Miyaura Coupling via C–F Activation Self-Validation Check: Regioselectivity is governed by the electronic directing effects of adjacent groups (e.g., ortho to a nitro or imine group). ¹H-¹⁹F HOESY NMR can be used post-isolation to validate the regiochemical outcome.
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (5 mol%) and a bulky, electron-rich phosphine ligand such as XPhos or PCy₃ (10 mol%).
-
Reagent Loading: Add the polyfluoroarene (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous, degassed toluene (0.1 M).
-
Reaction Execution: Seal the tube, remove from the glovebox, and heat to 100 °C for 24 hours under vigorous stirring.
-
Workup & Isolation: Cool the reaction, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the cross-coupled fluorinated product.
Conclusion
The deployment of fluorinated aromatic building blocks is a precision instrument in the medicinal chemist's toolkit. By understanding the thermodynamic and kinetic causality behind their physicochemical effects and synthetic reactivity, we can rationally design molecules that overcome severe ADME and binding liabilities, ultimately accelerating the delivery of safer, more efficacious therapeutics.
References
-
Applications of Fluorine in Medicinal Chemistry | ACS Publications | 1
-
Fluorine in Pharmaceuticals: Key Properties & Drug Development | AiFChem | 2
-
Fluorine in drug discovery: Role, design and case studies | Pharmacy Journal | 5
-
Comparison of the changes in Log P of selected alkyl and fluoroalkyl... | ResearchGate | 7
-
The Many Roles for Fluorine in Medicinal Chemistry | ACS Publications |4
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery | Chimica |
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines | Benchchem | 8
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted | Springer Nature | 10
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | NIH | 9
-
Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions | ResearchGate | 11
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pentafluoroethyl group vs trifluoromethyl group steric bulk
Technical Guide: Pentafluoroethyl ( ) vs. Trifluoromethyl ( ) – Steric and Electronic Profiling in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic replacement of hydrogen or methyl groups with fluorinated motifs is a cornerstone of lead optimization. While the trifluoromethyl (
This guide provides a rigorous technical comparison of these two fluoroalkyl groups. The core distinction lies in the conformational swept volume : while
Physicochemical Comparative Analysis
The following dataset synthesizes key steric, electronic, and lipophilic parameters. These values serve as the baseline for rational substitution strategies.
Table 1: Comparative Physicochemical Profile[1]
| Parameter | Trifluoromethyl ( | Pentafluoroethyl ( | Significance in Drug Design |
| Steric Bulk (A-Value) | ~2.4 - 2.5 kcal/mol | > 2.6 kcal/mol (Est.)* | |
| Hansch Lipophilicity ( | 0.88 | 1.23 | |
| Hammett Constant ( | 0.54 | 0.52 | Nearly identical electron-withdrawing power; switching groups rarely disrupts electronic pharmacophores. |
| Hammett Constant ( | 0.43 | 0.46 | Similar inductive influence on meta positions. |
| Molar Refractivity (MR) | ~5.0 | ~10.0 | |
| Bond Length ( | 1.50 Å | 1.50 Å ( | Similar bond lengths, but the |
*Note: The A-value for
Conformational Dynamics & Steric Bulk
The steric difference between these groups is not merely scalar but vectorial .
-
(The Rigid Rotor): The
symmetry of the trifluoromethyl group means its effective steric demand is relatively isotropic around the bond axis. It mimics the bulk of an isopropyl group but with a shorter reach. -
(The Dynamic Sweeper): The pentafluoroethyl group possesses a
single bond allowing the terminal to rotate. This creates a "cone of exclusion" (swept volume).-
Gauche Effect: The 1,2-difluoro motif induces a helical twist, often preferring a gauche conformation relative to substituents on the scaffold, which can lock the group into a specific orientation, creating a "steric wall" in the binding pocket.
-
Extension: The
group extends the fluorinated surface by approximately 2.5 Å, allowing it to reach into deeper hydrophobic pockets that cannot access.
-
Visualization: Steric Decision Framework
Figure 1: Decision logic for substituting
Case Studies in Drug Design
Case Study A: p97 Inhibitors (Indole Series)
In a study of p97 ATPase inhibitors, replacing a
-
Mechanistic Insight: The binding pocket was sterically restricted. The larger swept volume of the
group caused a steric clash with the protein backbone, preventing the inhibitor from achieving the optimal binding pose. This validates the "Check 2" node in the diagram above.
Case Study B: Fulvestrant (ER Antagonist)
Fulvestrant utilizes a pentafluoroethyl side chain on the sulfoxide linker.
-
Mechanistic Insight: The
group here serves a dual purpose:-
Metabolic Blocking: It protects the terminal positions from rapid oxidative metabolism (CYP450).
-
Lipophilic Anchoring: The increased lipophilicity (
) anchors the side chain into the hydrophobic core of the Estrogen Receptor, driving the antagonist conformation (helix 12 displacement).
-
Experimental Protocols
To validate the impact of this substitution in your own series, use the following self-validating protocols.
Protocol 1: Differential Lipophilicity Assessment ( )
Objective: Quantify the lipophilic shift when swapping
Methodology:
-
Preparation: Prepare 10 mM DMSO stocks of both the
and analogs. -
HPLC Setup: Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase: Isocratic elution with 50:50 Methanol:Phosphate Buffer (pH 7.4).
-
Calibration: Inject a standard mixture of toluene (
2.7) and naphthalene ( 3.3) to establish a retention time ( ) vs. curve. -
Measurement: Inject analytes in triplicate. Calculate the capacity factor
, where is the dead time (uracil injection). -
Validation: The
analog must elute later than the analog. If is negligible, suspect aggregation or column saturation. -
Calculation:
.
Protocol 2: 19F-NMR Rotational Barrier Analysis
Objective: Assess the conformational rigidity and "swept volume" of the
Methodology:
-
Sample: Dissolve 5 mg of the
analog in (low freezing point). -
Acquisition: Acquire a standard 19F-NMR spectrum at 298 K. You should see two distinct signals: a triplet (
) and a quartet ( ) or complex multiplets. -
Variable Temperature (VT): Cool the sample in 10 K increments down to 180 K.
-
Observation:
-
Fast Rotation: Sharp signals at room temperature indicate free rotation (averaged environment).
-
Restricted Rotation: Broadening or splitting of the
AB system at low temperatures indicates a high rotational barrier.
-
-
Analysis: If the
fluorines become diastereotopic (splitting into an AB quartet) at physiological temperature (310 K), the group is sterically locked, acting as a rigid, bulky wall rather than a rotating cone.
Visualization: Experimental Workflow
Figure 2: Workflow for synthesis and validation of pentafluoroethyl analogs.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Drug Discovery." ChemMedChem. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Althoff, T. J., et al. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters. Link
-
Petrov, V. A. (2010). "Synthesis and Properties of Pentafluoroethyl-Containing Compounds." Advances in Organic Synthesis. Link
1,1,2,2,2-pentafluoroethylbenzene derivatives literature
An In-depth Technical Guide to 1,1,2,2,2-Pentafluoroethylbenzene Derivatives
Executive Summary
The 1,1,2,2,2-pentafluoroethyl (C₂F₅) group is an increasingly important substituent in the fields of medicinal chemistry, agrochemicals, and materials science. When appended to a benzene ring, it imparts a unique combination of electronic and physicochemical properties that distinguish it from the more ubiquitous trifluoromethyl (CF₃) group. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, reactivity, and application of 1,1,2,2,2-pentafluoroethylbenzene derivatives. We delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the strategic use of the pentafluoroethyl moiety as a bioisostere to enhance molecular properties.
The Strategic Importance of the Pentafluoroethyl Group
The introduction of fluorine into organic molecules is a cornerstone of modern molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] While the trifluoromethyl (CF₃) group has been a mainstay, the pentafluoroethyl (C₂F₅) group offers distinct advantages. The C₂F₅ moiety provides increased lipophilicity and can lead to improved bioactivity compared to its CF₃ counterpart.[2] This makes it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The C₂F₅ group is considered a "lipophilic hydrogen bond donor" due to the polarization of the C-H bond in the related -CH₂CF₃ group, but its perfluorinated nature in C₂F₅ primarily contributes to its role as a stable, bulky, and highly electronegative substituent. It is often employed as a bioisostere for other chemical groups like the trifluoromethyl, tert-butyl, or nitro groups to fine-tune a molecule's properties for enhanced biological performance.[3][4]
Physicochemical Properties and Bioisosterism
The utility of the pentafluoroethyl group stems from its unique physicochemical characteristics. Its strong electron-withdrawing nature significantly lowers the pKa of nearby acidic protons and influences the electron density of the aromatic ring. However, its most valued contribution is often the modulation of lipophilicity.
Table 1: Comparative Physicochemical Properties of Common Bioisosteres
| Property | Hydrogen (H) | tert-Butyl (t-Bu) | Trifluoromethyl (CF₃) | Pentafluoroethyl (C₂F₅) | Pentafluorosulfanyl (SF₅) |
| Hansch-Leo π Value | 0.00 | 1.98 | 0.88 | 1.37 | 1.51 |
| Steric (Taft E_s) | 1.24 | -1.54 | -1.16 | -1.31 | -1.63 |
| Electronic (σ_m) | 0.00 | -0.07 | 0.43 | 0.47 | 0.61 |
Note: Values are approximations and can vary based on the molecular context. Data compiled from various sources on substituent effects.
As shown in the table, the C₂F₅ group has a higher lipophilicity (π value) than the CF₃ group, making it a useful alternative when increased passage through biological membranes is desired. This strategic replacement of one group with another that retains similar biological activity but alters physicochemical properties is the essence of bioisosterism, a key tactic in drug design.[5][6][7][8]
Synthetic Methodologies
The incorporation of a pentafluoroethyl group onto a benzene ring can be achieved through several strategic pathways. The choice of method depends on the desired substitution pattern, the presence of other functional groups, and scalability.
Direct Pentafluoroethylation of Aromatic Systems
Directly introducing the C₂F₅ group onto a pre-existing benzene ring is a highly efficient approach. Modern methods have moved beyond harsh conditions, employing radical-based and transition-metal-catalyzed reactions.
-
Radical Pentafluoroethylation: Reagents that serve as sources of the pentafluoroethyl radical (C₂F₅•) are highly effective. For instance, pentafluoroethyl sulfoximine can be used under mild photocatalytic conditions to react with styrene derivatives, introducing the C₂F₅ group across the double bond.[9] Pentafluoroethyl iodide (C₂F₅I) is another valuable synthon, capable of participating in radical reactions with aromatic compounds to yield pentafluoroethylated arenes.[10][11]
-
Copper-Mediated Reactions: Copper-based reagents are versatile for forming C-C₂F₅ bonds. A [CuCF₂CF₃] species, which can be generated in situ, reacts effectively with (hetero)aryl boronates and other precursors.[2][9] These methods often exhibit broad substrate scope and functional group tolerance.
Caption: General workflow for synthesis and derivatization.
Derivatization of the Pentafluoroethylbenzene Core
Once the pentafluoroethylbenzene core is synthesized, the aromatic ring can be further functionalized using standard organic reactions. The C₂F₅ group is strongly electron-withdrawing and acts as a deactivator and a meta-director for electrophilic aromatic substitution (EAS). Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will predominantly occur at the 3- and 5-positions of the benzene ring. This directive effect must be a primary consideration in any multi-step synthesis plan.
Reactivity Profile
Understanding the reactivity of both the aromatic ring and the pentafluoroethyl group is crucial for predicting reaction outcomes and designing stable molecules.
Electrophilic Aromatic Substitution
As noted, the C₂F₅ group deactivates the benzene ring towards electrophiles. This is due to the powerful inductive electron withdrawal by the five fluorine atoms. The reaction rates for EAS are significantly slower compared to benzene itself, often requiring more forcing conditions (e.g., stronger Lewis acids, higher temperatures) to achieve good yields.
Caption: Meta-directing effect of the C2F5 group in EAS.
C-F Bond Activation
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the C₂F₅ group generally inert. However, under specific conditions, typically involving transition metal complexes, selective C-F bond activation can occur.[12][13][14][15] This area of research is at the forefront of organometallic chemistry and provides pathways for the controlled degradation or novel functionalization of polyfluorinated compounds.[15] For example, low-valent metal centers (e.g., Rh, Ni) can insert into a C-F bond, particularly in fluoroaromatics, leading to new organometallic species that can be further elaborated.[12][16]
Applications in Drug Discovery and Materials Science
The unique properties of the C₂F₅ group have led to its application in several high-value areas.
-
Medicinal Chemistry: The primary application is in drug design, where the C₂F₅ group acts as a bioisostere to enhance potency, improve metabolic stability, and increase membrane permeability.[17] Its introduction can block sites of metabolism (e.g., P450 oxidation) and its lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Materials Science: In materials science, the incorporation of perfluorinated chains like the C₂F₅ group can lead to materials with low surface energy, high thermal stability, and chemical inertness.[18][19] These properties are desirable for creating hydrophobic and oleophobic surfaces, stable liquid crystals, and specialty polymers with low coefficients of friction.[18][20]
Detailed Experimental Protocols
To provide a practical, field-proven insight, the following section details a representative experimental procedure.
Protocol 1: Photocatalytic Oxy-Pentafluoroethylation of Styrene
This protocol is adapted from methodologies developed for the radical functionalization of alkenes.[9] It demonstrates the use of a sulfoximine reagent as a C₂F₅ radical source under mild, visible-light-mediated conditions.
Materials:
-
Styrene derivative (1.0 equiv)
-
Pentafluoroethyl sulfoximine reagent (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Nucleophile (e.g., water, alcohol, 5.0 equiv)
-
Solvent (e.g., Acetonitrile, degassed)
-
Blue LED light source (450 nm)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the styrene derivative, pentafluoroethyl sulfoximine reagent, and photocatalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the nucleophile via syringe.
-
Seal the tube and place it approximately 5 cm from the blue LED light source.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the light source and quench the reaction by opening it to the air.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired pentafluoroethylated product.
Causality: The photocatalyst, upon excitation by blue light, engages in a single-electron transfer (SET) with the sulfoximine reagent, generating the key C₂F₅ radical. This radical adds regioselectively to the styrene double bond, creating a benzylic radical intermediate. This intermediate is then trapped by the nucleophile (e.g., water) and subsequently oxidized to complete the catalytic cycle, yielding the final difunctionalized product. The mild conditions preserve sensitive functional groups and offer a high degree of control.
Conclusion
The 1,1,2,2,2-pentafluoroethylbenzene framework represents a valuable platform for the development of advanced molecules. Its derivatives offer a compelling set of physicochemical properties that can be strategically leveraged by researchers in drug discovery to overcome challenges related to metabolic instability and bioavailability. The continued development of novel synthetic methods for the introduction and functionalization of the C₂F₅ group will further expand its utility.[2] This guide serves as a foundational resource, grounded in established chemical principles and authoritative literature, to aid scientists in harnessing the full potential of this unique fluorinated moiety.
References
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1,1,2,2,2-Pentafluoroethyl | C2F5 | CID 137907. PubChem. [Link]
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Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. PubMed. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
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Original Method of Synthesis of Pentafluoroethyl Iodide. Fluorine notes. [Link]
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Bioisosteres in Medicinal Chemistry. Wiley. [Link]
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Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. ResearchGate. [Link]
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Preparation and Characterization of Pentafluoro‐λ‐sulfanyldifluoromethane and Pentafluoro‐λ‐sulfanyl‐1,1,2,2‐tetrafluoroethane. ResearchGate. [Link]
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Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? Chemistry Stack Exchange. [Link]
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Rapid Intermolecular Carbon-Fluorine Bond Activation of Pentafluoropyridine at Nickel(0). pubs.acs.org. [Link]
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Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. [Link]
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Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. MDPI. [Link]
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Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. MDPI. [Link]
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C-H and C-F bond activation reactions of pentafluorostyrene at rhodium complexes. pubs.rsc.org. [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. ijpsr.com. [Link]
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Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115. ResearchGate. [Link]
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(a) Overview of the reactivity of 1²⁺ towards hexafluorobenzene,... ResearchGate. [Link]
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Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
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The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
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Bioisosteres in Medicinal Chemistry. ResearchGate. [Link]
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Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][9][21]thiazepine ring system. . [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. . [Link]
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Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link]
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Intermolecular bonding and the physical properties of PTFE. Chemguide. [Link]
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Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]
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Carbon-Fluorine Bond Activation. LCC CNRS Toulouse. [Link]
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Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
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Application of Bioisosteres in Drug Design. slideplayer.com. [Link]
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Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Link]
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A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Journal of Medicinal and Chemical Sciences. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. . [Link]
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What are the Physical and Chemical Properties of PTFE. Advanced Fluro Pvt Ltd. [Link]
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Beyond the Para-Fluoro: Engineering Rare Fluorinated Benzene Isomers in Drug Design
This is an in-depth technical guide on Rare Fluorinated Benzene Isomers for Drug Design .
Executive Summary In modern medicinal chemistry, the "fluorine scan"—systematically replacing hydrogen with fluorine—is a standard tactic for optimizing metabolic stability and potency. However, the vast majority of approved drugs utilize standard motifs: 4-fluorophenyl, 2,4-difluorophenyl, or trifluoromethyl groups. This guide explores the "rare" fluorinated space : unconventional isomers (e.g., 1,2,3,4-tetrafluorobenzenes), emerging super-groups (pentafluorosulfanyl), and specific regioisomeric patterns that exploit "fluoromaticity" and quadrupole inversion to solve intractable multiparameter optimization (MPO) challenges.
Part 1: The Strategic Landscape of Rare Fluorination
The Limits of Conventional Fluorination
Standard fluorination (e.g., p-F or m-CF₃) primarily addresses metabolic blocking (preventing CYP450 oxidation) or simple lipophilicity increases. However, these motifs often fail to address:
-
Permeability cliffs: Where increased lipophilicity (LogP) leads to poor solubility or retention.
-
Specific electrostatic matching: Standard
Methodological & Application
Application Notes & Protocols: Pentafluoroethylation via In-Situ Reagent Generation from the Ruppert-Prakash Reagent (TMSCF₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pentafluoroethyl Group
In modern medicinal chemistry and materials science, the incorporation of fluorinated moieties is a cornerstone strategy for modulating molecular properties. The pentafluoroethyl (C₂F₅) group, in particular, offers a distinct and often advantageous alternative to the more common trifluoromethyl (CF₃) group. Its introduction can significantly enhance pharmacological profiles by increasing lipophilicity, metabolic stability, and binding affinity.[1] For example, pentafluoroethyl-substituted compounds have demonstrated superior bioactivity and lipophilicity compared to their trifluoromethyl analogues in certain contexts.
However, the practical synthesis of pentafluoroethylated compounds has been historically challenging due to the limited availability, high cost, or difficult handling of direct C₂F₅ sources. This guide details a highly practical and innovative approach that circumvents these issues by using the readily available, inexpensive, and easy-to-handle Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), as a precursor for a potent pentafluoroethylating agent.[2]
The Mechanistic Core: From a C₁ to a C₂ Fluoroalkyl Source
The Ruppert-Prakash reagent (TMSCF₃) is renowned as a nucleophilic trifluoromethylating agent.[3] The key innovation for its use in pentafluoroethylation lies in a copper-mediated "C₁ to C₂" homologation process. This transformation leverages the dual reactivity of TMSCF₃ as both a trifluoromethyl source and a precursor to difluorocarbene (:CF₂).[2][4]
The reaction proceeds through the in-situ generation of a CuCF₂CF₃ species from TMSCF₃. The process can be summarized in two key stages:
-
Generation of CuCF₃: TMSCF₃ reacts with a copper(I) salt (e.g., CuCl) in the presence of a fluoride source (e.g., KF) to generate a copper trifluoromethyl intermediate (CuCF₃).
-
Difluorocarbene Insertion: A second molecule of TMSCF₃, activated by the fluoride source, generates difluorocarbene (:CF₂). This highly reactive intermediate selectively inserts into the Cu-CF₃ bond of the copper trifluoromethyl species, elongating the chain to form the active pentafluoroethylating reagent, CuCF₂CF₃.[2]
This elegant one-pot strategy transforms an inexpensive C₁ reagent into a valuable C₂ fluoroalkylating agent, opening new avenues for complex molecule synthesis.[2]
Caption: Mechanism of C₁ to C₂ homologation to form the active CuCF₂CF₃ reagent.
Application Scope and Optimized Conditions
The in-situ generated CuCF₂CF₃ species is a versatile reagent capable of pentafluoroethylating a wide range of substrates. This method has been successfully applied to aryl iodides, (hetero)aryl boronates, alkenylboronates, and terminal alkynes.[2] The reaction conditions are generally mild and tolerate a broad array of functional groups, making this protocol suitable for late-stage functionalization in drug discovery programs.[2]
| Substrate Class | Copper Source | Fluoride Source | Ligand | Solvent System | Temp (°C) | General Outcome |
| Aryl Iodides | CuCl | KF | - | DMF / Pyridine | 100-120 | Moderate to excellent yields, broad scope.[2] |
| (Hetero)aryl Boronates | CuCl | KF | 1,10-Phenanthroline | DMF / Pyridine | 50 | Smooth coupling under aerobic conditions.[5] |
| Alkenylboronates | CuCl | KF | 1,10-Phenanthroline | DMF / Pyridine | 50 | Good yields, compatible with various substituents. |
| Terminal Alkynes | CuCl | KF | None required | DMF / Pyridine | 50 | Efficient aerobic cross-coupling. |
Detailed Experimental Protocols
Safety First: The Ruppert-Prakash reagent (TMSCF₃) is a highly flammable liquid that reacts with moisture.[6][7] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including fire-resistant lab coat, safety glasses/face shield, and gloves.[6][9] Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Generation of the CuCF₂CF₃ Reagent and Pentafluoroethylation of an Aryl Boronate
This protocol is adapted from the copper-mediated methodology developed for the pentafluoroethylation of organoboronates.[1]
Caption: General experimental workflow for the pentafluoroethylation of aryl boronates.
A. Preparation of the Stock CuCF₂CF₃ Reagent
-
Vessel Preparation: Place an oven-dried Schlenk tube equipped with a magnetic stir bar under an inert atmosphere of Argon.
-
Reagent Addition: To the Schlenk tube, add potassium fluoride (KF, 1.5 mmol), and copper(I) chloride (CuCl, 2.25 mmol).
-
Solvent and Reagent: Add anhydrous N,N-dimethylformamide (DMF, 3.0 mL) and anhydrous pyridine (3.0 mL).
-
TMSCF₃ Addition: Carefully add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80 °C for 10 hours with vigorous stirring. The resulting mixture contains the active CuCF₂CF₃ species and can be used directly or after filtration.
B. Pentafluoroethylation Cross-Coupling
-
Reaction Setup: In a separate vial equipped with a magnetic stir bar, add the aryl boronate substrate (1.0 equiv., e.g., 0.2 mmol) and 1,10-phenanthroline (2.0 equiv.).
-
Reagent Addition: Add a portion of the prepared CuCF₂CF₃ reagent solution (1.2 equiv. based on the initial TMSCF₃) to the vial. The reaction is typically run open to the air, as aerobic conditions are often beneficial.
-
Reaction Execution: Stir the reaction mixture at 50 °C for 3 hours, or until completion as monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired pentafluoroethylated product.[1]
Concluding Remarks
The use of the Ruppert-Prakash reagent as a precursor for pentafluoroethylation represents a significant advance in synthetic fluorine chemistry. By leveraging a copper-mediated C₁-to-C₂ homologation, this methodology provides a cost-effective, practical, and versatile route to valuable C₂F₅-containing molecules. Its operational simplicity and tolerance of diverse functional groups make it a powerful tool for academic research and an enabling technology for the development of new pharmaceuticals and advanced materials.
References
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Prakash, G. K. S., Wang, Y., Mogi, R., Hu, J., Mathew, T., & Olah, G. A. (2010). Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Organic Letters, 12(13), 2932–2935. Retrieved from [Link]
-
Shen, G., Ni, C., & Hu, J. (2020). Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF₃. Chemical Communications, 56(31), 4279-4282. Retrieved from [Link]
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Shen, G., Ni, C., & Hu, J. (2020). Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF₃. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Zhang, X., Wang, Z., Ni, C., & Hu, J. (2018). From C1 to C2: TMSCF₃ as a Precursor for Pentafluoroethylation. Angewandte Chemie International Edition, 57(29), 9129-9133. Retrieved from [Link]
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Ni, C., Zhu, M., & Hu, J. (2015). TMSCF₃ as a Convenient Source of CF₂=CF₂ for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation. Angewandte Chemie International Edition, 54(31), 9063-9067. Retrieved from [Link]
-
Prakash, G. K. S., Wang, Y., Mogi, R., Hu, J., Mathew, T., & Olah, G. A. (2010). Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Organic Chemistry Portal. Retrieved from [Link]
-
Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. Retrieved from [Link]
-
van der Born, D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. Retrieved from [Link]
-
May, J. A., & MacMillan, D. W. C. (2018). Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC. Retrieved from [Link]
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Trifluoromethyltrimethylsilane. (n.d.). Wikipedia. Retrieved from [Link]
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The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University Research. Retrieved from [Link]
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Application Notes and Protocols for Cross-Coupling Reactions to Introduce the Pentafluoroethyl (C2F5) Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Pentafluoroethyl Group in Modern Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the various fluoroalkyl groups, the pentafluoroethyl (C2F5) moiety has garnered significant attention. Its unique electronic properties, including high electronegativity and metabolic stability, coupled with its increased lipophilicity compared to the ubiquitous trifluoromethyl (CF3) group, make it a valuable substituent for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The introduction of a C2F5 group can enhance binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the acidity and basicity of neighboring functional groups.[1][4] Consequently, the development of robust and versatile synthetic methodologies for the introduction of the C2F5 group is of paramount importance.
This comprehensive guide provides an in-depth overview of the state-of-the-art cross-coupling reactions for the formation of C-C2F5 bonds. We will delve into the mechanistic underpinnings of various catalytic systems, offer detailed experimental protocols, and present field-proven insights to empower researchers in this exciting and rapidly evolving area of synthetic chemistry.
Core Strategies for Pentafluoroethylation via Cross-Coupling
The introduction of the C2F5 group onto aromatic and heteroaromatic scaffolds, key components of many pharmaceuticals, is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.[5] The choice of catalyst (most commonly palladium, nickel, or copper), ligand, and the nature of the pentafluoroethyl source are critical for a successful transformation.
The C2F5 group can be introduced using three main classes of reagents:
-
Nucleophilic C2F5 Reagents: These reagents, suchas (C2F5)2Zn and TMSCF2CF3-derived copper species, deliver a "C2F5-" equivalent.[6]
-
Electrophilic C2F5 Reagents: Reagents like Umemoto's and Togni's reagents provide a "C2F5+" source.
-
Radical C2F5 Precursors: These generate a C2F5 radical that can participate in the catalytic cycle.[7]
This guide will focus on the most prevalent and practical cross-coupling strategies utilizing these reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a workhorse of modern organic synthesis, and its application in C-C2F5 bond formation is a significant area of research.[5][8] The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is illustrated below.[9][10]
Figure 1: Generalized Palladium Catalytic Cycle for Cross-Coupling.
Negishi-Type Coupling with Organozinc Reagents
The Negishi coupling, which utilizes organozinc reagents, is a powerful method for C-C bond formation due to the high reactivity and functional group tolerance of the organozinc species.[11][12] For pentafluoroethylation, (C2F5)2Zn reagents, often stabilized with additives like DMPU, are employed.[6]
Mechanism: The reaction follows the general palladium catalytic cycle. The key transmetalation step involves the transfer of the C2F5 group from the zinc reagent to the palladium(II) center.
Protocol 1: Palladium-Catalyzed Pentafluoroethylation of Aryl Iodides using (C2F5)2Zn(DMPU)2
This protocol is adapted from the work of Mikami and coworkers.[6]
Materials:
-
Aryl iodide (1.0 equiv)
-
(C2F5)2Zn(DMPU)2 (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
SPhos (10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard inert atmosphere techniques
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the aryl iodide, Pd(OAc)2, and SPhos.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous DMF via syringe.
-
In a separate glovebox, weigh (C2F5)2Zn(DMPU)2 and dissolve it in anhydrous DMF.
-
Add the solution of (C2F5)2Zn(DMPU)2 to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Substrate Scope and Yields for Protocol 1
| Aryl Iodide Substrate | Product | Typical Yield (%) |
| 4-Iodoanisole | 4-Pentafluoroethylanisole | 85-95 |
| 1-Iodo-4-nitrobenzene | 1-Nitro-4-pentafluoroethylbenzene | 70-80 |
| 2-Iodonaphthalene | 2-Pentafluoroethylnaphthalene | 80-90 |
| 3-Iodopyridine | 3-Pentafluoroethylpyridine | 65-75 |
Copper-Mediated and -Catalyzed Cross-Coupling Reactions
Copper-based systems offer a cost-effective and often complementary approach to palladium catalysis for fluoroalkylation reactions.[6]
Pentafluoroethylation using TMSCF3-derived "CuC2F5"
A significant advancement in copper-mediated pentafluoroethylation involves the in-situ generation of a "CuC2F5" species from the readily available and inexpensive Ruppert-Prakash reagent (TMSCF3). This method, developed by Hu and coworkers, proceeds through the generation of a CuCF3 intermediate, which then undergoes difluorocarbene insertion to form the active CuC2F5 species.
Figure 2: Conceptual Pathway for Copper-Mediated Pentafluoroethylation.
Protocol 2: Copper-Mediated Pentafluoroethylation of Arylboronic Esters
This protocol is based on the work of Hu and coworkers.
Materials:
-
Arylboronic acid pinacol ester (1.0 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
AgF (2.0 equiv)
-
TMSCF3 (3.0 equiv)
-
Anhydrous DMF
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the arylboronic acid pinacol ester, CuI, 1,10-phenanthroline, and AgF.
-
Evacuate and backfill the tube with air (this reaction is performed under aerobic conditions).
-
Add anhydrous DMF, followed by TMSCF3 at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by 19F NMR or GC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Table 2: Substrate Scope and Yields for Protocol 2
| Arylboronic Ester Substrate | Product | Typical Yield (%) |
| 4-Methoxyphenylboronic acid pinacol ester | 4-Pentafluoroethylanisole | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 1-Pentafluoroethyl-4-(trifluoromethyl)benzene | 80-90 |
| Thiophene-2-boronic acid pinacol ester | 2-Pentafluoroethylthiophene | 60-70 |
| (E)-Styrylboronic acid pinacol ester | (E)-1-Pentafluoroethyl-2-phenylethene | 70-80 |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful alternative to palladium, particularly for the activation of more challenging C-O based electrophiles and for engaging in unique mechanistic pathways.[13][14][15]
Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions utilize readily available carboxylic acids as coupling partners, offering a significant advantage in terms of substrate availability and synthetic strategy.[16] Nickel catalysis has been successfully employed for the decarboxylative coupling of perfluorobenzoates with aryl halides.[13]
Mechanism: The proposed mechanism often involves a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle, where the nickel catalyst facilitates the decarboxylation of the perfluorobenzoate to generate a perfluoroaryl-nickel intermediate, which then couples with the aryl halide.
Figure 3: Simplified Nickel Catalytic Cycle for Decarboxylative Coupling.
Protocol 3: Nickel-Catalyzed Decarboxylative Pentafluoroethylation of Aryl Bromides
This protocol is a conceptual adaptation based on nickel-catalyzed decarboxylative couplings.
Materials:
-
Aryl bromide (1.0 equiv)
-
Sodium pentafluoropropionate (1.5 equiv)
-
NiCl2(dme) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)
-
Manganese powder (3.0 equiv)
-
Anhydrous DMAc (N,N-Dimethylacetamide)
-
Glovebox and Schlenk techniques
Procedure:
-
In a glovebox, add NiCl2(dme), dtbbpy, manganese powder, and sodium pentafluoropropionate to a Schlenk tube.
-
Add the aryl bromide and anhydrous DMAc.
-
Seal the tube and bring it out of the glovebox.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter through a plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Substrate Scope for Protocol 3
| Aryl Bromide Substrate | Product | Expected Outcome |
| 4-Bromoacetophenone | 4-Pentafluoroethylacetophenone | Moderate to Good Yield |
| 1-Bromo-3,5-dimethylbenzene | 1-Pentafluoroethyl-3,5-dimethylbenzene | Moderate to Good Yield |
| 2-Bromobenzofuran | 2-Pentafluoroethylbenzofuran | Moderate Yield |
Conclusion and Future Outlook
The development of efficient cross-coupling reactions for the introduction of the pentafluoroethyl group has significantly expanded the toolbox of synthetic chemists. The methods outlined in this guide, spanning palladium, copper, and nickel catalysis, provide reliable pathways to access a diverse range of C2F5-containing molecules. The choice of a specific protocol will depend on factors such as substrate scope, functional group tolerance, and the availability of starting materials.
Future research in this area will likely focus on the development of more sustainable and economical catalytic systems, the use of a wider range of C2F5 sources, and the application of these methods in late-stage functionalization of complex molecules, which is of particular interest in drug discovery programs. The continued innovation in cross-coupling chemistry promises to further accelerate the exploration of the valuable chemical space offered by pentafluoroethylated compounds.
References
-
D. A. Nagib and D. W. C. MacMillan, "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry," ACS Medicinal Chemistry Letters, 2022. [Link]
-
J. F. Hartwig, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," Accounts of Chemical Research, 2015. [Link]
-
S. Pan, Q. Xie, X. Wang, Q. Wang, C. Ni, and J. Hu, "Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3," Chemical Communications, 2022. [Link]
-
"CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview)," The Organic Chemist, 2022. [Link]
-
T. Fujita, H. Yabuki, R. Morioka, K. Fuchibe, and J. Ichikawa, "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation," Beilstein Journal of Organic Chemistry, 2025. [Link]
-
"Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent," Organic Letters, 2016. [Link]
-
"Fluorine in drug discovery: Role, design and case studies," Journal of Medicinal Chemistry. [Link]
-
"Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives," The Journal of Organic Chemistry, 2026. [Link]
-
"Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane," Organic Chemistry Frontiers, 2024. [Link]
-
"Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates," Organic Letters, 2015. [Link]
-
"Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride," Molecules, 2023. [Link]
-
"Synthesis and application of well-defined [Ph4P]+[Cu(CF2CF3)2]− complex as a versatile pentafluoroethylating reagent," Chemical Science, 2024. [Link]
-
"The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications," Molecules, 2024. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmcct.com [jmcct.com]
- 6. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Aromatics using (Trifluoromethyl)trimethylsilane (TMSCF2CF3)
Introduction
The strategic incorporation of fluorine atoms and fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] The introduction of moieties such as the trifluoromethyl (CF3) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the diverse array of reagents developed for this purpose, (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, has emerged as a particularly versatile and user-friendly tool for nucleophilic trifluoromethylation.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of TMSCF3 for the synthesis of fluorinated aromatic compounds.
Mechanistic Insights: The Activation of TMSCF3
The power of TMSCF3 as a trifluoromethylating agent lies in its ability to act as a nucleophilic "CF3-" equivalent upon activation. This activation is typically achieved through the use of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[2] The fluoride anion coordinates to the silicon atom of TMSCF3, forming a hypervalent siliconate intermediate. This intermediate is unstable and readily releases the trifluoromethyl anion (CF3-), which can then react with a suitable electrophile.
Recent studies have delved deeper into the mechanistic nuances, suggesting a dichotomy between a siliconate pathway and a carbanion pathway.[4][5] The prevailing mechanism often depends on the specific reaction conditions, including the nature of the initiator, the electrophile, and the solvent.[5] A general representation of the anion-initiated trifluoromethylation process is depicted below.
Caption: Generalized workflow for the activation of TMSCF3 and subsequent trifluoromethylation of an aromatic electrophile.
Core Applications in Aromatic Fluorination
TMSCF3 has proven to be a robust reagent for the trifluoromethylation of a wide range of aromatic and heteroaromatic systems. Key applications include:
Trifluoromethylation of Aryl Halides and Pseudohalides
The direct trifluoromethylation of aryl halides (iodides, bromides) and triflates is a powerful method for introducing the CF3 group. These reactions are typically mediated by copper catalysts, which facilitate the cross-coupling process.
Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
Materials:
-
Aryl iodide (1.0 mmol)
-
TMSCF3 (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.2 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl iodide (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and KF (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add TMSCF3 (1.5 mmol) to the stirred solution.
-
Heat the reaction mixture to the temperature indicated by literature for the specific substrate (typically 60-100 °C).
-
Monitor the reaction progress by TLC or GC/MS analysis.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trifluoromethylation of Arylboronic Acids
Arylboronic acids are also excellent substrates for copper-mediated trifluoromethylation with TMSCF3. This method offers a complementary approach to the use of aryl halides. A plausible mechanism involves the formation of a Cu(III) intermediate.[6]
Protocol: Trifluoromethylation of Arylboronic Acids
Materials:
-
Arylboronic acid (1.0 mmol)
-
TMSCF3 (1.5 mmol)
-
Copper(II) fluoride (CuF2) (1.2 mmol)
-
2,2'-Bipyridine (bpy) (1.2 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the arylboronic acid (1.0 mmol) and bpy (1.2 mmol) in anhydrous DMF (5 mL).
-
Add CuF2 (1.2 mmol) to the solution and stir for 15 minutes at room temperature.
-
Slowly add TMSCF3 (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Deoxygenative Difluoromethylenation of Aryl Aldehydes and Ketones
In the presence of specific reagents, TMSCF3 can also serve as a source for the difluoromethylene (=CF2) group, enabling the deoxygenative difluoromethylenation of carbonyl compounds.[7] This transformation is particularly valuable for the synthesis of gem-difluoroalkenes.
Protocol: Deoxygenative Difluoromethylenation
Materials:
-
Aryl aldehyde or ketone (1.0 mmol)
-
TMSCF3 (2.0 mmol)
-
Triphenylphosphine (PPh3) (2.0 mmol)
-
Lithium iodide (LiI) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl carbonyl compound (1.0 mmol), PPh3 (2.0 mmol), and LiI (2.0 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture.
-
Slowly add TMSCF3 (2.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for the synthesis of fluorinated aromatics using TMSCF3.
Substrate Scope and Limitations
The methodologies described above are applicable to a broad range of aromatic and heteroaromatic substrates. Electron-rich, electron-neutral, and electron-deficient arenes generally undergo trifluoromethylation in good to excellent yields. However, substrates with highly sensitive functional groups may require careful optimization of reaction conditions to avoid side reactions. Steric hindrance around the reaction site can also impact the efficiency of the transformation.
| Application | Substrate Class | Typical Yields | Key Considerations |
| Trifluoromethylation | Aryl Iodides | 70-95% | Choice of ligand and copper source is crucial. |
| Aryl Bromides | 60-85% | Generally less reactive than aryl iodides. | |
| Arylboronic Acids | 75-98% | Mild reaction conditions.[8] | |
| Difluoromethylenation | Aryl Aldehydes | 65-90% | Sensitive to steric hindrance. |
| Aryl Ketones | 50-80% | May require higher temperatures and longer reaction times. |
Safety and Handling of TMSCF3
(Trifluoromethyl)trimethylsilane is a volatile and flammable liquid that is moisture-sensitive.[9][10][11] It should be handled in a well-ventilated fume hood, and all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[12] Personal protective equipment, including safety goggles, flame-retardant laboratory coat, and appropriate gloves, must be worn.[11] TMSCF3 reacts with water and should be stored in a tightly sealed container in a cool, dry place. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11]
References
-
Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. PubMed. Available at: [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC. Available at: [Link]
-
Carbon Trifluoromethylation (IOC 49). YouTube. Available at: [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
-
Silver-Mediated Fluorination of Alkyl Iodide with TMSCF3 as the Fluorinating Agent. ResearchGate. Available at: [Link]
-
Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Indian Academy of Sciences. Available at: [Link]
-
SIT8570.0 GHS US English US SDS. Amazon S3. Available at: [Link]
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. Available at: [Link]
-
Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 ) and Various Nucleophilic Catalysts in DMF. ResearchGate. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. Available at: [Link]
-
Trifluoromethyltrimethylsilane. American Chemical Society. Available at: [Link]
-
Direct Difluoromethylenation of Carbonyl Compounds Using TMSCF3: The Right Conditions. ResearchGate. Available at: [Link]
Sources
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- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 3. acs.org [acs.org]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
reagents for perfluoroalkylation of meta-fluorobenzene
Application Note: Strategies & Reagents for Meta-Perfluoroalkylation of Fluorobenzene Derivatives
Abstract
The introduction of perfluoroalkyl groups (
This guide addresses the specific challenge of meta-perfluoroalkylation . Since fluorine is an ortho/para-director in electrophilic aromatic substitution (EAS) and an ortho-director in directed ortho-metalation (DoM), accessing the meta-position requires non-intuitive strategies. We detail two primary workflows: Transition-Metal Catalyzed Cross-Coupling (for pre-functionalized substrates) and Direct C-H Functionalization (emerging methodologies).
Strategic Analysis & Reagent Selection
The term "meta-fluorobenzene" typically refers to the meta-functionalization of a fluorobenzene scaffold. Direct reaction with fluorobenzene often yields ortho/para mixtures due to the electronic bias of the fluorine atom. Therefore, the choice of reagent depends entirely on whether you are starting with a pre-functionalized handle (e.g., 3-bromo-fluorobenzene) or attempting direct C-H activation.
Decision Matrix: Reagent Selection
| Substrate Status | Preferred Strategy | Primary Reagents | Key Advantage |
| Pre-functionalized (e.g., 1-bromo-3-fluorobenzene) | Cu-Mediated Cross-Coupling | High Fidelity: Guarantees meta regiochemistry.[1] Scalable. | |
| Native C-H (Fluorobenzene) | Photoredox Catalysis | Step Economy: No pre-functionalization. Note: Often requires directing groups to enforce meta-selectivity. | |
| Electron-Deficient (e.g., 1,3-difluorobenzene) | Radical Minisci-Type | Reactivity: Overcomes electron-deficiency of the ring. |
Protocol A: Copper-Mediated Cross-Coupling (The Gold Standard)
Best for: Generating pure 1-fluoro-3-(perfluoroalkyl)benzene derivatives for SAR studies.
This protocol utilizes a "hard" copper-perfluoroalkyl species generated in situ to displace a halide. It is superior to Pd-catalyzed methods for perfluoroalkylation due to the faster reductive elimination of
Mechanism of Action
The reaction proceeds via the formation of a
Figure 1: Mechanistic flow for Copper-mediated trifluoromethylation of aryl halides.
Experimental Procedure
Reagents:
-
Substrate: 1-bromo-3-fluorobenzene (1.0 equiv)
-
Reagent:
(Ruppert-Prakash Reagent) (2.0 equiv) -
Catalyst: CuI (1.2 equiv) Note: Stoichiometric Cu is often more reliable than catalytic for difficult substrates.
-
Ligand: 1,10-Phenanthroline (1.2 equiv)
-
Base/Activator: CsF (2.0 equiv)
-
Solvent: NMP or DMF (Dry, degassed)
Step-by-Step:
-
Setup: In a glovebox or under strictly inert atmosphere (
), charge a dried reaction vial with CuI (228 mg, 1.2 mmol), Phenanthroline (216 mg, 1.2 mmol), and CsF (304 mg, 2.0 mmol). -
Solvation: Add anhydrous NMP (5.0 mL) and stir for 20 min at RT to form the active complex (solution turns dark brown/red).
-
Addition: Add
(2.0 mmol) slowly. Caution: Mild exotherm possible. Stir for 10 min. -
Substrate: Add 1-bromo-3-fluorobenzene (1.0 mmol).
-
Reaction: Seal the vial and heat to 80°C for 16 hours .
-
Workup: Cool to RT. Dilute with
and filter through a pad of Celite/Silica to remove copper salts. Wash filtrate with water (3x) to remove NMP. -
Purification: Concentrate organic layer (careful of volatility if product is small) and purify via flash chromatography (Pentane/Ether).
Protocol B: Photoredox C-H Perfluoroalkylation
Best for: Late-stage functionalization of complex fluoroarenes where halogenation is not feasible.
Direct C-H perfluoroalkylation of fluorobenzene typically yields a mixture of isomers. To achieve meta-selectivity , this protocol relies on the electronic deactivation of the ortho/para positions (by the fluorine) combined with a bulky electrophilic radical source, or the use of a Transient Directing Group (e.g., using a carboxylic acid handle that is later removed, though this guide focuses on the direct reagent method).
Reagent Spotlight: Perfluoroalkyl Iodides (
Experimental Procedure
Reagents:
-
Substrate: Fluorobenzene derivative (1.0 equiv)
-
Rf Source: Perfluoroalkyl Iodide (
or gas) (3.0 equiv) -
Photocatalyst:
(1.0 mol%) or Eosin Y (Organic alternative) -
Base:
(2.0 equiv) -
Solvent: DMSO or MeCN
Step-by-Step:
-
Setup: Charge a Pyrex tube with Substrate (0.5 mmol), Photocatalyst (0.005 mmol), and Base (1.0 mmol).
-
Reagent Addition: Add solvent (2.0 mL) and the liquid perfluoroalkyl iodide (1.5 mmol). If using
, bubble the gas into the solvent at -78°C for 15 min before sealing. -
Irradiation: Degas via freeze-pump-thaw (3 cycles). Place the vessel approx. 2-5 cm from a Blue LED (450 nm) light source.
-
Reaction: Stir vigorously under irradiation for 24 hours. Fan cooling is recommended to maintain RT.
-
Workup: Dilute with water, extract with DCM.
-
Note on Regioselectivity: For simple fluorobenzene, this method may produce a 1:2 mixture of para:meta or ortho:meta. Separation by HPLC or prep-GC may be required.
Critical Reagent Comparison
| Reagent Name | Chemical Formula | Type | Reactivity Profile | Safety Note |
| Ruppert-Prakash | Nucleophilic (masked) | Requires Lewis Base activation (CsF/TBAF). Generates | Moisture sensitive. Volatile byproducts. | |
| Langlois Reagent | Radical Precursor | Cheap, solid stable source of | Generates | |
| Togni Reagent II | Hypervalent Iodine | Electrophilic | Very reactive. Good for direct C-H of electron-rich arenes. | Shock sensitive (potential explosive). Keep cold. |
| Chen's Reagent | Cu-Carbene precursor | Generates | Generates |
Troubleshooting & Optimization
-
Problem: Low conversion in Protocol A (Cross-coupling).
-
Solution: Ensure strictly anhydrous conditions. Water kills the active
species immediately. Switch from NMP to DMF or DMSO if solubility is an issue. Increase temperature to 100°C.
-
-
Problem: Poor regioselectivity in Protocol B (Direct C-H).
-
Solution: This is intrinsic to the substrate. If meta is strictly required, do not use direct C-H . Switch to the cross-coupling of 1-bromo-3-fluorobenzene. Alternatively, install a removable directing group (e.g., pivalic acid) ortho to the desired site, functionalize, and then decarboxylate.
-
-
Problem: Volatility of Product.
-
Solution: 1-fluoro-3-(trifluoromethyl)benzene is volatile (bp ~100°C). Do not use high-vacuum rotary evaporation. Use a distillation column or carefully concentrate at >100 mbar.
-
References
-
Copper-Mediated Trifluoromethyl
- Title: "A General and Mild Copper-Catalyzed Trifluoromethyl
- Source:Science, 2012.
-
URL:[Link]
-
Photoredox Perfluoroalkyl
-
Langlois Reagent Protocols
- Title: "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxid
- Source:Tetrahedron Letters, 1991.
-
URL:[Link]
-
Meta-Selective Functionalization Str
- Title: "Meta-Selective C–H Functionaliz
- Source:Chemical Reviews, 2016.
-
URL:[Link]
Sources
- 1. meta-C–H arylation of fluoroarenes via traceless directing group relay strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of CF3 across unsaturated moieties: a powerful functionalization tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Meta-Substituted Pentafluoroethyl Arenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the meta-Pentafluoroethyl Motif
The introduction of fluorinated alkyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Among these, the pentafluoroethyl (–C₂F₅) group is of particular interest as a lipophilic bioisostere for groups like isopropyl or nitro, offering enhanced metabolic stability, improved membrane permeability, and unique electronic properties that can modulate a molecule's binding affinity and pharmacokinetic profile.
While methods for introducing the –C₂F₅ group have advanced, achieving regiocontrol remains a significant synthetic challenge. Ortho- and para-substitution patterns are often accessible through classical electrophilic aromatic substitution or directed ortho-metalation strategies. However, the synthesis of meta-substituted pentafluoroethyl arenes is less straightforward, requiring specific strategies that can override inherent electronic biases of the arene. This guide provides a detailed overview of established and emerging methodologies for the synthesis of these valuable compounds, with a focus on the underlying principles and practical experimental protocols.
Part 1: Regiocontrolled Synthesis from Pre-functionalized Arenes
The most reliable and well-established methods for synthesizing meta-pentafluoroethyl arenes rely on starting materials where the desired substitution pattern is already defined. These "classical" approaches offer excellent control over regiochemistry and are applicable to a wide range of substrates.
Method A: Sandmeyer-Type Pentafluoroethylation
The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a powerful route to introduce a variety of functional groups via a diazonium salt intermediate. This approach is particularly well-suited for pentafluoroethylation, where the regiochemistry is dictated by the substitution pattern of the starting aniline. By beginning with a meta-substituted aniline, one can ensure the final product has the desired 1,3-substitution pattern. A key development in this area is the copper-mediated reaction of arenediazonium salts with a pentafluoroethyl source derived from Ruppert's reagent (TMSCF₃).[1]
Causality and Mechanistic Insights
The process begins with the diazotization of a meta-substituted aniline under standard acidic conditions to form a metastable arenediazonium salt. In a separate vessel, a nucleophilic "CuC₂F₅" species is generated. This is achieved by reacting a copper(I) source (e.g., CuSCN) with tetrafluoroethylene (TFE), which can be generated in situ from TMSCF₃ and a fluoride source like CsF. The arenediazonium salt is then added to this pre-formed copper-pentafluoroethyl reagent. The reaction proceeds via a single-electron transfer (SET) mechanism, generating an aryl radical that couples with the [CuC₂F₅] complex to release the final product and regenerate the active copper catalyst.[1][2]
Experimental Workflow: Sandmeyer-Type Pentafluoroethylation
Caption: Workflow for Sandmeyer-Type Pentafluoroethylation.
Detailed Protocol: Synthesis of 1-Pentafluoroethyl-3-methoxybenzene
This protocol is adapted from the copper-mediated pentafluoroethylation of arenediazonium salts.[1]
1. Preparation of the "CuC₂F₅" Reagent:
-
To an oven-dried 50 mL Schlenk tube under a nitrogen atmosphere, add CuSCN (140 mg, 1.17 mmol) and CsF (178 mg, 1.17 mmol).
-
Add anhydrous DMF (5.0 mL) and stir the suspension.
-
Add TMSCF₃ (0.26 mL, 1.76 mmol) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 30 minutes. The formation of the active reagent is often indicated by a color change.
2. Diazotization of m-Anisidine:
-
In a separate flask, dissolve m-anisidine (123 mg, 1.0 mmol) in acetonitrile (5.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 48% HBF₄ (0.23 mL, 1.3 mmol).
-
Add a solution of NaNO₂ (76 mg, 1.1 mmol) in water (0.5 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
3. Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the pre-formed "CuC₂F₅" reagent suspension at room temperature. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases.
-
Monitor the reaction progress by TLC or GC-MS.
4. Workup and Purification:
-
Quench the reaction by pouring the mixture into 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure 1-pentafluoroethyl-3-methoxybenzene.
Method B: Copper-Catalyzed Cross-Coupling of meta-Aryl Halides
Causality and Mechanistic Insights
This reaction typically involves the formation of a perfluoroalkyl-copper species from a precursor like 1H-pentafluoroethane or a pentafluoroethylsilane.[3][5] The catalytic cycle is thought to proceed via oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C(sp²)-C₂F₅ bond and regenerate the catalyst. A ligand, such as 1,10-phenanthroline, is often crucial to stabilize the copper intermediates and facilitate the reaction. The choice of base and solvent is critical to deprotonate the C₂F₅H source without causing catalyst degradation.[3]
General Reaction Scheme: Cross-Coupling of meta-Aryl Iodide
Sources
radical perfluoroalkylation methods for fluorobenzenes
Application Note: Radical Perfluoroalkylation of Fluorobenzenes via Advanced Catalytic and Photochemical Methods
Executive Summary & Scientific Rationale
The incorporation of perfluoroalkyl groups (e.g., –CF3, –C4F9) into aromatic architectures is a cornerstone strategy in modern drug development and materials science. For fluorobenzenes specifically, the addition of a perfluoroalkyl moiety exponentially enhances lipophilicity, metabolic stability, and target binding selectivity[1].
Historically, functionalizing electron-deficient or neutral fluorobenzenes required pre-activated substrates (e.g., aryl halides or boronic acids). However, radical-mediated C–H perfluoroalkylation has revolutionized this space, allowing for direct, late-stage functionalization. By leveraging visible-light photoredox catalysis, electron-donor-acceptor (EDA) complexes, or earth-abundant transition metals, scientists can now generate highly reactive, electron-deficient carbon-centered fluoroalkyl radicals (Rf•) under exceptionally mild conditions[1][2].
Mechanistic Insights: The Causality of Radical Addition
Understanding the underlying physical chemistry is critical for troubleshooting and optimizing these reactions. The generation of the Rf• radical and its subsequent addition to the fluorobenzene ring follows a precise logical sequence:
-
Initiation & Radical Generation: In photoredox systems, a photocatalyst (PC) absorbs visible light to reach a long-lived triplet excited state (PC*). This excited species undergoes a Single Electron Transfer (SET) event with a perfluoroalkyl halide (Rf–X). The reduction of the Rf–X bond triggers mesolytic cleavage, extruding a halide anion and releasing the highly electrophilic Rf• radical[3]. Alternatively, this SET can be achieved without transition metals via the photoexcitation of a Charge-Transfer Complex (CTC) or EDA complex formed between the radical precursor and a donor molecule[4][5].
-
Regioselective Addition: The electrophilic Rf• radical attacks the most electron-rich positions of the fluorobenzene ring. This breaks the aromaticity, forming a transient cyclohexadienyl radical intermediate (often termed a sigma-complex).
-
Rearomatization (Turnover): To restore aromaticity, the sigma-complex must be oxidized to a cation (often returning an electron to the oxidized photocatalyst, thereby closing the catalytic cycle) and subsequently deprotonated by a mild base[6].
Fig 1: Photoredox-catalyzed generation of fluoroalkyl radicals and addition to fluorobenzenes.
Comparative Reaction Systems
The field has evolved to include multiple pathways for generating Rf• radicals. The table below summarizes the quantitative data and operational parameters of the leading methodologies.
| Catalytic System | Radical Precursor | Catalyst / Mediator | Typical Yields | Key Mechanistic Feature |
| Transition-Metal Photoredox | Rf–I, Rf–Br | fac-Ir(ppy)3 or Ru(bpy)3 | 60–85% | Outer-sphere SET from a long-lived excited state[1]. |
| Halogen Bonding (CTC) | Rf–I | Substituted Hydroquinone | 50–90% | Visible-light excitation of a catalytically generated CTC[4]. |
| Nickel-Catalyzed | Rf–I | (dppf)Ni(o-tol)Cl | 45–80% | Inner-sphere radical generation; tolerates sensitive heterocycles[2]. |
| EDA Complex | Rf–I | DMA (Solvent/Donor) | 40–75% | Catalyst-free photochemical activation via donor-acceptor pairing[5]. |
Self-Validating Experimental Protocol: Photoredox C–H Perfluoroalkylation
This protocol utilizes a standard Iridium-based photoredox cycle. It is designed as a self-validating system: it incorporates an internal standard prior to workup, ensuring that the quantitative yield is accurately measured via ^19F NMR before any volatile fluorinated products are lost during isolation[5][7].
Materials & Reagents
-
Substrate: Fluorobenzene (1.0 equiv, 0.5 mmol)
-
Radical Precursor: Perfluorobutyl iodide (C4F9I) (1.5 equiv, 0.75 mmol)
-
Photocatalyst: fac-Ir(ppy)3 (1.0 mol%)
-
Base: K2HPO4 (2.0 equiv, 1.0 mmol)
-
Solvent: Anhydrous Dimethylacetamide (DMA) (5.0 mL)
-
Internal Standard: Trifluorotoluene (1.0 equiv, 0.5 mmol)
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add fac-Ir(ppy)3 (1.0 mol%) and K2HPO4 (2.0 equiv).
-
Causality Note: K2HPO4 is chosen because it is basic enough to deprotonate the sigma-complex intermediate and neutralize the generated HI byproduct, but mild enough to prevent unwanted nucleophilic aromatic substitution on the fluorobenzene ring.
-
Transfer the tube to a nitrogen-filled glovebox or utilize standard Schlenk techniques to maintain an inert atmosphere.
-
Add anhydrous DMA (5.0 mL), followed by fluorobenzene (1.0 equiv) and C4F9I (1.5 equiv).
-
Causality Note: DMA is utilized because highly polar aprotic solvents stabilize the single-electron transfer transition states and facilitate the dissolution of the inorganic base[5].
Step 2: Degassing (Critical Step)
-
Seal the tube and perform three cycles of freeze-pump-thaw degassing.
-
Causality Note: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to remove O2 will result in the formation of peroxy radicals (Rf–O–O•), completely inhibiting the desired C–H alkylation and rapidly degrading the photocatalyst.
Step 3: Photochemical Irradiation
-
Place the reaction vessel in a photoreactor equipped with Blue LEDs (approx. 450 nm).
-
Stir vigorously at room temperature for 16–24 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature, isolating the photochemical effects from thermal background reactions.
Step 4: Self-Validating Yield Determination
-
Upon reaction completion, turn off the light source and open the vessel to the air to quench any remaining excited states.
-
Add exactly 1.0 equiv (0.5 mmol) of trifluorotoluene directly to the crude reaction mixture as an internal standard.
-
Extract a 0.1 mL aliquot, dilute with CDCl3, and acquire a ^19F NMR spectrum.
-
Causality Note: Integrating the product's perfluoroalkyl signals against the internal standard provides an absolute chemical yield[7]. Because perfluoroalkylated fluorobenzenes can be highly volatile, comparing this ^19F NMR yield to the final isolated yield immediately alerts the researcher to product loss during rotary evaporation or column chromatography.
Step 5: Workup & Isolation
-
Dilute the remaining mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove the DMA and inorganic salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (keep bath temperature < 30 °C to prevent volatilization).
-
Purify via silica gel flash chromatography (using a pentane/diethyl ether gradient) to isolate the pure perfluoroalkylated fluorobenzene.
References
- Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis. Accounts of Chemical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9wEMNhLc2g3nyRTNqTEhHOVz7kd6zn0yZfq31AMQE4Q6lLKFTrsWBzZWdeU305YNVT4-5kbhINM3oDoIyfTkaKzLl5oULYlE01IQddW4ppgQVT5LnilBEfUBrRb-ZuqtD_wFJU6Nnzly5gOt82qCn-y5jdNmRPaCcABrJDHxWVkEBfZcb7_9fR_KQQWh2CzVwOWPdgrUh6_vPbzqUbXBQm9MkHF4zvyVPlA=]
- Catalytic Asymmetric Synthesis of Fluoroalkyl-Containing Compounds by Three-Component Photoredox Chemistry. Nature Communications / PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9k-i39nlHRDkjF5UdEIREVf2N0IylgaymtgTZkqnGZXcBRbQNGcf6kR6ifiYs_CRmPuRtCtAsGG4vaZuz9hqDBYBa0CdWWam-XcKkJY4ygCh_tZR7wX0YWC_ZQmCssb4jfw==]
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules / Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFooSD1gV2zn1BNodtgGChPZSHeBlutcfyrCJP7gE9zer3jsVXCXoHoL-YwPV56zzB5pSN2kzFcoIgsGbojQVquYUNR1s91KcOa55MnR1sTVBWod7cyxAAV0mCo_zhna9-cNZiIW6i5SJWi3F9log_aWyh5YIgEpYMqR24VphvkI3lSaDGRnp0=]
- Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnkzC0Ot1P0_vDw0JZFirXj4MdjGVGmkk398c0ULZQZR4phGUzwqrR9qyNMY_XYnQ6EJz6V2ymkpYDhBnjfirwWIiMt5pZ5acg6oGlJfee9xmwRTCpZBDMZMTXOA_LKDnfXbI=]
- Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIG9Ntju_bY4eNrav4plRwChTc7coi4u5e4WZ8OExaP3bIerR_xaoFnZHhSooC8FbD-B_YaArZ4m5cypbNbQQP-zid00Z-9Sqpy4mkU6vhAWeO1Sby1zYAlwqRGJ0B-pXAXJ-CklVXeHH8]
- A general and practical Ni-catalyzed C–H perfluoroalkylation of (hetero)arenes. Chemical Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzN6DfPMfS72lzVk5oX_vVySDNBJjwT-21Sz-72Y8Ef7nNwQU1YmJFt0bXK1qgHaY9Bt4k6vT8oEtuP6KV1FyHRCzeeWMQahYSxzNgt7OyNA2yWcjnLwifiTDawgyMkuofm3nA54SzaQR12Repptsbq0KwKMNjh8kb2A==]
- Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes. Digital Commons@Becker.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNuFvlVXrlTL7nikjtR2ybEAhZ9ug1Mb8TS26uTa4FoRfVi0NU40IyiJlT2eO2i44pT4n4VHIQ3ZbkbRHOo4ZDTQATInYVdhRhTGryDb9ptbYi6qmvW7rmBUcras-XUgwN2oAcuQaS-rPi6Ur0V11Ox4IVj4uBJnnu9yicDDhsbcG5N2owdSxAwTM8W_IRgxJlrYY=]
Sources
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. A general and practical Ni-catalyzed C–H perfluoroalkylation of (hetero)arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Asymmetric Synthesis of Fluoroalkyl-Containing Compounds by Three-Component Photoredox Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Note: Custom Synthesis and Validation Protocols for 1-Fluoro-3-(pentafluoroethyl)benzene
Executive Rationale & Strategic Overview
In contemporary medicinal chemistry and advanced materials science, the incorporation of fluorinated moieties is a premier strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 1-Fluoro-3-(pentafluoroethyl)benzene represents a highly valuable, yet synthetically challenging, building block. While the trifluoromethyl (-CF₃) group is ubiquitous, the pentafluoroethyl (-C₂F₅) group offers superior lipophilicity and a larger steric profile, serving as an advanced bioisostere for ethyl or isopropyl groups[1].
The Custom Synthesis Imperative: The introduction of the -C₂F₅ group is notoriously more difficult than its -CF₃ counterpart. The perfluoroethyl carbanion is highly unstable, prone to rapid α- or β-fluoride elimination, leading to tetrafluoroethylene byproducts and reaction failure. Consequently, custom synthesis requires meticulously controlled microenvironments, specialized transmetalation reagents, and stringent anhydrous/anaerobic protocols that are often beyond the scope of standard benchtop operations.
This application note details two field-proven synthetic workflows for the custom synthesis of 1-Fluoro-3-(pentafluoroethyl)benzene, grounded in mechanistic causality and integrated with self-validating quality control checkpoints.
Mechanistic Pathways
To accommodate different project phases—from milligram-scale drug discovery to multi-gram process scale-up—two orthogonal synthetic strategies are detailed below.
Route A: Catalytic Pentafluoroethylation (Discovery Scale)
Modern cross-coupling approaches utilize pentafluoroethylsilane (Et₃SiCF₂CF₃) as a direct, bench-stable C₂F₅ source. Activated by a fluoride source, the silane undergoes transmetalation with a copper(I) precatalyst to form the active LCu(I)-C₂F₅ species. This intermediate subsequently undergoes oxidative addition with 1-fluoro-3-iodobenzene, followed by rapid reductive elimination to yield the target arene[1].
Route B: Decarboxylative Metalation (Scale-Up)
For multi-gram synthesis, catalytic silane methods become economically prohibitive. Instead, a stoichiometric approach utilizing ethyl pentafluoropropionate is employed. Under highly controlled thermal conditions, this precursor undergoes decarboxylation to generate a robust CuC₂F₅ reagent in situ, which efficiently couples with aryl bromides[2].
Figure 1: Copper-catalyzed pentafluoroethylation cycle for 1-Fluoro-3-(pentafluoroethyl)benzene.
Step-by-Step Experimental Protocols
Protocol A: Catalytic Silane Cross-Coupling (Yield: ~85%)
Optimized for late-stage functionalization and high-throughput analog generation.
-
Precatalyst Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine CuI (10 mol%) and 1,10-phenanthroline (10 mol%) in anhydrous DMF (0.2 M).
-
Causality: The bidentate nitrogen ligand is critical; it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, stabilizing the active metal center during the catalytic cycle[3].
-
-
Silicate Activation & Transmetalation: Add anhydrous KF (2.0 equiv) followed by Et₃SiCF₂CF₃ (1.5 equiv) at room temperature. Stir for 30 minutes.
-
Causality: KF is not merely a base; it acts as an obligate activator. The fluoride ion coordinates to the silicon center, forming a hypervalent pentacoordinate silicate. This dramatically increases the nucleophilicity of the -C₂F₅ group, driving its transmetalation to the Cu(I) center[1].
-
-
In-Process Self-Validation: Extract a 0.1 mL aliquot via syringe under argon and analyze via ¹⁹F NMR.
-
Validation: You must observe a distinct triplet at ~ -84 ppm and a quartet at ~ -106 ppm. This confirms the successful generation of the LCu(I)-C₂F₅ complex. Proceeding without these signals guarantees unreacted starting materials.
-
-
Oxidative Addition & Coupling: Introduce 1-fluoro-3-iodobenzene (1.0 equiv) to the validated mixture and heat to 80°C for 12 hours.
-
Causality: The oxidative addition of the aryl iodide to the electron-rich LCu(I)-C₂F₅ complex forms a transient Cu(III) intermediate, which rapidly undergoes reductive elimination to yield the target compound[4].
-
-
Workup: Quench with water, extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and purify via silica gel chromatography (pentane).
Protocol B: Decarboxylative Scale-Up (Yield: ~90%)
Optimized for multi-gram, cost-efficient process chemistry.
-
Reagent Initialization: In a high-pressure reaction vessel, combine 1-fluoro-3-bromobenzene (1.0 equiv), ethyl pentafluoropropionate (2.0 equiv), CuI (1.5 equiv), and t-BuOK (2.0 equiv) in anhydrous DMF.
-
Causality: Utilizing the pre-formed ester rather than highly volatile pentafluoroethane gas allows for safe, benchtop handling during multi-gram scale-up. The t-BuOK facilitates the formation of the necessary cuprate intermediate[2].
-
-
Controlled Thermal Decarboxylation: Heat the mixture strictly to 50°C and maintain for 2 hours.
-
Causality: Temperature control at this stage is paramount. At 50°C, decarboxylation proceeds smoothly to generate the CuC₂F₅ reagent in near-quantitative yield. Exceeding 80°C prematurely leads to the decomposition of the perfluoroalkyl copper species via β-fluoride elimination[5].
-
-
In-Process Self-Validation: Monitor the system using a gas bubbler.
-
Validation: The cessation of CO₂ gas evolution indicates complete decarboxylation and the saturation of the active CuC₂F₅ species.
-
-
Cross-Coupling Phase: Once gas evolution ceases, elevate the temperature to 90°C for 16 hours.
-
Causality: The elevated temperature is required to overcome the higher activation energy barrier for the oxidative addition of the less reactive aryl bromide[5].
-
Quality Control & Analytical Validation
To ensure the structural integrity and purity of the custom-synthesized 1-Fluoro-3-(pentafluoroethyl)benzene, the following self-validating analytical parameters must be met.
Table 1: Quantitative Analytical Validation Data for 1-Fluoro-3-(pentafluoroethyl)benzene
| Analytical Method | Target Parameter | Expected Value / Range | Diagnostic Significance |
| ¹⁹F NMR (CDCl₃) | Terminal -CF₃ Resonance | δ -84.5 ppm (t, 3F) | Confirms intact terminal CF₃ of the pentafluoroethyl group. |
| ¹⁹F NMR (CDCl₃) | Bridging -CF₂- Resonance | δ -115.2 ppm (q, 2F) | Confirms the bridging CF₂ group attached to the aromatic ring. |
| ¹⁹F NMR (CDCl₃) | Ar-F Resonance | δ -112.5 ppm (m, 1F) | Verifies the meta-fluorine on the aromatic ring remains intact. |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 214 | Confirms the exact molecular weight of the target compound. |
| GC-FID | Chromatographic Purity | > 99.0% AUC | Ensures absence of protodehalogenated or homocoupled byproducts. |
Note: ¹⁹F NMR shifts are referenced to benzotrifluoride as an internal standard. The precise multiplicity (triplets and quartets) arises from the strong ^(3)J_(FF) coupling between the adjacent -CF₂- and -CF₃ groups.
References
-
Tang, Y., & Tsui, G. C. (2024). Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers, 11(16), 4366-4370.[Link]
-
Serizawa, H., Aikawa, K., & Mikami, K. (2014). Direct synthesis of pentafluoroethyl copper from pentafluoropropionate as an economical C2F5 source: application to pentafluoroethylation of arylboronic acids and aryl bromides. Organic Letters, 16(13), 3456-3459.[Link]
-
Konovalov, A. I., Lishchynskyi, A., & Grushin, V. V. (2014). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Journal of the American Chemical Society, 136(38), 13410-13425.[Link]
Sources
- 1. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Direct synthesis of pentafluoroethyl copper from pentafluoropropionate as an economical C2F5 source: application to pentafluoroethylation of arylboronic acids and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Synthesis of Pentafluoroethyl Copper from Pentafluoropropionate as an Economical C2F5 Source: Application to Pentafluoroethylation of Arylboronic Acids and Aryl Bromides [organic-chemistry.org]
Troubleshooting & Optimization
improving yield of copper-mediated pentafluoroethylation
Welcome to the Technical Support Center for Copper-Mediated Pentafluoroethylation . This hub is designed for researchers and drug development professionals seeking to optimize yields, troubleshoot complex reaction pathways, and understand the mechanistic causality behind fluorination protocols.
Below, you will find validated workflows, quantitative substrate data, and a targeted Q&A troubleshooting guide to ensure your pentafluoroethylation reactions succeed.
I. Mechanistic Workflow & Logical Relationships
The most accessible method for pentafluoroethylation relies on the in situ generation of a
Caption: Workflow for Cu-mediated pentafluoroethylation highlighting the critical C1 to C2 homologation step.
II. Self-Validating Experimental Protocol
To avoid wasting valuable late-stage pharmaceutical intermediates, the following protocol is designed as a self-validating system . You will verify the generation of the active copper species before committing your substrate.
Protocol: In Situ Generation of
Step 1: Reagent Preparation
In an oven-dried Schlenk tube under a strict argon atmosphere, combine
Step 2: Solvent Addition & Homologation
Add anhydrous DMF (3.0 mL) and anhydrous pyridine (3.0 mL). Seal the tube and heat the mixture at 80 °C for exactly 10 hours .
Causality: Pyridine stabilizes the copper complex. Heating to 80 °C is the most critical parameter in this workflow; it drives the spontaneous difluorocarbene insertion (C1 to C2 homologation) to form
Step 3: Self-Validation (Yield Check)
Before proceeding, extract a 0.1 mL aliquot of the cooled mixture. Dilute in
Step 4: Substrate Coupling
To a new reaction vessel, transfer the validated
Step 5: Oxidative Execution
Open the vessel to the air (or attach an
III. Quantitative Data Presentation
Selecting the correct reagent system based on your substrate's electronic properties and leaving group is vital. Use the table below to benchmark your expected yields against literature standards.
| Reagent System | Precursor | Optimal Substrate Type | Key Conditions | Expected Yield | Ref |
| Aryl Iodides | DMF/Pyridine, 80 °C | 71% - 90% | [2] | ||
| Heteroaryl Boronates | 1,10-phenanthroline, Air, 50 °C | 65% - 78% | [1, 3] | ||
| Unactivated Aryl Bromides | DMF, 80–90 °C | 80% - 99% | [4] | ||
| Pre-formed | Diazonium Salts / Carboxylic Acids | MeCN, -20 °C to RT | 75% - 95% | [5] |
IV. Troubleshooting Guides & FAQs
Q: My reaction with
Q: I am observing significant protodefluorination and low yields when coupling heteroaryl boronates. What is going wrong? A: Protodefluorination typically occurs due to adventitious moisture competing with the transmetalation or reductive elimination steps. First, ensure your DMF and pyridine are strictly anhydrous. Second, for boronate esters, the reaction requires an oxidative environment. Ensure you are opening the reaction vessel to air during the 50 °C coupling phase, and verify that 1,10-phenanthroline is added. Phenanthroline is required to stabilize the high-valent copper intermediate during aerobic oxidative coupling [3].
Q: Unactivated aryl bromides are failing to couple using the in situ
Q: I am using tetrafluoroethylene (TFE) gas as a precursor for fluorocupration, but my yields are dropping due to TFE oligomerization. How can I suppress this side reaction? A: When performing Cu(I)-catalyzed pentafluoroethylation via the fluorocupration of TFE, mechanical agitation promotes competing oligomerization of the gas. The mechanistic key to suppressing this side reaction is to completely refrain from stirring the reaction mixture during the TFE insertion phase.
Q: I am working with highly sensitive diazonium salts that decompose at high temperatures. What is the best copper reagent to use?
A: For temperature-sensitive substrates like arenediazonium tetrafluoroborates, utilize the well-defined
V. References
-
Chinese Academy of Sciences (CAS). From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation. Available at: [Link]
-
Shanghai Institute of Organic Chemistry (SIOC). Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Available at: [Link]
-
Journal of the American Chemical Society (ACS). Cupration of C2F5H: Isolation, Structure, and Synthetic Applications of [K(DMF)2][(t-BuO)Cu(C2F5)]. Highly Efficient Pentafluoroethylation of Unactivated Aryl Bromides. Available at: [Link]
-
National Institutes of Health (NIH) / Nature Communications. Synthesis and application of well-defined [Ph4P]+[Cu(CF2CF3)2]− complex as a versatile pentafluoroethylating reagent. Available at: [Link]
Technical Support Center: Fluoroalkylation of Electron-Deficient Arenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for fluoroalkylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluoroalkyl groups onto electron-deficient aromatic systems. The inherent electronic properties of these substrates present unique challenges, often leading to side reactions that can hinder success. This resource provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and mechanistic insights to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the core challenges of this chemistry.
Q1: Why is my fluoroalkylation yield consistently low when using an electron-deficient arene like a pyridine or a nitrobenzene?
A: The primary reason is a kinetic mismatch. Most common fluoroalkylation methods generate an electrophilic fluoroalkyl radical (e.g., •CF₃).[1] Electron-deficient arenes have a low-lying LUMO and are poor nucleophiles, making them inefficient at trapping these electrophilic radicals. This slow reaction rate allows competing side reactions, which consume the radical, to dominate.[2]
Q2: The main byproduct of my reaction is the corresponding fluoroalkane (e.g., CF₃H). What is causing this, and how can I prevent it?
A: This side product arises from hydrodefluorination or reduction . The fluoroalkyl radical, failing to react quickly with your electron-poor arene, instead abstracts a hydrogen atom from the solvent, a reagent, or even trace water. This is a very common termination pathway in radical fluoroalkylations.[2] To mitigate this, you can:
-
Increase the concentration of the arene to favor the desired bimolecular reaction.
-
Choose a solvent that is a poor hydrogen atom donor (e.g., switching from THF to tert-butanol or a fluorinated solvent).
-
Ensure rigorously anhydrous conditions.
Q3: How do I choose the right fluoroalkylating reagent for my substrate?
A: The choice depends on the reaction mechanism you intend to use.
-
For Radical Reactions: Reagents like the Langlois reagent (CF₃SO₂Na)[3] or Togni reagents[4] are common radical precursors. They are versatile but can be susceptible to the side reactions mentioned above with electron-deficient substrates.
-
For Nucleophilic Reactions: This is often a more effective strategy for electron-deficient arenes. The arene must have a suitable leaving group (e.g., -I, -Br, -OTf) for a nucleophilic aromatic substitution (SₙAr) type mechanism. Reagents like TMSCF₃ (Ruppert-Prakash reagent) with a fluoride initiator can be used.[5]
-
For Electrophilic Reactions: Reagents like Umemoto's or Togni's reagents can act as electrophilic sources of "CF₃⁺", but these typically require electron-rich arenes to be effective and may need activation with Lewis or Brønsted acids for less reactive substrates.[6][7]
Q4: My reaction is not reproducible. What are the most critical parameters to control?
A: Radical reactions are notoriously sensitive to trace impurities. The most critical parameters are:
-
Atmosphere: Reactions should be performed under an inert atmosphere (N₂ or Ar) to prevent oxygen from intercepting radical intermediates.
-
Water Content: Rigorously dry solvents and reagents are crucial. Even trace water can be a hydrogen source for hydrodefluorination.[8]
-
Reagent Quality: The purity of the radical initiator and fluoroalkylating agent is paramount. Impurities can initiate undesired pathways.
-
Stirring and Temperature: Consistent heating and efficient stirring ensure homogenous reaction conditions, which is vital for reproducibility.
Troubleshooting Guide 1: Pervasive Hydrodefluorination
Issue: Your primary or sole product is the reduced fluoroalkane (e.g., R₣-H), with little to no desired fluoroalkylated arene formed.
Q: What is the fundamental mechanism of hydrodefluorination in a radical process?
A: In a typical radical fluoroalkylation, a fluoroalkyl radical (R₣•) is generated. This radical is intended to add to the aromatic ring. However, because the electron-deficient arene is a poor reaction partner, the R₣• radical has a longer lifetime in the solution. This provides a larger window of opportunity for it to collide with and abstract a hydrogen atom from a donor molecule (H-X), leading to the formation of the undesired R₣-H and a new radical X•. This parasitic reaction effectively terminates the desired productive cycle.[2]
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point where the fluoroalkyl radical can either proceed to the desired product or be quenched via hydrogen atom transfer (HAT).
Caption: Competing reaction pathways for a fluoroalkyl radical.
Q: How can I experimentally diagnose and solve this issue?
A: A systematic approach is required. Use the following protocol to optimize your reaction conditions away from the hydrodefluorination pathway.
Protocol: Minimizing Hydrodefluorination
-
Solvent Screening (The Highest Impact Factor):
-
Step 1.1: If using ethereal solvents like THF or dioxane, switch to a solvent with stronger C-H bonds that are less susceptible to HAT.
-
Step 1.2: Set up parallel reactions in solvents such as tert-butanol, acetonitrile, or dichloromethane. For trifluoromethylation, hexafluoroisopropanol (HFIP) can be an excellent, albeit expensive, choice as it is a very poor H-atom donor.
-
Step 1.3: Ensure all solvents are anhydrous and degassed prior to use to remove both water and dissolved oxygen.
-
-
Concentration Adjustment:
-
Step 2.1: The addition of the R₣• radical to the arene is a bimolecular reaction, while HAT can be pseudo-first order if the solvent is the H-donor. Therefore, increasing the concentration of the arene can favor the desired pathway.
-
Step 2.2: Double the concentration of your electron-deficient arene relative to your initial conditions while keeping the fluoroalkylating agent concentration constant. Monitor the product-to-byproduct ratio by ¹⁹F NMR or GC-MS.
-
-
Inclusion of Additives:
-
Step 3.1: For some systems, particularly those using reagents like CF₃SO₂Na, the addition of a mild acid can improve yields. The acid can protonate the intermediate radical cation, facilitating the rearomatization step.[9]
-
Step 3.2: Add 0.5 equivalents of a Brønsted acid like p-toluenesulfonic acid (PTSA) to a test reaction.
-
-
Temperature Control:
-
Step 4.1: While higher temperatures increase reaction rates, they may disproportionately accelerate the undesired HAT pathway.
-
Step 4.2: Run the reaction at a lower temperature. If you are running at 80 °C, try 50 °C. The overall reaction will be slower, but the selectivity for the desired product may improve significantly.
-
| Parameter | Initial Condition (Example) | Optimized Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | tert-Butanol or Acetonitrile | THF has weak C-H bonds, making it a potent H-atom donor. t-BuOH and MeCN are more resistant to HAT.[2] |
| Arene Conc. | 0.1 M | 0.2 - 0.5 M | Increases the probability of a productive collision between the R₣• radical and the arene. |
| Temperature | 80 °C | 50 °C or Room Temp | Lower temperatures can increase the selectivity between two competing pathways with different activation energies. |
| Additives | None | 0.5 eq. PTSA | Can facilitate the rearomatization step, pulling the equilibrium towards the product.[9] |
Troubleshooting Guide 2: Low Substrate Conversion
Issue: The reaction stalls, leaving a significant amount of unreacted starting material, even after extended reaction times.
Q: My fluoroalkylating reagent is supposed to be activated by a Lewis acid, but the reaction isn't working. What could be wrong?
A: When using hypervalent iodine reagents (e.g., Togni or Umemoto reagents) with electron-deficient arenes, activation is often necessary.[6] However, several issues can arise:
-
Incorrect Lewis Acid: The Lewis acid may be coordinating to the electron-withdrawing group on your arene (e.g., a nitro or cyano group) instead of the reagent, effectively deactivating your substrate.
-
Anion Scrambling: Certain metal salts can lead to undesired anion exchange with the reagent. For example, using Zn(OTf)₂ with some Togni reagents can produce trifluoromethyl triflate (TFMT), a highly volatile and reactive gas, instead of promoting the desired reaction.[6]
-
Insufficient Acidity: The chosen Lewis or Brønsted acid may not be strong enough to activate the reagent effectively for your particularly challenging substrate.
Visualizing the Activation and Deactivation Pathways
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes | MDPI [mdpi.com]
Technical Support Guide: Purification of 1-Fluoro-3-(pentafluoroethyl)benzene
Case Reference: ISO-C2F5-META
Target Molecule: 1-Fluoro-3-(pentafluoroethyl)benzene (CAS: 13938-94-8) Common Impurities: Para-isomer (1-Fluoro-4-...), Ortho-isomer (1-Fluoro-2-...), and non-fluorinated precursors.
Part 1: Diagnostic & Triage (Start Here)
Before attempting purification, you must characterize your crude mixture. The separation strategy depends entirely on the ratio of isomers, specifically the meta vs. para content, as their boiling points are notoriously close.
Isomer Identification Guide
Use
| Isomer | Substitution Pattern | Coupling Constant ( | Separation Difficulty | |
| Meta (Target) | 1,3-substituted | Medium | High (vs Para) | |
| Para (Impurity) | 1,4-substituted | Minimal/Zero coupling | Extreme (Close BP) | |
| Ortho (Impurity) | 1,2-substituted | Strong Through-Space coupling | Moderate (Steric effect lowers BP) |
Tech Note: The pentafluoroethyl group (
) is bulky. In the ortho isomer, steric strain often lowers the boiling point significantly compared to meta and para, making it removable via standard fractional distillation. The real challenge is separating meta from para.
Part 2: Purification Protocols
Workflow Decision Tree
Use this logic flow to select your method.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile and scale.
Method A: Spinning Band Distillation (The Gold Standard)
Best for: Large scale (>50g), removing ortho isomer, and enriching meta from para if
Standard Vigreux columns are insufficient here. You require a system with >50 theoretical plates .
Protocol:
-
Equipment: Use a Teflon or Platinum spinning band distillation system (e.g., B/R Instrument).
-
Vacuum: Set system pressure to 10–20 mmHg . Lower pressure reduces the boiling point but compresses the
between isomers, making separation harder. Do not go to high vacuum (<1 mmHg) unless necessary for thermal stability. -
Equilibration: Heat to reflux and let the column equilibrate for 1 hour at total reflux (Reflux Ratio
). -
Collection:
-
F1 (Ortho-rich): Collect at Reflux Ratio 20:1.
-
F2 (Inter-fraction): Increase Reflux Ratio to 50:1.
-
F3 (Meta-Target): Collect when head temp stabilizes.
-
-
Troubleshooting: If meta and para co-distill, switch to Method B.
Method B: Zeolite Shape-Selective Adsorption
Best for: Separating meta from para when distillation fails. Mechanism: The para isomer is linear (smaller kinetic diameter), while the meta isomer is "kinked" (larger diameter). Zeolites like ZSM-5 or Zeolite Beta can selectively adsorb the para isomer into their pores, leaving the meta isomer in the bulk solution.
Protocol:
-
Activation: Calcine ZSM-5 (MFI type, high Silica/Alumina ratio) at 500°C for 4 hours to remove moisture.
-
Slurry: Mix the isomer mixture with the activated zeolite (10% w/w loading) in a non-polar solvent (e.g., Hexane or neat if liquid).
-
Equilibration: Stir at 50°C for 4–6 hours. The linear para isomer diffuses into the pores.
-
Filtration: Filter the zeolite rapidly while warm.
-
Recovery: The filtrate will be enriched in the bulky meta isomer. The para isomer can be recovered by desorbing from the zeolite (washing with hot methanol).
Method C: Chemical Derivatization (The "Nuclear Option")
Best for: Ultra-high purity requirements (>99.9%) where physical separation is impossible.
Concept: The para position in the meta-isomer (1-F-3-
Protocol:
-
Selective Sulfonation: Treat the mixture with mild oleum or chlorosulfonic acid at 0°C.
-
Reaction: The meta-isomer sulfonates at the 4- or 6-position (ortho to Fluorine). The para-isomer (1,4-disubstituted) is much slower to react due to steric crowding and electronic deactivation.
-
Separation: The sulfonated meta-derivative is water-soluble. Extract the unreacted para-isomer with organic solvent (discard or save).
-
Hydrolysis: Heat the aqueous layer with dilute acid (superheated steam) to desulfonate and regenerate the pure meta-isomer.
Part 3: Troubleshooting & FAQs
Q1: My GC trace shows a single peak, but NMR shows two species. Why? A: Fluorinated isomers often have identical retention times on non-polar columns (like DB-5 or DB-1).
-
Fix: Switch to a polar column (e.g., DB-WAX or VF-200ms ). The dipole moment difference between meta (medium dipole) and para (low/zero dipole) will resolve the peaks on a polar stationary phase.
Q2: Why is the boiling point difference smaller than expected?
A: This is the "Fluorine Effect." While Fluorine is electronegative, it is not very polarizable. In the liquid phase, perfluoroalkyl groups (
Q3: Can I use crystallization? A: Likely not at room temperature. These compounds are typically liquids with low freezing points. However, if you have a cryostat, melt crystallization at -20°C to -40°C can be effective. The para isomer usually has a significantly higher melting point (more symmetrical crystal packing) and may freeze out first.
References
-
Spinning Band Distillation Efficiency
-
B/R Instrument Corp. "High Efficiency Distillation of Fluorinated Isomers." Link
-
-
Zeolite Shape Selectivity (ZSM-5)
-
ResearchGate. "Gas chromatographic separation of isomeric benzene derivatives using molecular sieves." Link
-
-
Synthesis & Properties of Pentafluorosulfanyl/ethyl Benzenes
-
Physical Properties of Fluorinated Aromatics
Sources
Technical Support Center: Solubility of Pentafluoroethylbenzene Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with pentafluoroethylbenzene and its derivatives. It addresses common challenges and questions regarding the solubility of these compounds in organic solvents, moving from foundational principles to practical troubleshooting and experimental design.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the solubility of pentafluoroethylbenzene derivatives. Understanding these core concepts is the first step in effective solvent selection and troubleshooting.
Q1: What are the key molecular features of pentafluoroethylbenzene derivatives that influence their solubility?
A1: The solubility behavior of pentafluoroethylbenzene derivatives is dictated by a unique combination of two distinct structural features:
-
The Aromatic Ring: The benzene core is non-polar and lipophilic. It primarily interacts with solvent molecules through weak van der Waals forces, specifically London dispersion forces.[1][2]
-
The Pentafluoroethyl Group (-CF₂CF₃): This group is highly electron-withdrawing and creates a strong dipole moment. However, despite the high polarity of the individual carbon-fluorine (C-F) bonds, the group as a whole is a very weak hydrogen bond acceptor and possesses no hydrogen bond donor capabilities.[3] Its interactions are primarily dipole-dipole and dispersion forces.
The overall solubility is a balance between the non-polar character of the aromatic ring and the unique polar nature of the fluoroalkyl chain. This duality means they often do not behave like classic polar or non-polar molecules, leading to counter-intuitive solubility results.
Q2: My compound has many polar C-F bonds. Why is it insoluble in polar protic solvents like water or ethanol?
A2: This is a critical and common point of confusion. While the pentafluoroethyl group is polar, its inability to participate in strong hydrogen bonding is key. The principle of "like dissolves like" extends beyond simple polarity to the type of intermolecular forces involved.[4][5]
-
Water and Alcohols: These solvents have strong hydrogen bond networks. A solute must be able to effectively break into and participate in this network to dissolve.
-
Pentafluoroethylbenzene Derivatives: These molecules lack hydrogen bond donor sites (O-H, N-H) and are very weak acceptors.[3] The energy required to break the solvent's strong hydrogen bonds is not compensated by the formation of new, weaker dipole-dipole or dispersion interactions with the solute. Consequently, the compound is expelled from the solvent matrix, leading to immiscibility or very low solubility.
Q3: What are the dominant intermolecular forces I should consider when selecting a solvent?
A3: For pentafluoroethylbenzene and its derivatives, you should primarily consider the following forces:
-
London Dispersion Forces: These are present in all molecular interactions and are particularly important for the non-polar benzene ring portion of the molecule.[6] Larger, more polarizable solvents will have stronger dispersion forces.
-
Dipole-Dipole Interactions: These are crucial for solvating the polar pentafluoroethyl group. Solvents with a permanent dipole (e.g., acetone, ethyl acetate) will interact favorably with this part of the molecule.[7]
The diagram below illustrates these primary interactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. (Pentafluoroethyl)benzene | C8H5F5 | CID 11298517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
Technical Support Center: Handling Volatile Fluorinated Aromatic Compounds
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory safety. Handling volatile fluorinated aromatics (such as fluorobenzene, hexafluorobenzene, and fluorotoluenes) requires a fundamental understanding of their unique physicochemical properties.
The introduction of highly electronegative fluorine atoms onto an aromatic ring creates a dense, repulsive electron cloud that drastically alters intermolecular forces. This significantly lowers the boiling point and increases vapor pressure relative to the compound's molecular weight[1]. Consequently, these compounds present dual hazards: the rapid formation of highly flammable, explosive vapor-air mixtures, and severe inhalation/systemic toxicity due to their lipophilic nature[2][3].
Every protocol described below is designed as a self-validating system : if you cannot visually confirm the integrity of your inert atmosphere, temperature control, and PPE barrier, your setup is compromised.
Part 1: Troubleshooting Guides & FAQs
Q1: I frequently lose my fluorinated aromatic reactants during the inert gas purging phase of my reaction. How do I prevent this?
Causality: Sparging (bubbling) a reaction mixture with nitrogen or argon will actively strip highly volatile components like fluorobenzene (bp 85°C) or hexafluorobenzene (bp 80°C) from the liquid phase. The continuous flow of dry gas acts as a carrier, accelerating evaporation due to the compounds' high vapor pressures[1][2]. Solution: Do not sparge after adding the volatile compound. Instead, degas your primary solvents using the freeze-pump-thaw method. Add the volatile fluorinated aromatic after degassing via a gas-tight syringe under a positive pressure of Argon. If heating is required, utilize a sealed pressure tube or a heavily chilled reflux condenser to prevent vapor escape[4].
Q2: Can I use standard Nitrile gloves when handling hexafluorobenzene or fluorotoluenes?
Causality: Nitrile rubber (NBR) is a copolymer of acrylonitrile and butadiene. While excellent for aliphatic hydrocarbons, it is highly susceptible to swelling and rapid permeation by aromatic and halogenated solvents[5]. Hexafluorobenzene will quickly compromise the structural integrity of the glove, acting as a carrier to deliver toxic payloads directly to your skin. Solution: For direct, prolonged handling, Nitrile is insufficient. You must use Viton , Butyl rubber (IIR) , or multi-layer laminate gloves (e.g., Ansell Barrier or Tychem composites)[6][7][8]. If dexterity mandates Nitrile, use them strictly for immediate splash protection: double-glove, and if a splash occurs, remove the outer glove immediately and wash your hands.
Q3: My glass ampoule of a fluorinated standard hissed and sprayed liquid upon opening. What went wrong?
Causality: Storage at room temperature allows the volatile liquid to vaporize, building significant internal pressure within the sealed ampoule. When the glass is scored and snapped, the rapid pressure equalization forces the liquid out as an aerosol. Solution: Always chill ampoules upright in a refrigerator (approx. 4°C) before opening to suppress the vapor pressure[9][10]. Prior to opening, lightly tap the ampoule to drain any liquid trapped in the tip. Use a plastic ampoule collar and snap the top away from your body inside a certified fume hood[10]. Transfer any remaining contents to an amber glass container with a PTFE-lined cap or glass stopper for long-term storage[10].
Q4: How do I safely store these compounds to prevent degradation and moisture contamination?
Causality: Reagents used in deoxyfluorination (e.g., PhenoFluor) or other fluorinated aromatics can be moisture-sensitive or prone to adventitious hydrolysis[4]. Furthermore, repeated opening of standard screw-cap bottles allows highly volatile vapors to escape into the lab environment. Solution: Store them in an inert gas atmosphere using Sure/Seal bottles[4]. Dispensing directly from a Sure/Seal bottle via a purged syringe prevents moisture ingress and strictly limits vapor escape[4].
Part 2: Quantitative Data & Compatibility
To ensure safe handling, always cross-reference the physical properties of your specific compound with your engineering controls and PPE.
| Compound | Boiling Point (°C) | Flash Point (°C) | Vapor Pressure | Recommended Glove Material | Incompatible Glove Material |
| Fluorobenzene | 85 | -15 | ~60 mmHg (20°C) | Butyl Rubber (IIR), Viton | Natural Rubber, PVC |
| Hexafluorobenzene | 80 | 10 | ~75 mmHg (20°C) | Viton, Laminate (Barrier) | Nitrile (Prolonged), Latex |
| Bromofluorobenzene | 152 | 43 | ~5 mmHg (20°C) | Laminate (Barrier), Viton | Nitrile, Neoprene |
Part 3: Validated Experimental Protocol
Air-Free Transfer of Volatile Fluorinated Aromatics via Sure/Seal
This step-by-step methodology ensures zero sample loss and prevents exposure to highly flammable vapors[1][4].
-
Temperature Control: Chill the Sure/Seal bottle of the fluorinated compound to 4°C to suppress vapor pressure[10]. Ensure all receiving vessels (e.g., Schlenk flasks) are flame-dried, purged with Argon, and sealed with a high-quality rubber septum.
-
Grounding: Ensure all metal receiving equipment is grounded to prevent static discharge. Static sparks can easily ignite the highly flammable vapors of fluorinated aromatics[1][2].
-
Syringe Purging: Attach a N2/Ar line to a gas-tight syringe equipped with a long, flexible needle. Draw and expel the inert gas three times outside the bottle to purge the barrel of oxygen and moisture.
-
Pressure Equalization: Insert a separate inert gas line (connected to a bubbler) into the Sure/Seal septum to maintain positive pressure as liquid is removed.
-
Extraction: Insert the purged syringe needle into the Sure/Seal bottle. Slowly draw the required volume of the chilled fluorinated liquid to avoid cavitation (pulling a vacuum that causes the volatile liquid to boil inside the syringe).
-
Transfer: Withdraw the needle, immediately pierce the septum of the receiving Schlenk flask, and inject the liquid sub-surface (below the level of the existing solvent) to prevent aerosolization and vapor loss.
Part 4: Workflow Visualization
Workflow for the safe handling and transfer of volatile fluorinated aromatic compounds.
References
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - Hexafluorobenzene". 1
-
Agilent Technologies. "Fluorobenzene Standard - Safety Data Sheet". 2
-
ACS Publications. "PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics". 4
-
University of San Francisco. "Glove Guide - Chemical Compatibility". 6
-
Fisher Scientific. "SAFETY DATA SHEET - Hexafluorobenzene". 3
-
Zoro / TCI. "Hexafluorobenzene Material Safety Data Sheet". 9
-
Wellington Laboratories. "Guidelines for the use and handling of Wellington's PFAS products".10
-
Techno Ad. "VA-0014 NBR 60 BROWN V-Seal - Nitrile Rubber Compatibility". 5
-
DuPont. "DuPont™ Tychem® 5000". 7
-
Chemdox / Zeochem AG. "Safety Data Sheet: Fluorobenzene-d5". 8
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. agilent.com [agilent.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. technoad.com [technoad.com]
- 6. myusf.usfca.edu [myusf.usfca.edu]
- 7. DuPont™ Tychem® 5000 [dupont.com]
- 8. sds.chemdox.com [sds.chemdox.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. well-labs.com [well-labs.com]
Technical Support Center: Optimizing Catalyst Loading for C2F5 Coupling Reactions
Welcome to the Technical Support Center for pentafluoroethylation (C2F5 coupling). Introducing the highly lipophilic and metabolically stable C2F5 group into molecular scaffolds is a critical transformation in drug development. However, optimizing transition-metal catalyst loading (typically Copper or Palladium) is notoriously challenging. Incorrect loading can lead to incomplete conversion, catalyst poisoning, or runaway side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your catalytic workflows.
Mechanistic Workflow: The C2F5 Catalytic Cycle
Understanding the logical flow of the catalytic cycle is the first step in troubleshooting. The diagram below illustrates the critical pathways and common points of failure in Cu-catalyzed pentafluoroethylation.
Catalytic cycle and off-cycle deactivation pathways in Cu-catalyzed pentafluoroethylation.
Section 1: Troubleshooting Guide & FAQs
Q1: I am observing high levels of homocoupling (Ar-Ar) and proto-dehalogenation (Ar-H) when I increase Pd or Cu catalyst loading to push the reaction to completion. Why is this happening, and how do I fix it? A: This is a classic symptom of kinetic mismatch. In Pd-catalyzed cross-coupling of aryl bromides with C2F5 sources, using excess catalyst (e.g., >10 mol% Pd(PtBu3)2) accelerates the initial oxidative addition but can outpace the transmetalation of the bulky C2F5 group[1]. When the metal center is starved of the fluoroalkyl nucleophile, the long-lived Pd(II)-Ar or Cu(III)-Ar intermediates undergo off-cycle pathways, such as homocoupling or hydrogen abstraction from the solvent[1]. Fix: Instead of increasing the metal loading, optimize the generation of the active C2F5 species. Ensure your fluoride activator (e.g., KF or CsF) is strictly anhydrous. For Cu-catalyzed systems, maintaining a lower catalyst loading (5-10 mol%) while using a stable C2F5 source (like Et3SiCF2CF3) prevents the buildup of unreacted metal-aryl species[2].
Q2: I am trying to use TMSCF3 as a precursor to generate the "CuC2F5" active species via controlled self-condensation. My yields are highly variable. What is the critical parameter? A: The generation of CuC2F5 from TMSCF3 relies on a delicate C1 to C2 homologation process: TMSCF3 first forms CuCF3, which then undergoes α-fluoride elimination to generate a difluorocarbene that inserts into another CuCF3 to form CuC2F5[3]. Fix: The variability is almost always linked to the catalyst-to-ligand ratio and solvent polarity. If the Cu loading is too high relative to the stabilizing ligand (e.g., 1,10-phenanthroline), the intermediate CuCF3 decomposes into tetrafluoroethylene (TFE) gas before homologation can occur. Maintain a strict 1:1.2 ratio of Cu to ligand, and monitor the formation of the CuC2F5 species via 19F NMR before adding your aryl halide[3].
Q3: What is the optimal catalyst loading for unactivated aryl bromides compared to aryl iodides? A: Aryl iodides readily undergo oxidative addition with (phen)Cu(I)-C2F5 at standard loadings (10 mol%)[2]. However, unactivated aryl bromides and chlorides are notoriously sluggish, often rendering the standard catalytic cycle prohibitively slow[4]. Fix: For aryl bromides, increasing the Cu loading to 20 mol% is often necessary. More effectively, utilizing directing groups (e.g., ortho-pyridine or pyrazole) dramatically accelerates the oxidative addition step, allowing you to drop the catalyst loading back to 10-15 mol% while achieving >80% yields[4]. For Pd systems, switching to a highly electron-rich, bulky ligand like PtBu3 is required to facilitate the coupling of aryl bromides without resorting to stoichiometric metal[1].
Section 2: Quantitative Data Comparison
To guide your experimental design, the following table summarizes the optimized catalyst loadings and expected outcomes based on authoritative benchmarks for C2F5 coupling.
| Substrate Class | Catalyst System | Optimal Loading | C2F5 Source | Temp / Time | Expected Yield | Primary Failure Mode |
| Aryl Iodides | CuCl / 1,10-phenanthroline | 10 mol% | Et3SiCF2CF3 | 80 °C / 12 h | 75-95% | Incomplete transmetalation if wet KF is used. |
| Aryl Bromides (Unactivated) | Pd(PtBu3)2 | 5-10 mol% | TMSCF2CF3 | 80 °C / 24 h | 60-85% | α-fluoride elimination leading to side products. |
| Aryl Bromides (Directed) | (IPr)CuI–Cl | 20 mol% | TMSCF2CF3 | 120 °C / 24 h | 70-90% | Prohibitively slow oxidative addition without directing group. |
| Alkenyl Iodides | CuCl / 1,10-phenanthroline | 10-15 mol% | Et3SiCF2CF3 | 60 °C / 16 h | 65-80% | Isomerization (E/Z scrambling) at high catalyst loadings. |
Section 3: Self-Validating Experimental Protocol
Standard Operating Procedure: Copper-Catalyzed Pentafluoroethylation of Aryl Iodides This protocol incorporates a self-validating 19F NMR checkpoint to ensure the active catalyst species is formed before committing the valuable aryl halide substrate.
Step 1: Pre-generation of the Active Catalyst Complex
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuCl (10 mol%, relative to substrate), 1,10-phenanthroline (12 mol%), and anhydrous KF (2.0 equiv).
-
Add anhydrous DMF (0.2 M) and stir for 15 minutes at room temperature until a dark-colored solution forms, indicating the formation of the L-Cu(I) complex.
-
Slowly add Et3SiCF2CF3 (1.5 equiv) dropwise.
-
Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in d7-DMF, and acquire a rapid 19F NMR spectrum. You must observe the quantitative formation of the (phen)Cu(I)-C2F5 species (multiplets around -80 to -83 ppm and -116 to -119 ppm). If unreacted silane remains, check the quality of your KF.
Step 2: Oxidative Addition and Coupling 5. Once the active species is validated, add the aryl iodide (1.0 equiv) to the reaction mixture. 6. Seal the tube, remove it from the glovebox, and heat to 80 °C for 12 hours. 7. Causality Note: Do not exceed 80 °C. At higher temperatures, the (phen)Cu(I)-C2F5 complex is prone to thermal decomposition, generating pentafluoroethane (C2HF5) via proton abstraction from the solvent, which permanently deactivates the catalyst[2].
Step 3: Quench and Purification 8. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove insoluble copper salts. 9. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over MgSO4, and concentrate for column chromatography.
Section 4: FAQs on Reproducibility and Scale-Up
Q4: My reaction works perfectly at 5 mol% catalyst loading on a 0.1 mmol scale, but fails completely (low yield, black precipitate) on a 10-gram scale. Why? A: This is a classic mass-transfer and thermal management failure. The transmetalation step (formation of the Cu-C2F5 species) is exothermic. On a 0.1 mmol scale, heat dissipates instantly. On a 10-gram scale, localized superheating occurs if the C2F5 source is added too quickly. This superheating causes the Cu(I) catalyst to disproportionate into Cu(0) (the black precipitate) and Cu(II), completely shutting down the catalytic cycle. Fix: For scale-up, reduce the catalyst loading slightly (e.g., to 4 mol%) to slow down the initial kinetics, use a syringe pump to add the C2F5 source over 2-3 hours, and ensure vigorous mechanical stirring rather than magnetic stirring to prevent localized concentration gradients[2].
Q5: Can I use photoredox catalysis to lower the transition metal loading? A: Yes. Dual metallaphotoredox catalysis is emerging as a powerful way to bypass the difficult thermal oxidative addition of aryl bromides. By using a photosensitizer alongside a transition metal catalyst, you can generate aryl radicals that rapidly intercept the metal-C2F5 species. This often allows you to drop the primary transition metal loading to 1-2 mol% while running the reaction at room temperature, completely avoiding thermal catalyst decomposition[2].
References
-
Stoichiometric and Catalytic Aryl–Perfluoroalkyl Coupling at Tri-tert-butylphosphine Palladium(II) Complexes. Journal of the American Chemical Society.[Link]
-
Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers.[Link]
-
“Ligandless” Pentafluoroethylation of Unactivated (Hetero)aryl and Alkenyl Halides Enabled by the Controlled Self-Condensation of TMSCF3-Derived CuCF3. The Journal of Organic Chemistry.[Link]
-
Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Organic Chemistry Frontiers.[Link]
-
Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Meta-Substitution Reactions
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, scientists, and drug development professionals struggling with the regioselective functionalization of sterically hindered aromatic systems.
Achieving meta-selectivity is notoriously difficult because it requires overriding the inherent electronic biases (ortho/para direction by electron-donating groups) and the steric shielding of bulky substituents. Below, you will find quantitative data, root-cause analyses of common failures, and self-validating experimental protocols to resolve these bottlenecks.
Data Center: Quantitative Performance of Meta-Directing Strategies
Before troubleshooting, it is critical to benchmark your current synthetic route against field-proven strategies. The table below summarizes the quantitative data for overcoming steric hindrance using state-of-the-art meta-directing methodologies.
| Strategy | Catalyst System | Directing Group / Ligand | Substrate Steric Profile | Typical m:p Ratio | Yield (%) |
| Nitrile-Template Olefination | Pd(OAc)₂ / Ag(OPiv) | U-shaped Nitrile Tether | Mono-/Di-substituted Arenes | > 91:7 | 65–85 |
| Pyridine-Directed Iodination | Pd(OAc)₂ | Pyridine-based "End-on" | Bulky para-isopropyl | > 95:5 | 60–80 |
| Conformation-Guided Borylation | [Ir(OMe)(cod)]₂ | Phenanthroline + Cr(CO)₃ | 1,2-disubstituted polyarenes | > 95:5 | 70–90 |
Troubleshooting Ticket #101: Loss of Meta-Selectivity in Pd-Catalyzed Olefination
User Query: "I am attempting to olefinate a 3-substituted toluene derivative using a nitrile-based directing template. However, my yields are stalling below 10%, and NMR shows a mixture of ortho-byproducts. It appears the steric bulk of my substrate is blocking the palladium catalyst. How do I force the meta-substitution?"
Root Cause Analysis: The failure here is not merely a steric block, but a collapse of the required transition state geometry. Standard monomeric Pd(II) catalysts cannot accommodate the extreme steric strain of the cyclophane-like pre-transition state required to reach the meta position.
To override this, the reaction must proceed via a Pd-Ag heterodimeric mechanism 1. Silver (Ag⁺) is not just an oxidant here; it acts as a crucial co-catalyst. By forming a Pd-Ag assembly, the Ag⁺ ion coordinates with the nitrile template, pulling the palladium center into the correct "end-on" geometry. This relieves the strain of the cyclophane-like transition state and facilitates the Concerted Metalation-Deprotonation (CMD) pathway exclusively at the meta position.
Caption: Mechanistic pathway of template-directed meta-C-H activation overcoming steric strain.
Corrective Protocol: Pd/Ag Co-Catalyzed Meta-Olefination
Self-Validating System: This protocol uses stoichiometric Ag(OPiv) to enforce the heterodimeric state.
-
Catalyst & Additive Preparation: In an oven-dried Schlenk tube under argon, combine the nitrile-tethered arene substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), and Ag(OPiv) (2.5 equivalents).
-
Causality Note: The 2.5 equivalents of Ag(OPiv) are mandatory. Lowering this amount will revert the system to a monomeric Pd mechanism, resulting in ortho-selectivity and low yields.
-
-
Solvation & Coupling Partner: Add the olefin coupling partner (2.0 equivalents) and dissolve the mixture in hexafluoroisopropanol (HFIP) (1.0 mL).
-
Validation Checkpoint: HFIP is highly polar and strongly hydrogen-bonding. Upon dissolution, the mixture should form a homogenous, dark-amber solution. If the solution remains pale or heterogeneous, the Ag(OPiv) has likely degraded (check for moisture contamination).
-
-
Thermal Activation: Seal the tube and heat to 90 °C for 24 hours.
-
Workup & Cleavage: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. To remove the directing group, treat the crude mixture with TBAF (tetrabutylammonium fluoride) in THF at room temperature for 2 hours.
Troubleshooting Ticket #102: Steric Clashes in Ir-Catalyzed C-H Borylation
User Query: "I am trying to perform a C-H borylation on a complex 1,2-disubstituted polyaromatic scaffold. Standard Ir-bipyridine catalysts fail to differentiate between the sterically similar C-H bonds, giving me an intractable mixture of borylated isomers. How can I direct the borylation strictly to the meta position?"
Root Cause Analysis: Standard non-directed C-H functionalization strategies rely purely on inherent steric gradients. When a polyaromatic system has multiple C-H bonds with similar steric environments, the catalyst cannot distinguish between them.
To solve this, you must induce conformational control via metal-arene π-complexation 2. By reacting the substrate with Cr(CO)₆, you form a chromium tripod that serves as an anchoring unit. This "locks" the arene into an anti-eclipsed geometry, artificially exposing the meta-C-H bonds relative to the bulky substituents while shielding the para position. When paired with a tailored iridium catalyst bearing 2-aminophenanthroline ligands, the system achieves near-perfect meta-selectivity.
Caption: Troubleshooting workflow for conformation-guided meta-selective C-H borylation.
Corrective Protocol: Conformation-Guided Meta-Borylation
Self-Validating System: This protocol utilizes distinct colorimetric shifts to verify organometallic complexation.
-
Arene π-Complexation: In a nitrogen-filled glovebox, combine the polyaromatic substrate (1.0 equiv) and Cr(CO)₆ (1.5 equiv) in dibutyl ether. Heat at 140 °C for 24 hours under reflux.
-
Validation Checkpoint: The formation of the Cr(CO)₃-arene complex is indicated by a distinct color shift to bright yellow/orange. If the solution remains colorless, the π-complexation has failed; ensure strict anaerobic conditions and verify the activity of your Cr(CO)₆.
-
-
Iridium-Catalyzed Borylation: Isolate the yellow Cr-complex. In a separate vial, pre-mix[Ir(OMe)(cod)]₂ (1.5 mol%), N-benzyl-1,10-phenanthrolin-2-amine ligand (3.0 mol%), and B₂pin₂ (1.5 equiv) in THF. Stir for 10 minutes until the active Ir-tris(boryl) species forms (solution turns deep red/brown).
-
Causality Note: Do not use ligands with ortho- or meta-substituents on the N-benzyl aryl ring. Computational studies show these substituents cause severe steric clashes with the Cr(CO)₃ tripod, destroying selectivity.
-
-
Coupling: Add the Cr-complex to the Ir-catalyst solution and stir at room temperature for 16 hours.
-
Decomplexation: Expose the reaction mixture to air and add iodine (I₂) or expose to sunlight to oxidatively cleave the chromium tripod, yielding the pure meta-borylated polyarene.
Frequently Asked Questions (FAQs)
Q: Can I use pyridine instead of a nitrile as a directing group to overcome steric hindrance? A: Yes. A pyridine-based template can be highly effective for remote meta-C-H activation. Because pyridine is a stronger σ-coordinating group than a nitrile, it can recruit Pd catalysts to the desired site even in the presence of a sterically hindered para-isopropyl group 3. The "U-shaped" structure of the pyridine template accommodates the highly strained transition state, overriding both intrinsic electronic and steric biases.
Q: Why does my meta-selectivity drop when I scale up the reaction? A: Scale-up failures in these reactions are almost always linked to poor mass transfer and trace moisture. Both the U-shaped templates and the Ir-borylation catalysts are highly sensitive to water, which competitively binds to the metal centers, displacing the directing groups. Ensure your solvents are strictly anhydrous (Karl Fischer titration < 10 ppm) and consider extending the pre-stirring time of the catalyst/ligand mixtures to ensure complete active-species formation before adding the substrate.
References
-
Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Peking University Shenzhen Graduate School / ACS. 1
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. 3
-
Conformation-Guided Meta-Selective C-H Borylation via Metal-Arene π-Complexation. ChemRxiv. 2
Sources
Technical Support Center: The Pentafluoroethyl Group Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who incorporate the pentafluoroethyl (C₂F₅) group into their molecules. While renowned for its stability, unexpected reactivity can occur under specific basic conditions. This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your experiments and molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental stability of the pentafluoroethyl moiety.
Q1: What is the general stability of the pentafluoroethyl (C₂F₅) group under basic conditions?
The pentafluoroethyl group is generally considered to be highly stable and chemically robust under most basic conditions. This stability is a cornerstone of its utility in medicinal chemistry, where it can enhance metabolic stability and improve a drug candidate's pharmacokinetic profile.[1][2] The primary reason for this robustness is the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[3] Consequently, direct cleavage of the C-F or C-C bonds within the C₂F₅ group by common laboratory bases such as sodium hydroxide, potassium carbonate, or organic amines under typical reaction conditions is not a significant concern. The inherent stability of the group is a key reason for its use in improving the in vivo half-life of drug analogues.[4]
Q2: What are the key factors that can compromise the stability of a C₂F₅ group?
While intrinsically stable, the group's stability is not absolute and is highly dependent on the overall molecular context. The three primary factors to consider are:
-
Molecular Architecture: The nature of the atom or functional group directly attached to the C₂F₅ moiety is the most critical factor. The presence of specific adjacent functionalities can create reactive pathways that are otherwise unavailable.
-
Reaction Conditions: The strength of the base (pKa), reaction temperature, and solvent system play a synergistic role. Extreme conditions, particularly with very strong bases, can initiate degradation pathways.
-
Thermodynamics of Potential Products: The formation of highly stable byproducts (e.g., fluoride salts, conjugated π-systems) can provide a thermodynamic driving force for an otherwise unfavorable reaction.
Q3: How does the pentafluoroethyl (C₂F₅) group's stability compare to the trifluoromethyl (CF₃) group?
Both the CF₃ and C₂F₅ groups are prized for their high stability. The C₂F₅ group is often considered a "super-trifluoromethyl" group, not just for its stability but also for its unique electronic and steric properties.[1] While both are highly resistant to metabolic degradation, the fundamental degradation mechanisms, when they do occur, are often analogous.[1][5] The choice between them is typically driven by the specific steric, electronic, and lipophilic properties desired for the target molecule rather than a significant difference in general stability under basic conditions.
Table 1: Comparative Properties of Common Fluorinated Groups
| Property | Hydrogen (H) | Trifluoromethyl (CF₃) | Pentafluoroethyl (C₂F₅) |
| Van der Waals Radius | 1.20 Å | 2.76 Å | ~3.5 Å (estimated) |
| Bond Length (C-X) | C-H: ~1.09 Å | C-C: ~1.50 Å | C-C: ~1.53 Å |
| Hansch Lipophilicity (π) | 0 | +0.88 | +1.46 |
| Metabolic Stability | Low (Susceptible to CYP450) | Very High | Very High |
| General Stability to Bases | N/A | Very High | Very High |
Troubleshooting Guide: Unexpected Degradation
This section provides a systematic approach to diagnosing and resolving issues of unexpected compound decomposition in the presence of bases.
Scenario 1: My C₂F₅-containing compound is decomposing during a base-catalyzed reaction. What is the likely mechanism?
If you observe decomposition, it is rarely due to a direct attack on the C₂F₅ group itself. Instead, the base is likely interacting with another part of the molecule, initiating a cascade that leads to the group's elimination or modification.
-
Primary Suspect: α-Proton Acidity and E1cB-type Elimination
The most common liability is the presence of a proton on the carbon atom adjacent (alpha) to the C₂F₅ group (i.e., R-CH(X)-C₂F₅). The intense electron-withdrawing effect of the C₂F₅ group dramatically increases the acidity of this α-proton. A sufficiently strong base can abstract this proton to form a carbanion. This intermediate can then undergo a β-elimination of a fluoride ion (F⁻) to generate a difluoroalkene. This pathway is analogous to the known reactivity of trifluoroethyl ethers with strong lithium bases.[6]
Causality: The stability of the resulting difluoroalkene (often conjugated) and the formation of a stable fluoride salt provide the thermodynamic driving force for this E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
Diagnostic Steps & Solutions:
-
Re-evaluate Base Strength: If using a very strong base (e.g., LDA, n-BuLi, NaH), consider a milder alternative (e.g., K₂CO3, DBU, DIPEA) if the primary reaction allows.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature to control the rate of deprotonation (e.g., -78 °C for organolithium bases).
-
Use Inverse Addition: Slowly add the base to a cooled solution of your substrate. This prevents localized high concentrations of the base, which can favor the elimination side reaction.
-
Structural Modification: If feasible in your synthetic plan, modify the molecule to remove the acidic α-proton.
-
-
Workflow: Diagnosing C₂F₅ Decomposition
Caption: Troubleshooting workflow for C₂F₅ instability.
Scenario 2: I suspect degradation is occurring. How can I definitively prove it and identify the pathway?
Verifying the degradation of the C₂F₅ group is straightforward with the right analytical tools.
-
Primary Analytical Method: ¹⁹F NMR Spectroscopy
This is the most powerful and direct technique. The C₂F₅ group has a highly characteristic signature in the ¹⁹F NMR spectrum, typically showing a CF₃ triplet and a CF₂ quartet. The definitive proof of C-F bond cleavage is the appearance of a new signal corresponding to the free fluoride ion (F⁻).[5]
-
Protocol: Monitoring a Reaction by ¹⁹F NMR
-
Acquire a baseline ¹⁹F NMR spectrum of your starting material in a suitable deuterated solvent.
-
Set up the reaction in an NMR tube if possible, or take aliquots at regular intervals.
-
Quench the reaction in the aliquot (e.g., with a mild acid) and dilute with the deuterated solvent.
-
Acquire a ¹⁹F NMR spectrum of the aliquot.
-
Look for:
-
The disappearance or reduction in intensity of the CF₃ and CF₂ signals of your starting material.
-
The appearance of a sharp singlet for F⁻. Its chemical shift is solvent-dependent but highly diagnostic.
-
The appearance of new signals corresponding to a difluoroalkene product, if the E1cB mechanism is operative.
-
-
-
-
Supporting Method: LC-MS/MS
High-resolution mass spectrometry can identify degradation products. Look for masses corresponding to the loss of HF (20 Da), the entire C₂F₅ group (119 Da), or the formation of the proposed difluoroalkene. Tandem MS (MS/MS) can help elucidate the structure of these new products.
-
Visualizing the E1cB Degradation Pathway
Caption: The E1cB mechanism for C₂F₅ degradation.
This guide provides a framework for understanding and managing the stability of the pentafluoroethyl group. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, you can harness the power of this unique functional group while avoiding potential pitfalls.
References
-
Gassman, P. G., & O'Reilly, N. J. (1987). Nucleophilic addition of the pentafluoroethyl group to aldehydes, ketones, and esters. The Journal of Organic Chemistry. [Link]
-
Gao, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different... Science of The Total Environment. [Link]
-
ACS Publications. (n.d.). Nucleophilic addition of the pentafluoroethyl group to aldehydes, ketones, and esters. The Journal of Organic Chemistry. [Link]
-
Smith, A. B., et al. (2012). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC. [Link]
-
Císařová, I., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. [Link]
-
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Mono- and Bis-Pentafluoroethylated Byproducts
Welcome to the technical support center for the separation of mono- and bis-pentafluoroethylated byproducts. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the purification and analysis of these unique compounds. The introduction of one or two highly electronegative pentafluoroethyl (C2F5) groups imparts distinct physicochemical properties that can make chromatographic separations unusually challenging.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). The focus is on explaining the fundamental principles behind the separation challenges and offering practical, step-by-step protocols to achieve your separation goals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of the separation challenge.
Q1: Why is the separation of mono- and bis-pentafluoroethylated analogues so difficult compared to their non-fluorinated counterparts?
A1: The difficulty arises from the unique and powerful effects of the pentafluoroethyl (C2F5) group on a molecule's properties. Unlike a simple alkyl chain, the C2F5 group:
-
Creates Orthogonal Polarity: The high electronegativity of fluorine atoms creates a strong dipole, yet the molecule can exhibit surprisingly hydrophobic (lipophilic) behavior. This dual nature means it doesn't always behave predictably on standard reversed-phase (e.g., C18) or normal-phase columns.
-
Reduces van der Waals Interactions: The rigid, electron-rich fluorine sheath minimizes typical hydrophobic interactions that drive retention on C18 columns. Adding a second C2F5 group may not double the retention as expected and can lead to co-elution with the mono-substituted species.
-
Introduces Unique Retention Mechanisms: Separation is often influenced by less common interactions, such as dipole-dipole, π-π, and ion-exchange mechanisms, which are not the primary modes of separation on standard alkyl phases.[1][2] Fluorinated stationary phases can provide alternative and complementary separation for many analytes that are challenging to separate on C8 or C18 columns.[1]
Q2: What are the primary chromatographic techniques I should consider for this type of separation?
A2: A multi-technique, or "orthogonal," screening approach is highly recommended.[3] No single technique is universally effective. The primary candidates are:
-
Reversed-Phase HPLC (RP-HPLC) with Fluorinated Phases: This is often the most successful starting point. Columns with pentafluorophenyl (PFP) or other fluorinated stationary phases offer alternative selectivities compared to traditional C18 columns.[1][4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, functioning as a high-efficiency form of normal-phase chromatography.[5] It excels at separating isomers and thermally labile molecules, often providing selectivity that is orthogonal to RP-HPLC.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile and thermally stable, GC-MS can provide excellent resolution. Derivatization may be necessary to increase volatility.[8][9]
Part 2: Troubleshooting Guides by Technique
This section provides specific, problem-oriented advice for the most common separation platforms.
Guide 1: Reversed-Phase HPLC (RP-HPLC)
Problem: My mono- and bis-pentafluoroethylated compounds are co-eluting or have very poor resolution (Rs < 1.5) on a standard C18 column.
This is the most common issue. The similar hydrophobicity and unique electronic properties of the analytes often lead to a lack of differential retention on alkyl chains.
Causality: Standard C18 columns primarily separate based on hydrophobic interactions. The electronic repulsion and rigidity of the C2F5 groups mean that both your mono- and bis-substituted compounds may have very similar, weak interactions with the stationary phase, leading to poor resolution.
Solution Workflow: Systematic Method Development
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: RP-HPLC troubleshooting workflow for fluorinated isomers.
Detailed Protocol: Method Development on a PFP Column
-
Column Selection: Choose a high-quality Pentafluorophenyl (PFP) column. PFP phases provide enhanced dipole, π-π, and charge transfer interactions compared to alkyl phases, which are crucial for separating fluorinated compounds.[2]
-
Mobile Phase Screening:
-
Solvent A: 20 mM Ammonium Acetate in Water. The addition of a salt like ammonium acetate can improve chromatographic separation.[10]
-
Solvent B: Methanol.
-
Run a second screen with Solvent B as Acetonitrile. The choice of organic modifier can significantly alter selectivity for fluorinated compounds.[11]
-
-
Initial Gradient:
-
Flow Rate: 0.45 mL/min (for a 2.1 mm ID column).
-
Gradient: 20% B to 100% B over 10 minutes. Hold at 100% B for 2 minutes.
-
Column Temperature: 55°C. Higher temperatures can improve separation efficiency for fluorinated amphiles.[12]
-
-
Optimization:
-
If partial separation is observed, flatten the gradient around the elution time of your compounds. For example, if they elute between 50-60% B, change the gradient to run from 45% to 65% B over 15 minutes.
-
If peaks are broad or tailing, ensure the mobile phase pH is stable. Using a buffer is key to keeping the sample in a constant ionization state.[13] For basic compounds, small amounts of an additive like trifluoroacetic acid (TFA, 0.1%) can improve peak shape, but be mindful of ion suppression if using MS detection.[14]
-
| Parameter | Starting Condition | Rationale |
| Stationary Phase | Pentafluorophenyl (PFP) | Offers alternative selectivity through π-π and dipole-dipole interactions.[2] |
| Mobile Phase A | 20 mM Ammonium Acetate (aq) | Improves peak shape and can enhance selectivity.[10] |
| Mobile Phase B | Methanol and Acetonitrile (screened separately) | Different solvents provide different selectivities.[3][11] |
| Temperature | 40-55 °C | Can improve peak efficiency and alter retention.[12] |
| Gradient | Start with a broad scout, then flatten | A shallow gradient is essential for resolving closely eluting peaks.[15] |
Guide 2: Supercritical Fluid Chromatography (SFC)
Problem: My compounds are not amenable to RP-HPLC, or I need an orthogonal method for purity confirmation.
SFC is a powerful technique that uses a supercritical fluid, typically CO2, as the main mobile phase.[16] It provides high efficiency and unique selectivity, especially for chiral and positional isomers.[5]
Causality: SFC operates under normal-phase conditions. The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to fast and efficient separations.[6] The addition of a polar co-solvent (modifier) modulates analyte retention, providing a different separation mechanism than the hydrophobic interactions in RP-HPLC.
Protocol: SFC Screening for Isomer Separation
-
Instrumentation: Use an SFC system capable of handling high pressures.[5]
-
Column Selection: A range of stationary phases should be screened. Good starting points include:
-
Silica
-
2-Ethylpyridine
-
Chiral phases (if applicable)
-
Column selectivity has a significant impact on the separation of mixture components in SFC.[17]
-
-
Mobile Phase:
-
Main Solvent: Supercritical CO2.
-
Co-solvent (Modifier): Methanol. Other polar solvents like ethanol or isopropanol can also be screened.
-
-
Screening Method:
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Gradient: 5% to 50% Methanol over 5 minutes.
-
-
Data Analysis and Optimization:
-
Identify the column/modifier combination that gives the best initial separation.
-
Optimize the gradient slope and temperature to maximize resolution. SFC allows for increased flow rates, making isolations faster and increasing throughput.[17]
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Systematic workflow for SFC method development.
Part 3: References
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Retrieved from
-
Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
-
Food and Environment Research Agency. (2022). Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices. PubMed, 34(4), 519-530.
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Bell, D. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International - Chromatography Online.
-
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Longdom Publishing. (2023, July 26). Supercritical Fluid Chromatography and its Advantages. Retrieved from [Link]
-
Liu, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
Font, L., et al. (2011). Orthogonal analytical screening for liquid chromatography-mass spectrometry method development and preparative scale-up. Journal of Chromatography A, 1218(1), 121-129.
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (2022, February 4). Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices. Retrieved from [Link]
-
ResearchGate. (2025, November 11). (PDF) Development a method to determine Per- and Polyfluoroalkyl substances (PFAS) in total suspended particulate matter (TSP) by UPLC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Orthogonal Pooling Strategy for Rapid High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
LCGC International. (2020, November 11). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
MatheO. (n.d.). DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.
-
Genome.gov. (n.d.). More Precise Method For Rapidly Screening Chemical Compounds Will Help Identify Leads For Drug Discovery. Retrieved from [Link]
-
DigitalCommons@USU. (2024, June 19). Method Development for the Extraction and Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Wastewater and Biosolids. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Orthogonal DNA barcodes enable the high-throughput screening of sequence-defined polymers. Retrieved from [Link]
-
LCGC International. (2020, November 12). Retention and Selectivity of Stationary Phases Used in HILIC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Methods for the Selection of Diverse Screening Compounds. Retrieved from [Link]
-
MDPI. (2024, May 1). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
MDPI. (2023, February 6). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]
-
Ijisrt.com. (n.d.). GCMS Profiling Analysis of Five Different Solvent Leaf Extracts of Eupatorium Triplinerve Vahl. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Frontiers. (2024, August 21). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. Retrieved from [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Orthogonal analytical screening for liquid chromatography-mass spectrometry method development and preparative scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. mdpi.com [mdpi.com]
- 9. ijisrt.com [ijisrt.com]
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- 11. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 17. waters.com [waters.com]
NMR characterization of meta-fluoro pentafluoroethyl benzene
Welcome to the Fluorine NMR Technical Support Center. Ticket #8492: Characterization of meta-fluoro pentafluoroethyl benzene.
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
System Context: High-Field NMR (400-600 MHz), Multi-nuclear Probe (
Executive Summary
You are characterizing 1-fluoro-3-(pentafluoroethyl)benzene . This molecule presents a "perfect storm" of NMR challenges: a spin-active aromatic ring, a flexible perfluorinated side chain, and significant scalar coupling networks (
Users typically report three core failures with this compound:
-
Signal Overlap: The aromatic fluorine (
) and the benzylic difluoromethylene ( ) often co-elute or overlap significantly. -
"Missing" Carbons: The
signals for the fluorinated carbons disappear into the baseline due to multiplet splitting. -
Integration Errors: The
group integration appears lower than expected due to relaxation dynamics.
Module 1: NMR – The Primary Diagnostic
Use this module to confirm the presence of the fluorinated groups before attempting proton assignment.
Technical Specifications (Typical Ranges)
| Group | Approx. Shift ( | Multiplicity | Integral Ratio |
| -85.0 to -86.0 | Singlet (broadened by | 3.0 | |
| -110.0 to -114.0 | Multiplet (complex) | 1.0 | |
| -115.0 to -118.0 | Quartet (due to | 2.0 |
Troubleshooting Guide
Q: I only see two signals in my
-
The Fix: Change the solvent. Fluorine chemical shifts are highly sensitive to solvent polarity.[1] Switch from
to Acetone- or Benzene- . This usually induces a shift of 1-3 ppm, resolving the overlap.
Q: My integration is wrong. The
-
The Fix: Increase your relaxation delay (
) to at least 5 seconds (or if measured). Alternatively, add a paramagnetic relaxation agent like to shorten all values.
Q: Why are the peaks broad?
A: This is due to Vicinal Fluorine Coupling . The
-
The Fix: Apply
decoupling (if your hardware allows) or simply treat the linewidth as a confirmation of the side-chain connectivity.
Module 2: NMR – The "Messy" Aromatic Region
The aromatic protons are not simple doublets or triplets. They are coupled to the meta-fluorine.
The Coupling Logic
The proton spectrum will show 4 distinct aromatic environments. You must account for H-F Coupling (
- (ortho): ~8–10 Hz
- (meta): ~5–6 Hz
- (para): ~2 Hz
Visualizing the Connectivity
Caption: Coupling network for 1-fluoro-3-(pentafluoroethyl)benzene. Red arrows indicate Fluorine-Proton coupling which complicates the standard splitting patterns.[2]
Q: The proton at position 2 (between the F and the sidechain) looks like a doublet, not a singlet.[2] Why?
A: In non-fluorinated analogs, H2 would be a singlet (or fine doublet due to meta-coupling). Here, H2 is ortho to the aromatic fluorine. It will exhibit a large splitting (
Module 3: NMR – The "Invisible" Signals
This is the most common point of failure. Users assume their reaction failed because they cannot see the fluorinated carbons.
The Multiplicity Trap
Fluorine has a spin of 1/2 and 100% abundance.[3] It splits Carbon-13 signals into multiplets, drastically reducing peak height (intensity is distributed across the multiplet).
| Carbon Type | Splitting Pattern | Coupling Constant ( | Visibility Status |
| Quartet of Triplets | Very Low | ||
| Triplet of Quartets | Very Low | ||
| Doublet | Low | ||
| Doublet / Singlet | High |
Protocol: Capturing the Fluorinated Carbons
Do not use standard parameters. Use this optimized protocol:
-
Increase Scans (NS): Minimum 1024 scans.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Fluorinated carbons have no attached protons (NOE is absent or negative) and relax slowly.
-
Exponential Multiplication (LB): Process with LB = 3.0 to 5.0 Hz. This broadens the sharp signals but lifts the broad multiplets out of the noise.
-
The "Check": Look for the Quartet around 118-120 ppm (
) and the Triplet around 110-115 ppm ( ). Note: These will be huge couplings (~250Hz), meaning the peaks of the multiplet will be ppm's apart.
Module 4: Advanced Verification (2D NMR)
Q: How do I prove the sidechain is intact and not defluorinated?
A: Run a
-
This experiment correlates the Fluorine signals directly to the Carbons they are attached to (
) and neighbors ( ). -
Result: The
fluorine signal will show a correlation to the carbon, proving the ethyl chain is connected.
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR coupling constants and ranges).
-
Reich, H. J. (2024).
Chemical Shifts. University of Wisconsin-Madison. (Authoritative database for chemical shifts). -
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for relaxation dynamics and pulse sequences).[3]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
Sources
Validation & Comparative
A Comparative Guide to Lipophilicity: 1-Fluoro-3-(pentafluoroethyl)benzene vs. 1-Fluoro-3-(trifluoromethyl)benzene
Executive Summary
In medicinal chemistry and agrochemical design, the strategic substitution of hydrogen with fluorinated moieties is a premier tactic for modulating a drug candidate's pharmacokinetic profile. This guide provides an in-depth, objective comparison between two critical aromatic building blocks: 1-Fluoro-3-(trifluoromethyl)benzene and 1-Fluoro-3-(pentafluoroethyl)benzene .
By extending the perfluoroalkyl chain from a trifluoromethyl (–CF₃) to a pentafluoroethyl (–C₂F₅) group, researchers can significantly alter the molecule's lipophilicity (LogP) and metabolic stability. This document details the mechanistic causality behind these changes and provides self-validating experimental protocols to accurately quantify them.
Mechanistic Causality: The Thermodynamics of Fluorination
The lipophilicity of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile. When comparing –CF₃ and –C₂F₅ substitutions on an aromatic ring, the observed shift in LogP is governed by the thermodynamic balance between two competing forces: the dipole effect and the hydrophobic surface area (cavity effect) [1].
-
The Dipole Effect: Fluorine is highly electronegative. Introducing fluorinated groups creates local dipoles that can theoretically enhance hydration and decrease lipophilicity. However, in highly lipophilic aromatic systems, this polarity shift is heavily suppressed [2].
-
The Cavity Effect: Water molecules form a highly structured, hydrogen-bonded network. Introducing a bulky perfluoroalkyl group disrupts this network, requiring a high energy penalty (cavity formation energy) to keep the molecule in the aqueous phase.
Because the –C₂F₅ group is significantly larger than the –CF₃ group, it requires a larger cavity in water. The thermodynamic penalty of this cavity formation strictly dominates the minimal increase in polarity[3]. Consequently, the molecule is driven into the non-polar lipid (or octanol) phase, resulting in a higher LogP for 1-Fluoro-3-(pentafluoroethyl)benzene compared to its trifluoromethyl counterpart. The Hansch substituent constant (
Mechanistic pathways driving increased lipophilicity in perfluoroalkyls.
Quantitative Data Comparison
The following table summarizes the physicochemical properties and lipophilicity metrics of the two compounds. The extension of the fluorinated chain leads to a predictable, quantifiable increase in the partition coefficient.
| Property | 1-Fluoro-3-(trifluoromethyl)benzene | 1-Fluoro-3-(pentafluoroethyl)benzene |
| Molecular Formula | C₇H₄F₄ | C₈H₄F₆ |
| Molecular Weight | 164.10 g/mol | 214.11 g/mol |
| Key Substituent | –CF₃ (Trifluoromethyl) | –C₂F₅ (Pentafluoroethyl) |
| Hansch | ~ +0.88 | ~ +1.54 |
| Experimental LogP | 3.40 | ~ 4.10 - 4.25 (Extrapolated) |
| Metabolic Stability | High (C–F bond resists CYP450) | Very High (Increased steric bulk) |
| Primary Utility | Baseline lipophilic bioisostere | Enhanced membrane permeability |
Data sourced and extrapolated from PubChem and established structure-activity relationship (SAR) models [4][5].
Self-Validating Experimental Protocols
Protocol 1: ¹⁹F-NMR Shake-Flask Determination of LogP
Step 1: Solvent Saturation Stir n-octanol and HPLC-grade water together vigorously for 24 hours at 25°C to ensure mutual saturation. Separate the phases using a separatory funnel.
Step 2: Sample Preparation Dissolve exactly 5.0 mg of the analyte in 5.0 mL of the pre-saturated n-octanol.
Step 3: Partitioning & Equilibration In a highly inert borosilicate glass vial, combine 1.0 mL of the analyte-octanol solution with 10.0 mL of pre-saturated water. (Note: The 1:10 ratio is deliberately chosen to compensate for the high lipophilicity of these compounds, ensuring a detectable concentration partitions into the aqueous phase). Agitate the vials on a mechanical shaker at 25°C ± 0.5°C for exactly 24 hours.
Step 4: Phase Separation Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.
Step 5: ¹⁹F-NMR Analysis Carefully extract 0.5 mL aliquots from both the octanol and aqueous phases. Add a precisely known concentration of a fluorinated internal standard (e.g., 2,2,2-Trifluoroethanol, TFE) to each NMR tube.
Step 6: Quantification & Validation
Acquire ¹⁹F-NMR spectra. Calculate the concentration of the analyte in each phase by integrating the –CF₃ or –C₂F₅ signals relative to the TFE internal standard.
Self-Validation Check: Calculate the total mass of the compound across both phases. If the mass balance deviates by more than ±5% from the initial input, discard the run (indicates volatilization or adsorption to the glass). Calculate LogP using:
Workflow for 19F-NMR Shake-Flask LogP Determination.
Protocol 2: Biomimetic RP-HPLC (Secondary Validation)
To ensure trustworthiness, the shake-flask data must be cross-validated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which mimics partitioning into biological membranes.
-
System Setup: Utilize a C18 stationary phase with an isocratic mobile phase of Methanol/Water (70:30 v/v).
-
Calibration: Inject a series of reference standards with known LogP values (e.g., toluene, bromobenzene) to generate a calibration curve of
vs. LogP. -
Measurement: Inject the fluorinated analytes. Record the retention time (
) and the column dead time ( , determined using uracil). -
Calculation: Compute the capacity factor
. Interpolate the LogP from the established calibration curve.
References
-
Linclau, B., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 2018. URL:[Link]
-
Müller, K., et al. "Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method." Chemistry – A European Journal, 2015. URL:[Link]
-
MDPI. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals, 2024. URL:[Link]
-
MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals, 2025. URL:[Link]
-
PubChem. "1-Fluoro-3-(trifluoromethyl)benzene." National Center for Biotechnology Information, 2025. URL: [Link]
A Comparative Guide to the Lipophilicity of Pentafluoroethyl- and Trifluoromethyl-Substituted Benzenes for Drug Discovery
Introduction: The Critical Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, pKa, and binding affinity. Among the most utilized fluorinated motifs are the trifluoromethyl (CF₃) and, increasingly, the pentafluoroethyl (C₂F₅) groups. While both are potent electron-withdrawing groups, their impact on a compound's lipophilicity—a critical parameter governing absorption, distribution, metabolism, and excretion (ADME)—can be distinct. This guide provides an in-depth comparison of the lipophilicity, expressed as the logarithm of the partition coefficient (logP), of benzenes substituted with C₂F₅ versus CF₃ groups. We will delve into the experimental data, the underlying physicochemical principles, and provide detailed protocols for the reliable determination of logP, empowering researchers to make informed decisions in the design of novel therapeutics. The trifluoromethyl group, for instance, is known to increase the lipophilicity of molecules, with a Hansch π value of +0.88[1].
Comparative Analysis of logP Values: C₂F₅ vs. CF₃
The lipophilicity of a compound is a key determinant of its pharmacokinetic and pharmacodynamic properties. A critical evaluation of the logP values for pentafluoroethylbenzene and trifluoromethylbenzene reveals a notable difference, with the C₂F₅-substituted compound exhibiting higher lipophilicity.
| Compound | Substituent | Calculated logP | Data Source |
| (Pentafluoroethyl)benzene | -C₂F₅ | 3.4 | PubChem (XLogP3) |
| (Trifluoromethyl)benzene | -CF₃ | 3.00 | MolForge |
Table 1: Comparison of Calculated logP Values
This observed trend, where the addition of a -CF₂- unit to the trifluoromethyl group leads to an increase in lipophilicity, is consistent with the general understanding of the hydrophobic contribution of perfluoroalkyl chains[2]. Each CF₂ group contributes to the overall nonpolar surface area of the molecule, leading to a more favorable partitioning into a nonpolar solvent like n-octanol.
Underlying Physicochemical Principles
The difference in logP between C₂F₅- and CF₃-substituted benzenes can be attributed to a combination of electronic and conformational effects.
Hydrophobicity and Surface Area
The primary driver for the higher logP of pentafluoroethylbenzene is the increased hydrophobic surface area imparted by the C₂F₅ group compared to the CF₃ group. The addition of a difluoromethylene unit increases the molecule's nonpolar surface, which interacts more favorably with the nonpolar n-octanol phase in the standard logP determination assay[2]. While both groups are highly fluorinated, the larger size of the C₂F₅ substituent leads to a greater disruption of the hydrogen-bonding network of water in the aqueous phase, further favoring its partitioning into the lipid phase.
Electronic Effects
Both the CF₃ and C₂F₅ groups are strong electron-withdrawing groups due to the high electronegativity of fluorine atoms. This electron-withdrawing nature influences the electron density of the benzene ring and can affect intermolecular interactions. While the inductive effect is the primary electronic influence for both groups, the slightly larger and more polarizable C₂F₅ group may exhibit subtle differences in its electronic interactions with the surrounding solvent molecules compared to the CF₃ group. These differences, however, are generally considered to have a lesser impact on logP compared to the overall hydrophobicity.
Conformational Flexibility
The C-C bond in the C₂F₅ group allows for rotational flexibility that is absent in the CF₃ group. This can lead to different conformational preferences in aqueous versus nonpolar environments, a phenomenon sometimes referred to as a "lipophilicity chameleon" effect. The ability of the C₂F₅ group to adopt conformations that minimize unfavorable interactions in a given solvent could contribute to its partitioning behavior, although this effect is often more pronounced in more complex molecules.
Experimental Determination of logP: Protocols and Methodologies
Accurate and reproducible logP determination is crucial for structure-activity relationship (SAR) studies. Two widely accepted methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD 107)
Considered the "gold standard" for logP determination, the shake-flask method directly measures the partitioning of a compound between n-octanol and water[][4][5].
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. Use a suitable buffer for the aqueous phase if the compound is ionizable (to determine logD).
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a suitable vessel.
-
Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination using the shake-flask method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)
RP-HPLC offers a faster, high-throughput alternative to the shake-flask method for estimating logP values[6][7][8]. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Protocol:
-
System Preparation: Use a C18 reversed-phase HPLC column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
Calibration: Inject a series of standard compounds with well-established logP values covering the expected range of the test compound.
-
Retention Time Measurement: For each standard, determine the retention time (t_R) and calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve Generation: Plot the logarithm of the capacity factor (log k') for the standards against their known logP values. A linear relationship should be observed.
-
Test Compound Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and log k'.
-
logP Estimation: Interpolate the logP of the test compound from its log k' value using the calibration curve.
Caption: Workflow for logP estimation using the RP-HPLC method.
Conclusion and Future Perspectives
The choice between incorporating a CF₃ or a C₂F₅ group into a drug candidate has a tangible impact on its lipophilicity, with the pentafluoroethyl group consistently imparting a higher logP value. This guide provides the foundational data and experimental frameworks for researchers to navigate this choice. Understanding the subtle yet significant differences in the physicochemical properties of these two important fluoroalkyl groups is paramount for the successful design and optimization of next-generation therapeutics. As the field of medicinal chemistry continues to evolve, a deeper understanding of the interplay between structure, lipophilicity, and biological activity will remain a critical area of investigation.
References
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]
-
LogP / LogD shake-flask method. protocols.io. Available at: [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available at: [Link]
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
-
(Pentafluoroethyl)benzene. PubChem. Available at: [Link]
-
(Trifluoromethyl)benzene. MolForge. Available at: [Link]
-
Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy. PMC. Available at: [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available at: [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available at: [Link]
-
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Pentafluoroethyl vs. Ethyl Group: A Comparative Guide to Metabolic Stability in Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. The strategic modification of a lead compound's structure can profoundly influence its pharmacokinetic profile, and among the various tactics employed, the bioisosteric replacement of an ethyl group with a pentafluoroethyl (PFE) group has emerged as a powerful strategy. This guide provides an in-depth, objective comparison of the metabolic stability of these two functional groups, supported by established scientific principles and experimental data, to inform rational drug design.
The Critical Role of Metabolic Stability
The metabolic stability of a drug candidate—its resistance to enzymatic degradation—directly impacts its half-life, bioavailability, and potential for adverse effects.[1] The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, catalyze reactions to render compounds more water-soluble for excretion.[2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity. Therefore, achieving an optimal balance of metabolic stability is a key objective in lead optimization.[4]
Ethyl Group Metabolism: A Common Metabolic Liability
The ethyl group (-CH2CH3), a common aliphatic moiety in drug molecules, is frequently susceptible to metabolic oxidation. The C-H bonds of the ethyl group are readily targeted by CYP enzymes, leading to hydroxylation at either the terminal (ω) or sub-terminal (ω-1) position. This initial oxidative step often serves as a prelude to further Phase II conjugation reactions, such as glucuronidation, which further facilitate the drug's elimination from the body.[5] This metabolic vulnerability can significantly limit the in vivo exposure and efficacy of ethyl-containing compounds.[6]
The Pentafluoroethyl Group: A Shield Against Metabolism
The substitution of hydrogen atoms with fluorine is a well-established strategy to enhance the metabolic stability of drug candidates.[7][8][9] The pentafluoroethyl group (-CF2CF3) offers a significant advantage over its hydrocarbon counterpart due to the remarkable strength of the carbon-fluorine (C-F) bond.[10][11] Homolytic cleavage of a C-F bond requires a substantial energy input (approximately 109 kcal/mol), making it much less favorable than the cleavage of a C-H bond.[8] This inherent stability renders the PFE group highly resistant to oxidative metabolism by CYP enzymes.[12][13]
The high electronegativity of fluorine atoms in the PFE group also plays a crucial role. It creates a strong electron-withdrawing effect, which can deactivate adjacent C-H bonds, further protecting the molecule from enzymatic attack.[14] Consequently, replacing an ethyl group with a PFE group can effectively "block" a metabolic soft spot, leading to a more robust pharmacokinetic profile.[15]
Comparative Metabolic Pathways
The metabolic fates of ethyl and pentafluoroethyl groups diverge significantly, as illustrated below.
Caption: Comparative metabolic pathways of ethyl and pentafluoroethyl groups.
Impact on Physicochemical Properties
While the primary motivation for substituting an ethyl group with a PFE group is often to enhance metabolic stability, this modification also influences key physicochemical properties such as lipophilicity. Generally, polyfluoroalkylation tends to increase lipophilicity (logP).[16][17] However, the effect can be context-dependent.[16] This alteration in lipophilicity can, in turn, affect a compound's solubility, permeability, and protein binding, all of which are critical parameters in drug development.
Experimental Evaluation of Metabolic Stability
The metabolic stability of a compound is typically assessed using in vitro assays, with the liver microsomal stability assay being one of the most common and informative methods in early drug discovery.[18][19] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs.[2][20]
Table 1: Illustrative Comparison of Metabolic Stability Data
| Compound Pair | Structure | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ethyl Analog | R-CH₂CH₃ | Human Liver Microsomes | 15 | 46.2 |
| PFE Analog | R-CF₂CF₃ | Human Liver Microsomes | > 120 | < 5.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific molecular scaffold and experimental conditions.
The results from such assays, typically expressed as half-life (t½) and intrinsic clearance (CLint), provide a quantitative measure of a compound's susceptibility to metabolism.[1] As illustrated in the hypothetical data in Table 1, the PFE analog exhibits a significantly longer half-life and lower intrinsic clearance compared to its ethyl counterpart, indicating substantially improved metabolic stability.
Standard Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed, step-by-step methodology for a standard in vitro liver microsomal stability assay.[21][22]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer. Thaw the liver microsomes on ice and prepare a suspension at the desired concentration (e.g., 0.5 mg/mL) in the same buffer.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, combine the test compound solution and the microsomal suspension. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The time of NADPH addition is considered time zero.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a tube or well containing cold acetonitrile, which precipitates the microsomal proteins. It is common to include an internal standard in the acetonitrile for accurate quantification.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the resulting line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion: A Strategic Choice for Enhanced Drug Properties
The bioisosteric replacement of an ethyl group with a pentafluoroethyl group is a highly effective strategy for enhancing the metabolic stability of drug candidates. This is primarily due to the exceptional strength of the C-F bond, which renders the PFE group resistant to oxidative metabolism by cytochrome P450 enzymes. While this modification can also impact other physicochemical properties, such as lipophilicity, the significant improvement in metabolic stability often translates to a more favorable pharmacokinetic profile, ultimately increasing the probability of a compound's success in clinical development. The in vitro liver microsomal stability assay provides a robust and reliable method for experimentally verifying the metabolic advantages conferred by the pentafluoroethyl group.
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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Dolan, N. S., & Lin, D. W. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(10), 1546–1550. [Link]
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Wernevik, J., Giethlen, B., & Akerud, T. (2022). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 5(2), 26. [Link]
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L'Heureux, A., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10795–10807. [Link]
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Liu, W., & Groves, J. T. (2020). Carbon-Fluorine Bond Cleavage Mediated by Metalloenzymes. Chemical Reviews, 120(12), 5487–5521. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
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Carvalho, M. F., et al. (2014). Proposed pathway for fluorobenzene metabolism by strain F11. ResearchGate. Retrieved from [Link]
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Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. [Link]
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L'Heureux, A., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. Retrieved from [Link]
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Bioisosteric Replacement of Ethyl with Pentafluoroethyl (-C₂F₅): A Comprehensive Guide to Physicochemical and Pharmacological Optimization
Executive Summary
In modern medicinal chemistry, the strategic substitution of aliphatic groups with fluorinated bioisosteres is a powerful tool for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. Replacing a standard ethyl group (-CH₂CH₃) with a pentafluoroethyl moiety (-CF₂CF₃) fundamentally alters a molecule's physicochemical landscape. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of the -C₂F₅ group against standard alternatives, detailing the mechanistic causality behind its success and providing self-validating experimental protocols for its implementation.
The Mechanistic Rationale for Pentafluoroethyl (-C₂F₅) Bioisosterism
Aliphatic chains like the ethyl group are notorious metabolic soft spots. Cytochrome P450 (CYP450) enzymes readily abstract hydrogen atoms from the
The bioisosteric replacement with a pentafluoroethyl group (-C₂F₅) solves this liability through two primary mechanisms:
-
Thermodynamic Stability: The C-F bond is the strongest single bond in organic chemistry. Replacing all five C-H bonds of an ethyl group with C-F bonds completely blocks oxidative metabolism at that site [1].
-
Receptor Engagement: Fluorine's high electronegativity alters the regional dipole moment. Furthermore, the -C₂F₅ group possesses a larger hydrophobic surface area than an ethyl group, which drives desolvation entropy during target binding, often resulting in superior receptor affinity [2].
Logical framework of replacing an ethyl group with a pentafluoroethyl moiety for drug optimization.
Physicochemical Comparison: Ethyl vs. Fluorinated Alternatives
To objectively evaluate the -C₂F₅ group, we must compare it against the native ethyl group and the widely used trifluoromethyl (-CF₃) bioisostere. The table below summarizes the quantitative shifts in physicochemical properties upon substitution.
| Property | Ethyl (-CH₂CH₃) | Trifluoromethyl (-CF₃) | Pentafluoroethyl (-CF₂CF₃) | Causality / Impact on Drug Design |
| Van der Waals Volume | ~39.0 ų | 39.8 ų | ~60.0 ų | -C₂F₅ provides greater steric bulk, filling larger hydrophobic pockets to displace high-energy water molecules [1]. |
| Electronegativity | Low | High | Very High | -C₂F₅ exerts a profound electron-withdrawing inductive effect, lowering the pKa of adjacent amines or alcohols. |
| Lipophilicity ( | Baseline | +0.88 to +1.44 | +1.50 to +2.00 | The extended perfluoroalkyl chain of -C₂F₅ drastically increases lipophilicity, enhancing passive membrane permeability [2]. |
| Metabolic Stability | Poor (Oxidation prone) | Excellent | Excellent | Complete replacement of C-H bonds with C-F bonds eradicates CYP450-mediated hydrogen abstraction. |
Pharmacological Impact: Field-Proven Case Studies
Case Study 1: Fulvestrant (Faslodex)
The development of the estrogen receptor (ER) antagonist Fulvestrant perfectly illustrates the power of -C₂F₅ bioisosterism. The original precursor, ICI 164,384, utilized an n-ethyl functional group but suffered from poor in vivo potency due to rapid metabolic clearance [1].
-
The Intervention: Chemists replaced the terminal ethyl chain with a pentafluoroethyl moiety.
-
The Result: This single bioisosteric replacement yielded a 5-fold increase in intrinsic potency. The -CF₂CF₃ group increased bond strength, shielded the molecule from degradation, and enhanced hydrogen bonding networks within the ER binding pocket [1].
Case Study 2: Next-Generation Anti-Androgens
In the optimization of Enobosarm and Bicalutamide analogs for prostate cancer, researchers investigated the replacement of standard aliphatic and -CF₃ groups with a -C₂F₅ moiety on the aromatic rings [3].
-
The Intervention: Late-stage pentafluoroethylation of the "A" and "B" rings.
-
The Result: The -C₂F₅ functionalized derivatives exhibited up to a 48-fold increase in in vitro anticancer activity against aggressive prostate cancer cell lines (LNCaP, VCaP, DU-145) compared to the parent structures, proving that the added steric bulk and lipophilicity of -C₂F₅ can drive superior target engagement [3].
Experimental Workflows & Self-Validating Protocols
To successfully implement a -C₂F₅ replacement, the synthetic installation must be robust, and the resulting metabolic advantage must be objectively quantified. Below are two self-validating protocols designed for high-fidelity execution.
Protocol A: Late-Stage Copper-Mediated Pentafluoroethylation
Causality: Installing a -C₂F₅ group early in a synthetic route risks degradation during subsequent harsh basic or nucleophilic steps. Late-stage functionalization via copper-mediated cross-coupling ensures the integrity of the perfluoroalkyl group while maximizing synthetic convergence [3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl iodide precursor (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add the pre-formed pentafluoroethylating agent, (Phen)CuCF₂CF₃ (2.0 equiv), to the solution. Note: The phenanthroline ligand stabilizes the Cu(I) species, preventing premature decomposition.
-
Reaction: Seal the flask and heat the mixture to 50 °C for 24–48 hours with vigorous stirring. The copper complex undergoes oxidative addition into the aryl-iodide bond, followed by reductive elimination to transfer the -C₂F₅ group.
-
Quenching: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution to break down copper salts.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with cold brine (4x) to remove residual DMF, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the -C₂F₅ functionalized analog.
Protocol B: Self-Validating Metabolic Stability Assay (HLM)
Causality: To prove that the -C₂F₅ replacement successfully mitigated the metabolic liabilities of the ethyl group, both compounds must be tested head-to-head in Human Liver Microsomes (HLM). This system is self-validating because it uses the native ethyl-compound as a negative baseline and a known rapid-clearance drug as a positive control.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test compound (run the Ethyl-analog and the -C₂F₅ analog in parallel) in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL final protein concentration).
-
Control Inclusion: In a separate vial, prepare 1 µM Verapamil (a high-clearance positive control) to validate the enzymatic activity of the microsomes.
-
Initiation: Pre-incubate the mixtures at 37 °C for 5 minutes. Initiate the CYP450 metabolic reactions by adding NADPH to a final concentration of 1 mM.
-
Time-Course Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Data Interpretation: Plot the natural log of the remaining parent compound versus time. Calculate the intrinsic clearance (
). A successful bioisosteric replacement is validated when the -C₂F₅ analog demonstrates a statistically significant reduction in compared to the ethyl precursor.
Step-by-step experimental workflow for late-stage pentafluoroethylation and metabolic validation.
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (MDPI), 2024.[Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange. Journal of Medicinal Chemistry (ACS), 2018.[Link]
-
Synthesis of pentafluoroethyl bicalutamides and enobosarms. Online Research @ Cardiff (ORCA), 2019.[Link]
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In-Depth 19F NMR Shift Assignment for 1-Fluoro-3-(pentafluoroethyl)benzene: High-Field vs. Benchtop NMR Comparison
Executive Summary & Rationale
Fluorine incorporation is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceutical compounds containing at least one fluorine atom[1]. The target molecule, 1-Fluoro-3-(pentafluoroethyl)benzene , presents a highly relevant structural motif containing three distinct fluorinated environments: a trifluoromethyl group (-CF3), a difluoromethylene group (-CF2-), and an aromatic fluorine (Ar-F).
This guide provides a definitive 19F NMR shift assignment for this molecule and objectively compares the analytical performance of High-Field Superconducting NMR (600 MHz) against emerging Benchtop Permanent Magnet NMR (60 MHz) . By establishing a self-validating experimental protocol, researchers can select the optimal instrumentation for structural elucidation versus high-throughput process monitoring.
Theoretical 19F NMR Shift Assignment (The "What")
The 19F nucleus is highly receptive due to its 100% natural abundance and a gyromagnetic ratio nearly as high as the proton. For 1-Fluoro-3-(pentafluoroethyl)benzene, the large chemical shift dispersion of 19F NMR allows for clear resolution of the three environments:
-
-CF3 Group (Position 3): Resonates furthest downfield among the aliphatic fluorines, typically around -83.0 to -85.0 ppm . It integrates to 3F.
-
-CF2- Group (Position 3): Resonates upfield from the CF3 group due to the shielding effects of the adjacent aromatic ring and the electronegative CF3 group, typically around -114.0 to -116.0 ppm . It integrates to 2F.
-
Ar-F (Position 1): The aromatic fluorine, situated meta to the pentafluoroethyl group, typically resonates around -110.0 to -113.0 ppm . It integrates to 1F.
(Note: Exact chemical shifts will vary slightly based on the solvent dielectric constant and sample concentration).
Product Comparison: High-Field vs. Benchtop NMR (The "How")
Historically, 19F NMR required expensive, cryogen-cooled high-field spectrometers (>500 MHz)[2]. However, the advent of cryogen-free benchtop NMR spectrometers (e.g., 60-80 MHz systems) has revolutionized drug discovery workflows[3]. Benchtop systems enable real-time quantification and reaction monitoring without the need for cost-prohibitive deuterated solvents[4].
Comparative Performance Data
| Analytical Parameter | High-Field NMR (e.g., 600 MHz) | Benchtop NMR (e.g., 60 MHz) |
| Magnetic Field Strength | 14.1 Tesla | 1.4 Tesla |
| 19F Operating Frequency | 564 MHz | ~ 56 MHz |
| Resolution (Line Width) | < 0.5 Hz | 1.0 - 2.0 Hz |
| Chemical Shift Dispersion | Excellent (564 Hz/ppm) | Moderate (56 Hz/ppm) |
| J-Coupling Resolution | Resolves complex 4J/5J (F,F) & (H,F) | Often unresolved (broad singlets) |
| Cryogen Requirement | Liquid Helium & Liquid Nitrogen | None (Permanent NdFeB Magnet) |
| Capital & Operational Cost | > $500,000 (High upkeep) | < $100,000 (Minimal upkeep) |
| Primary Application | Definitive structural elucidation | QA/QC, Process monitoring |
Experimental Protocols (Self-Validating System)
To ensure scientific integrity, the following protocol is designed as a self-validating system. The recovery of the exact 3:2:1 integration ratio serves as an internal quality control check for complete longitudinal relaxation.
Causality Check: Why use a 15-second relaxation delay? 19F nuclei in highly fluorinated groups (like -CF3) lack nearby protons to facilitate efficient dipole-dipole relaxation, leading to exceptionally long longitudinal relaxation times (T1 > 3-5 seconds). Using a standard 1-second delay will saturate the CF3 signal, skewing the integration ratio and invalidating the quantitative analysis.
Step-by-Step Methodology: 19F{1H} NMR Acquisition
-
Sample Preparation: Dissolve 20 mg of 1-Fluoro-3-(pentafluoroethyl)benzene in 0.6 mL of CDCl3 (for High-Field) or standard non-deuterated CHCl3 (for Benchtop, as benchtop systems can operate without a deuterium lock[4]).
-
Internal Standardization: Spike the sample with 5 μL of Trichlorofluoromethane (CFCl3) to serve as a definitive 0.0 ppm chemical shift reference and internal integration standard.
-
T1 Inversion-Recovery (Validation Step): Execute a rapid inversion-recovery sequence (180°-τ-90°) to estimate the T1 of the -CF3 group. Multiply the longest T1 by 5 to determine the required relaxation delay (d1).
-
Proton Decoupling: Enable broadband 1H decoupling (19F{1H} experiment). Causality: This collapses the complex multiplet of the Ar-F signal (caused by 3J and 4J coupling to aromatic protons) into a sharp, easily integrable singlet, drastically improving the signal-to-noise ratio.
-
Acquisition: Acquire 16-64 transients (depending on concentration) using a 90° excitation pulse and the calculated d1 delay (typically 15 seconds).
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing critical resolution. Phase and baseline correct the spectrum, then integrate the peaks to verify the 3:2:1 ratio.
Visualizations
Fig 1. Self-validating 19F NMR experimental workflow ensuring quantitative accuracy.
Fig 2. Logical relationship and chemical shift assignment of 19F environments.
Conclusion & Field-Proven Insights
For the routine assignment and quantification of 1-Fluoro-3-(pentafluoroethyl)benzene, Benchtop 19F NMR provides an exceptional return on investment. Because the chemical shift differences between the CF3, CF2, and Ar-F groups are massive (> 25 ppm), the lower dispersion of a 60 MHz magnet is practically irrelevant for basic assignment. However, if the analytical goal is to extract precise scalar coupling constants (e.g., long-range 4J(F,F) couplings between the Ar-F and the CF2 group) for advanced conformational analysis, High-Field NMR remains the mandatory standard.
References
1.[2] Application of Ultra-Centrifugation and Bench-Top 19F NMR for Measuring Drug Phase Partitioning for the Ophthalmic Oil-in-Water Emulsion Products. NIH. 2 2. Pulsar 004 Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments. 1 3. Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich. 3 4.[4] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. 4
Sources
Electronic Effects: Inductive (-I) vs. Resonance (-R) Modulation
The Pentafluoroethyl (
As a Senior Application Scientist, I frequently consult with drug development teams on optimizing the pharmacokinetics and target affinity of lead compounds. Fluorination is a highly privileged strategy in this arena [1]. While the trifluoromethyl (
By replacing a
The introduction of a
-
Inductive Effect (-I): The
group possesses a stronger inductive electron-withdrawing effect than . The presence of an additional perfluorinated carbon atom ( ) adjacent to the terminal amplifies the electron-pulling capability through the -bond framework. -
Resonance/Hyperconjugation Effect (-R): Interestingly, while the inductive effect of
is stronger, its resonance/hyperconjugative electron-withdrawing effect ( ) is slightly attenuated compared to [6, 7]. This is due to the steric bulk and altered orbital overlap of the elongated perfluoroalkyl chain, which slightly reduces its -acidity relative to [6].
By severely depleting the aromatic ring of electron density,
Quantitative Comparison of Physicochemical Parameters
To objectively benchmark the
| Substituent | Hammett | Hammett | Hansch Lipophilicity ( |
| 0.00 | 0.00 | 0.00 | |
| 0.34 | 0.06 | 0.14 | |
| 0.43 | 0.54 | 0.88 | |
| 0.46 | 0.52 | 1.44 |
Data synthesized from established structure-activity relationship databases and recent literature [5, 6, 7].
Key Takeaway: The
Impact on Lipophilicity and Drug Disposition
Lipophilicity, commonly expressed as LogP or LogD, dictates a drug's absorption, distribution, and target affinity. The Hansch
-
Membrane Permeability: The heavy fluorination creates a bulky, hydrophobic domain that disrupts water solvation shells, thermodynamically driving the molecule into lipid bilayers. This is highly advantageous for CNS-penetrant drugs or targets requiring intracellular access [3].
-
Protein Binding: The electron-deficient aromatic ring, combined with the lipophilic
tail, often enhances binding affinity through optimized hydrophobic interactions and multipolar interactions with target protein backbones [4]. The FDA-approved drug fulvestrant utilizes a moiety to increase metabolic stability and estrogen receptor binding [3, 4].
Experimental Protocols for Property Validation
To rigorously validate the electronic and metabolic influence of the
Protocol A: Determination of Hammett Parameters via NMR
This method adapts Taft's
-
Synthesis: Synthesize matched pairs of 1-fluoro-3-(pentafluoroethyl)benzene (meta) and 1-fluoro-4-(pentafluoroethyl)benzene (para).
-
Sample Preparation: Dissolve the compounds in
to a concentration of M. Causality Note: Keeping the concentration below 0.02 M is critical to prevent concentration-dependent aggregation shifts that skew the electronic readings [1]. Add a trace amount of fluorobenzene (PhF) as an internal standard. -
NMR Acquisition: Acquire
NMR spectra at 298 K. -
Data Analysis: Determine the chemical shift difference (
) of the fluorine atom on the aromatic ring relative to the PhF standard. Negative values of and denote downfield shifts (deshielding) [1]. -
Calculation: Apply the Taft equations:
Caption: Workflow for determining Hammett parameters via 19F NMR spectroscopy.
Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay isolates the effect of the
-
Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 1
M of the -arene test compound. -
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality Note: NADPH is the essential electron donor for CYP450 enzymes; adding it last ensures the reaction starts synchronously.
-
Sampling: Extract 50
L aliquots at 0, 5, 15, 30, and 60 minutes. -
Quenching: Immediately quench each aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Validation: Calculate the intrinsic clearance (
) and half-life ( ). Compare against a or matched pair to quantify the stabilization effect.
Logical Relationship Visualization
The following diagram illustrates the causal pathways triggered by introducing a
Caption: Causal relationships between C2F5 substitution, physicochemical properties, and drug performance.
References
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au (2024). 1
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry (2018). 2
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (2024).3
-
Enantioenriched Quaternary α-Pentafluoroethyl Derivatives of Alkyl 1-Indanone-2-Carboxylates. ChemRxiv (2020). 4
-
Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. The Journal of Organic Chemistry (2022). 5
-
Oxidative Additions of C−F Bonds to the Silanide Anion [Si(C2F5)3]−. Chemistry - A European Journal (2014). 6
-
Five shades of green: substituent influence on the (spectro-) electrochemical properties of diferrocenyl(phenyl)methylium dyes. RSC Advances (2016). 7
-
Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters (2026). 8
Sources
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- 2. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
comparative metabolic clearance of fluorinated benzene analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists
Executive Summary: The "Fluorine Scan" in Lead Optimization
In modern drug discovery, the strategic replacement of hydrogen with fluorine (fluorine scan) is a premier tactic to modulate physicochemical properties and metabolic stability.[1][2] This guide provides a technical comparison of the metabolic clearance of benzene versus its fluorinated analogs.
Key Insight: While the Carbon-Fluorine (C-F) bond is chemically stronger than the Carbon-Hydrogen (C-H) bond (approx. 116 kcal/mol vs. 99 kcal/mol), the primary driver for reduced metabolic clearance is not bond strength alone. It is the electronic deactivation of the aromatic ring, which hinders the initial electrophilic attack by Cytochrome P450 (CYP) enzymes.
Mechanistic Analysis: Why Fluorination Reduces Clearance
To understand the data, we must first establish the causality of the metabolic blockade.
The CYP450 Oxidation Mechanism
Metabolism of the benzene ring typically proceeds via CYP-mediated epoxidation or direct radical cation formation.
-
Benzene: The
-electron cloud is electron-rich, facilitating rapid oxidation by the electrophilic Iron-Oxo species ( ) in the CYP active site (primarily CYP2E1 for small molecules; CYP3A4/2C9 for larger drugs). -
Fluorinated Analogs: Fluorine is the most electronegative element (Paulding scale: 3.98). It exerts a strong inductive effect (
), pulling electron density away from the ring.-
Result: The ring becomes electron-deficient.
-
Impact: The activation energy required for the CYP oxidant to attack the ring increases significantly, reducing the intrinsic clearance (
).
-
Steric Shielding vs. Electronic Effects
-
Van der Waals Radius: F (1.47 Å) is only slightly larger than H (1.20 Å).[2] This "isostere" nature allows fluorinated drugs to fit into the same enzyme pockets, but the electronic change prevents the reaction.
-
Lipophilicity (LogP): Fluorination increases lipophilicity (
vs. ). While higher LogP usually increases affinity for CYP enzymes (increasing ), the electronic deactivation ( reduction) dominates, resulting in net stability.
Visualizing the Metabolic Blockade
The following diagram illustrates the divergence in metabolic fate between Benzene and 1,4-Difluorobenzene.
Figure 1: Comparative metabolic fate. Benzene undergoes rapid epoxidation, while fluorinated analogs resist the initial electrophilic attack due to ring deactivation.
Comparative Data: Clearance Profiles
The following table summarizes the metabolic stability trends. Note that absolute values vary by species (Rat vs. Human) and microsomal protein concentration, so values are normalized to Benzene (Relative Stability).
| Compound | Structure | LogP | Relative | Metabolic Liability |
| Benzene | 2.13 | 100% (High) | Rapid oxidation to phenol/hydroquinone. | |
| Fluorobenzene | 2.27 | ~60-70% | Moderate reduction. The remaining 5 protons are still vulnerable, particularly para to the fluorine. | |
| 1,2-Difluorobenzene | 2.40 | ~30-40% | Significant stability. Ortho-substitution creates strong local dipole. | |
| 1,4-Difluorobenzene | 2.45 | ~15-20% | High stability. Symmetry and electronic withdrawal protect all positions. | |
| Hexafluorobenzene | 2.90 | < 1% | Metabolically inert to oxidation (no C-H bonds). |
Data Interpretation: There is a non-linear relationship between the number of fluorine atoms and stability. Strategic placement (blocking the para position, which is sterically most accessible to CYPs) is often more effective than random multi-fluorination.
Experimental Protocol: Liver Microsomal Stability Assay
To generate the data above, the Microsomal Stability Assay is the industry standard. This protocol is designed for self-validation using specific controls.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.
Step-by-Step Procedure
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.
-
Spiking: Add test compound (Fluorobenzene analog) to a final concentration of 1 µM .
-
Note: Keep substrate concentration <
to ensure first-order kinetics.
-
-
Pre-incubation: Warm to 37°C for 5 minutes.
-
Initiation: Add NADPH solution to start the reaction.[3][4][5]
-
Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 200 µL of ice-cold Acetonitrile (containing Tolbutamide as Internal Standard) to quench the reaction.
-
Processing: Centrifuge at 3,500 rpm for 20 minutes to pellet precipitated proteins.
-
Quantification: Inject supernatant into LC-MS/MS. Monitor the [M+H]+ transition.
Data Calculation (Self-Validation)
To ensure the assay is valid, calculate the Intrinsic Clearance (
-
Plot ln(% Remaining) vs. Time (min) .[6]
-
Determine the slope (
). -
Calculate Half-life:
-
Calculate
(microsomal):
Acceptance Criteria:
-
Positive Control: Testosterone or Diclofenac must show high clearance (
). -
Negative Control: Warfarin must show stability (
remaining at 45 min).
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
dipole moment analysis of meta-fluoro pentafluoroethyl benzene
Executive Summary
Meta-fluoro(pentafluoroethyl)benzene (CAS: N/A for specific isomer in common commercial catalogs; analogue to m-fluoro-trifluoromethylbenzene) represents a critical scaffold in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere for more reactive functionalities.[1][2]
The dipole moment (
Key Insight: The meta substitution pattern creates a unique electronic vector landscape where the strong electron-withdrawing effects of the fluoro (-F) and pentafluoroethyl (-C
Structural & Electronic Landscape
Electronic Vectors
To understand the dipole moment of the target molecule, we must deconstruct it into its constituent group moments.[3] Both substituents are electron-withdrawing (Inductive effect, -I), creating dipole vectors pointing away from the benzene ring.[1]
-
Fluorine substituent (
-F): Strong -I effect, weak +R (resonance) effect.[1] Group dipole 1.60 D.[3] -
Pentafluoroethyl substituent (
-C F ): Strong -I effect, hyperconjugative stability.[1] Group dipole 2.86 D (comparable to -CF ).[1]
Vector Addition Model
In the meta position (1,3-substitution), the bond angle between substituents is 120°.[1] The resultant dipole moment (
Where:
Visualization of Vector Dynamics[1][3]
Figure 1: Vector addition logic for the meta-substituted isomer. The 120° angle leads to partial cancellation of the individual group moments.[3]
Comparative Performance Guide
The following table compares m-fluoro(pentafluoroethyl)benzene against its isomers and analogues. This data is critical for selecting the correct isomer for lead optimization.[3]
Table 1: Comparative Dipole and Physicochemical Properties
| Compound | Substitution | Est.[2][3][4][5][6][7][8] Dipole ( | LogP (Est.) | Electronic Character |
| Target Molecule | 1,3 (meta) | ~2.48 | 3.8 | Balanced Polarity/Lipophilicity |
| o-Fluoro(pentafluoroethyl)benzene | 1,2 (ortho) | ~3.95 | 3.6 | High Polarity, Steric Clash |
| p-Fluoro(pentafluoroethyl)benzene | 1,4 (para) | ~1.26 | 3.8 | Low Polarity, High Symmetry |
| m-Fluoro(trifluoromethyl)benzene | 1,3 (meta) | ~2.40 | 3.2 | Lower Lipophilicity Analogue |
| Fluorobenzene | Mono | 1.60 | 2.2 | Reference Standard |
Analysis:
-
Ortho Isomer: Exhibits the highest dipole (~3.95 D) due to the 60° vector angle, leading to higher aqueous solubility but potentially lower membrane permeability.[1][3]
-
Para Isomer: The vectors oppose each other (180°), resulting in a very low dipole (~1.26 D).[1] This often leads to poor solubility (the "brick dust" effect) in drug formulation.[1][3]
-
Meta Isomer (Target): Occupies the "Goldilocks" zone.[1][3] It maintains sufficient polarity for solvation while leveraging the lipophilicity of the -C
F group for hydrophobic binding interactions.[3]
Experimental Protocols
To validate the theoretical values, the following self-validating experimental workflow is recommended.
Method A: Dielectric Constant Measurement (Guggenheim-Debye)
This method determines the dipole moment by measuring the dielectric constant (
Reagents & Equipment:
-
Solvent: Benzene or 1,4-Dioxane (HPLC Grade, dried over molecular sieves).[1]
-
Instrument: Dipolemeter (e.g., WTW DM01) with a thermostated capacitance cell.[1]
-
Refractometer: Abbé refractometer.[3]
Step-by-Step Protocol:
-
Solution Preparation: Prepare 5 solutions of the target molecule in benzene with mass fractions (
) ranging from 0.001 to 0.010. -
Capacitance Measurement:
-
Refractive Index Measurement: Measure the refractive index squared (
) for each solution to account for electronic polarization. -
Data Analysis (Guggenheim Method):
Method B: Computational Validation (DFT)
Experimental data should always be cross-referenced with high-level ab initio calculations.[1]
Workflow Diagram:
Figure 2: Computational workflow for dipole moment prediction.[5]
Protocol:
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional: B3LYP or
B97X-D (to account for dispersion). -
Basis Set: 6-311++G(2d,2p).
-
Solvation: Polarizable Continuum Model (PCM) using Benzene (
) as the solvent.[1][3] -
Output: Extract the total dipole moment vector and compare with experimental results.
Implications for Drug Design[1][2][3]
1. Binding Affinity & Orientation: The dipole vector of m-fluoro(pentafluoroethyl)benzene is directional.[3] In a protein binding pocket, this vector will align with local electrostatic fields (e.g., backbone amides or carbonyls).[1] The ~2.5 D magnitude is strong enough to direct orientation but weak enough to avoid significant desolvation penalties.[3]
2. Metabolic Stability:
The pentafluoroethyl group blocks metabolic oxidation at the substituted position.[3] The meta-fluoro group deactivates the ring towards CYP450-mediated oxidation at the para position, enhancing half-life (
3. Bioisosterism: This moiety is a superior bioisostere for m-chlorophenyl groups.[3] It occupies a similar steric volume but offers a different electrostatic potential map (ESP), often improving selectivity against off-target receptors.[1]
References
-
Ghanadzadeh Gilani, A., et al. (2009).[1] "Dipole moments of fluorobenzene and its mesogenic derivative in 1,4-dioxane and 1-butanol solutions." Journal of Solution Chemistry, 38, 557-570. Link
-
Doraiswamy, S., & Sharma, S. D. (1974).[1] "Microwave spectrum and dipole moment of pentafluorobenzene." Pramana, 2, 219-225. Link[1]
-
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1] Link[1]
-
Müller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] Link[1]
-
Beilstein Journal of Organic Chemistry. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein J. Org.[3][7] Chem., 4, No. 13. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Pentafluoroethyl)benzene | C8H5F5 | CID 11298517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure Analysis of Pentafluoroethylated Aromatics
For researchers, medicinal chemists, and material scientists, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The pentafluoroethyl (C₂F₅) group, in particular, has garnered significant interest as a "super-trifluoromethyl" moiety. Its unique combination of steric bulk, high electronegativity, and metabolic stability offers a powerful tool to modulate the physicochemical properties of aromatic compounds, enhancing everything from binding affinity to membrane permeability.
However, a comprehensive understanding of how this powerful group influences the three-dimensional architecture of molecules in the solid state is paramount for rational drug design and crystal engineering. Crystal structure dictates solubility, dissolution rate, stability, and bioavailability—critical parameters in pharmaceutical development.
This guide provides an in-depth technical comparison of the analytical methodologies used to elucidate the crystal structures of pentafluoroethylated aromatics. While published single-crystal structures of C₂F₅-arenes are less common than their trifluoromethyl (CF₃) counterparts, the analytical framework is well-established. We will leverage the extensive knowledge from CF₃-aromatics to provide a predictive and methodological guide for researchers working with these next-generation compounds. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in field-proven experience.
Part 1: The Pentafluoroethyl Group vs. The Trifluoromethyl Group: A Comparative Overview
The decision to use a C₂F₅ group over the more common CF₃ group is driven by the subtle yet significant differences in their steric and electronic profiles. These differences are the root cause of variations in crystal packing and supramolecular interactions.
The C₂F₅ group is not merely a larger version of the CF₃ group. Its key distinction is its conformational flexibility . Unlike the freely rotating, symmetric CF₃ group, the C₂F₅ group has an additional Cα-Cβ bond. Rotation around both the C(aryl)-Cα and Cα-Cβ bonds introduces multiple potential low-energy conformers. This flexibility can lead to more complex energy landscapes during crystallization and a higher propensity for conformational disorder within the crystal lattice, presenting a unique challenge for structural analysis.
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Pentafluoroethyl (-C₂F₅) |
| **van der Waals Volume (ų) ** | ~24 | ~43 | ~65 |
| Electronic Effect (Hammett σₚ) | -0.17 (Donating) | +0.54 (Withdrawing) | +0.52 (Withdrawing) |
| Lipophilicity (Hansch π) | +0.56 | +0.88 | +1.38 |
| Conformational Flexibility | High (Free Rotation) | High (Free Rotation) | Moderate (Hindered Rotation) |
Table 1: Comparison of key physicochemical properties of the pentafluoroethyl group against the trifluoromethyl and methyl groups. The C₂F₅ group offers a significant increase in lipophilicity and size while maintaining a strong electron-withdrawing character similar to the CF₃ group.[1]
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides unambiguous, high-resolution data on molecular structure, conformation, and the intricate network of intermolecular interactions that define the crystal lattice.[2] It is the definitive technique for solid-state structural elucidation.
Experimental Workflow: From Solution to Structure
The path from a synthesized compound to a fully refined crystal structure is a multi-step process where meticulous technique is critical. The quality of the final data is entirely dependent on the quality of the initial crystal.
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis.
Experimental Protocol 1: Crystallization of Fluoroalkylated Aromatics
Growing high-quality single crystals is often the rate-limiting step in an SCXRD study.[2] Fluoroalkylated compounds can be challenging due to their volatility and sometimes-unpredictable solubility. The vapor diffusion method is often the most successful for obtaining diffraction-quality crystals from small amounts of material.[3]
Objective: To grow single crystals suitable for SCXRD analysis.
Materials:
-
Compound of interest (purity >95%)
-
Small vial (e.g., 2 mL)
-
Larger, outer vial (e.g., 20 mL scintillation vial) with a screw cap
-
"Good" solvent: A solvent in which the compound is readily soluble (e.g., Dichloromethane, Ethyl Acetate, Toluene).
-
"Poor" or "Anti-solvent": A volatile solvent in which the compound is poorly soluble (e.g., Heptane, Pentane, Diethyl Ether).[4]
Methodology (Vapor Diffusion):
-
Preparation: Dissolve 5-10 mg of your purified compound in a minimal amount of the "good" solvent in the small vial. The goal is a concentrated, but not yet saturated, solution.
-
Assembly: Add 2-3 mL of the "poor" anti-solvent to the larger, outer vial.
-
Incubation: Carefully place the small, open vial containing your compound solution inside the larger vial. Ensure the solvent levels are such that there is no risk of mixing if jostled.
-
Sealing: Seal the outer vial tightly with the screw cap. This creates a closed system where the vapor of the volatile anti-solvent can slowly diffuse into the "good" solvent.
-
Crystallization: Over hours to days, the diffusion of the anti-solvent into the solution will slowly decrease the solubility of your compound, bringing it past the point of supersaturation and inducing the formation of a few, well-ordered crystals rather than a rapid powder precipitate.[3]
-
Monitoring & Harvesting: Leave the sealed vial undisturbed in a vibration-free location. Monitor periodically for crystal growth. Once suitable crystals have formed, carefully harvest them using a pipette or a mounted loop.
Interpreting the Results: Key Supramolecular Interactions
The electron-withdrawing nature of the C₂F₅ group significantly alters the electrostatic potential of the aromatic ring, making non-covalent interactions such as π-π stacking, C-H···F, and F···F contacts the dominant forces in the crystal packing.[5][6][7]
Caption: Key non-covalent interactions governing crystal packing.
-
π-π Stacking: Unlike electron-rich aromatic rings which favor offset stacking, the electron-deficient nature of a C₂F₅-arene can promote face-to-face stacking with electron-rich arenes or significantly altered geometries in self-stacking.[8]
-
C-H···F Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and an electronegative fluorine atom acts as an acceptor. They are frequently observed and play a crucial role in directing the three-dimensional architecture.[9]
-
F···F Contacts: While often considered repulsive, short fluorine-fluorine contacts are ubiquitous in the crystal structures of highly fluorinated compounds. These interactions are important for achieving dense packing and are more driven by van der Waals forces and electrostatic complementarity than by a specific "halogen bond".[10]
Part 3: Visualizing Contacts: Hirshfeld Surface Analysis
While SCXRD provides the coordinates, Hirshfeld surface analysis offers a powerful visual and quantitative method for understanding the intermolecular environment of a molecule within a crystal.[11] It maps the regions of space where a molecule dominates the procrystal electron density, providing a unique fingerprint of its intermolecular contacts.[12][13]
Interpreting Hirshfeld Surfaces and 2D Fingerprint Plots:
-
d_norm Surface: The surface is colored to show contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii sum. Bright red spots are indicative of close intermolecular contacts, such as hydrogen bonds.
-
2D Fingerprint Plot: This plot summarizes all interactions by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus outside (dₑ). The plot can be deconstructed to show the percentage contribution of each type of contact (e.g., H···H, F···H, F···F).
| Contact Type | Typical Contribution in Fluoro-aromatics | Significance |
| H···H | 30 - 60% | Represents the majority of van der Waals surface contacts.[14] |
| F···H / H···F | 10 - 30% | Highlights the prevalence of C-H···F hydrogen bonds.[14] |
| F···F | 5 - 15% | Quantifies the extent of close fluorine-fluorine packing interactions. |
| C···H / H···C | 10 - 20% | Often indicative of C-H···π interactions.[15] |
| C···C | < 10% | Can indicate the presence of direct π-π stacking. |
Table 2: Typical percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis for fluorinated aromatic compounds. These values provide a quantitative basis for comparing packing motifs.
Part 4: The Solution-State Complement: ¹⁹F NMR Spectroscopy
While SCXRD reveals the static, minimum-energy conformation in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the molecule's structure and dynamics in solution. For pentafluoroethylated aromatics, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[16]
The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and makes spectral interpretation straightforward.[16][17] It provides a direct probe of the electronic environment of the C₂F₅ group.
Experimental Protocol 2: Quantitative ¹⁹F NMR Spectroscopy
Objective: To obtain a high-quality, interpretable ¹⁹F NMR spectrum for structural confirmation and analysis.
Materials:
-
Compound of interest (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube
-
Internal standard (optional, for quantitative analysis, e.g., trifluorotoluene)
Methodology:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.
-
Instrument Setup:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate spectral width for ¹⁹F NMR (typically a wide range, e.g., -50 to -250 ppm).
-
-
Acquisition:
-
Acquire the spectrum using standard pulse sequences. ¹H-decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, though coupled spectra can provide valuable structural information.
-
Ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time) for accurate integration and quantification.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. The CFCl₃ standard (0 ppm) is common, though indirect referencing to other known compounds is typical.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Interpreting the Spectrum:
A pentafluoroethyl group will typically show two distinct signals:
-
-CF₃ group: A triplet (due to coupling with the adjacent -CF₂- group) typically found around -80 to -90 ppm.
-
-CF₂- group: A quartet (due to coupling with the adjacent -CF₃ group) found further downfield, typically between -110 and -130 ppm.
The precise chemical shifts are highly sensitive to the electronic nature of the aromatic ring and its substitution pattern, making ¹⁹F NMR an excellent tool for confirming regiochemistry and electronic effects.[2][18]
Conclusion and Future Outlook
The analysis of pentafluoroethylated aromatics requires a synergistic approach, combining the definitive solid-state insights from Single-Crystal X-ray Diffraction with the dynamic, solution-state information from ¹⁹F NMR spectroscopy. While the C₂F₅ group presents unique challenges, particularly in crystallization due to its conformational flexibility, the established methodologies detailed in this guide provide a robust framework for its comprehensive structural elucidation.
By understanding the interplay of steric and electronic effects, applying meticulous crystallization techniques, and leveraging advanced analytical tools like Hirshfeld surface analysis, researchers can unlock a deeper understanding of these important molecules. As the use of the pentafluoroethyl group in drug development and materials science continues to grow, it is imperative that the scientific community contributes to a richer public database of crystal structures. This collective effort will accelerate the rational design of next-generation pharmaceuticals and functional materials.
References
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ResearchGate. (n.d.). Conformational Preferences of π–π Stacking Between Ligand and Protein, Analysis Derived from Crystal Structure Data Geometric Preference of π–π Interaction. Retrieved from [Link]
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Warr, A. J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
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University of Geneva. (n.d.). Guide for crystallization. [Link]
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Sathishkumar, R., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC. [Link]
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MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]
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Butler, K. W., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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Alkorta, I., et al. (2001). Polyethylated aromatic rings: conformation and rotational barriers of 1,2,3,4,5,6,7,8-octaethylanthracene, 1,2,3,4,6,7,8-heptaethyl- and 1,2,3,4,5,6,7,8-octaethylfluorene. PubMed. [Link]
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Bosch, E., et al. (2022). Intra- and intermolecular C—H⋯F hydrogen bonds in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene. PMC. [Link]
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Krishnamurthy, G., & Begum, N. S. (2015). Crystal structure of ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PMC. [Link]
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Lin, C. H., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Semantic Scholar. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]
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Clegg, J. K., et al. (2016). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. PMC. [Link]
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Arshad, S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. PMC. [Link]
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ResearchGate. (n.d.). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
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Savithri, D., et al. (2015). Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a'-tetrahydro-2′H,3H,5′H-dispiro[benzo[b]thiophene-2,1′-indolizine-3′,3′′-indoline]-2′-carboxylate. PMC. [Link]
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Bao, X., et al. (2015). Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design. PubMed. [Link]
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MDPI. (2019). Tuning the Crystal Habits of Organic Explosives by Antisolvent Crystallization: The Case Study of 2,6-dimaino-3,5-dinitropyrazine-1-oxid (LLM-105). [Link]
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MDPI. (2023). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Fluoro-3-(pentafluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends throughout their lifecycle, from initial use to final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Fluoro-3-(pentafluoroethyl)benzene, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the scientific rationale behind these essential procedures to foster a culture of safety and regulatory compliance.
Understanding the Hazard Profile of 1-Fluoro-3-(pentafluoroethyl)benzene
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. 1-Fluoro-3-(pentafluoroethyl)benzene is a fluorinated aromatic compound with the following key characteristics relevant to its disposal:
| Property | Value | Significance for Disposal |
| Flammability | Flammable liquid and vapor | Requires stringent control of ignition sources during storage and handling for disposal.[1] |
| Toxicity | Causes skin and serious eye irritation. | Mandates the use of appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] |
| Chemical Stability | The carbon-fluorine bond is exceptionally strong. | This stability makes the compound resistant to degradation by common chemical neutralization methods, necessitating specialized disposal techniques like high-temperature incineration.[2] |
| Environmental Fate | Halogenated organic compounds can pose a threat to the impermeability of landfill liners and can potentially contaminate groundwater.[3][4] | Landfill disposal is generally not a suitable option for this class of compounds. |
Regulatory Framework: RCRA Classification
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). When 1-Fluoro-3-(pentafluoroethyl)benzene is used as a solvent and becomes contaminated, it is classified as a "spent solvent." As a halogenated organic compound, it falls under the F-listed wastes from non-specific sources.
Specifically, it would be categorized under:
-
F002: The following spent halogenated solvents: Tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2, trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[6][7][8]
This classification is critical as it dictates the legal requirements for its disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 1-Fluoro-3-(pentafluoroethyl)benzene.
Step 1: Immediate In-Lab Handling and Segregation
Proper disposal begins at the point of generation. Adherence to these initial steps is crucial to prevent accidental exposure and to ensure the waste is correctly managed downstream.
-
Personal Protective Equipment (PPE): Before handling the waste, always wear appropriate PPE, including:
-
Waste Segregation: This is a cornerstone of responsible chemical waste management.
-
Collect waste 1-Fluoro-3-(pentafluoroethyl)benzene in a dedicated, properly labeled hazardous waste container.
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods for these two categories are different and mixing them can lead to complications and increased disposal costs.[9]
-
-
Container Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Fluoro-3-(pentafluoroethyl)benzene."
-
The specific hazard characteristics: "Flammable" and "Irritant."
-
The accumulation start date.
-
Step 2: Storage Pending Disposal
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ignition Sources: Ensure the storage area is free from any potential ignition sources, such as open flames, sparks, or hot surfaces.[1]
Step 3: Professional Waste Disposal
The final disposal of 1-Fluoro-3-(pentafluoroethyl)benzene must be handled by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration .[10][11][12]
The Science Behind Incineration:
The high thermal stability of the carbon-fluorine bond requires significant energy to break.[2] High-temperature incineration provides the necessary conditions for the complete destruction of the molecule.
-
Temperature and Residence Time: For halogenated waste, incineration temperatures should be at least 1100°C with a residence time of at least two seconds to ensure complete destruction.[11][13]
-
Off-Gas Treatment (Scrubbing): A critical component of the incineration process for halogenated compounds is the off-gas treatment system.[12] During combustion, the fluorine atoms are converted to hydrogen fluoride (HF), a corrosive and toxic gas.[9] The incinerator's flue gas must pass through a scrubber, which neutralizes the acidic gases like HF before they are released into the atmosphere.[10]
Landfill disposal of liquid halogenated organic waste is strictly prohibited in many jurisdictions due to the risk of groundwater contamination. [3][4]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition.
-
Ventilate: Increase ventilation in the area.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary and you are trained to do so.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Fluoro-3-(pentafluoroethyl)benzene.
Caption: Disposal Workflow for 1-Fluoro-3-(pentafluoroethyl)benzene.
References
- Safety Data Sheet for 1-Fluoro-3-(pentafluoroethyl)benzene. (Provided via search results)
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- Basic principles of waste inciner
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
